molecular formula CH2O3.2H3N<br>CH8N2O3 B10773702 Ammonium Carbonate CAS No. 8013-59-0

Ammonium Carbonate

Número de catálogo: B10773702
Número CAS: 8013-59-0
Peso molecular: 96.09 g/mol
Clave InChI: PRKQVKDSMLBJBJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ammonium Carbonate is a volatile inorganic salt with the chemical formula (NH4)2CO3·H2O, widely utilized in molecular biology and analytical chemistry applications. This compound serves as a key source of ammonia gas, a critical reagent in traditional qualitative inorganic analysis for identifying metal ions through the precipitation of carbonates and hydroxides. In molecular biology, it is frequently employed as a buffering agent and a pH regulator, particularly in the preparation of lysis buffers for cell disruption. Upon exposure to air or upon heating, this compound decomposes to yield ammonia (NH3), carbon dioxide (CO2), and water vapor, a property exploited in smelling salts and as a leavening agent in baking research. Its primary research value lies in its dual-functionality as a source of both carbonate and ammonium ions, facilitating precipitation reactions and providing an alkaline environment. In biochemistry, it finds application in protein purification protocols, such as ammonium sulfate precipitation, and in the preparation of carbonate-based buffers for electrophoresis and chromatography. Researchers value its high purity for ensuring reproducible results in sensitive analytical methods. Handle with care in a well-ventilated area, as it decomposes to release ammonia gas, which can be an irritant.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

diazanium;carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O3.2H3N/c2-1(3)4;;/h(H2,2,3,4);2*1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKQVKDSMLBJBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)([O-])[O-].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

(NH4)2CO3, CH8N2O3
Record name ammonium carbonate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Ammonium_carbonate
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10361-29-2 (unspecified ammonium salt)
Record name Ammonium carbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5047457
Record name Ammonium carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ammonium carbonate appears as a colorless crystalline solid or a white powder with a strong odor of ammonia. Noncombustible. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Used to make other ammonium compounds, in pharmaceuticals, in food processing., Dry Powder; Liquid, White powder or hard, white or translucent masses or crystals. Becomes opaque on exposure to air and is finally converted into white porous lumps or powder (of ammonium bicarbonate) due to loss of ammonia and carbon dioxide, Colorless crystals or white powder with strong ammonia odor; [CAMEO]
Record name AMMONIUM CARBONATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2421
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Carbonic acid, ammonium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name AMMONIUM CARBONATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Ammonium carbonate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2033
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Soluble in water, 100g/100 g water at 15 °C, Slowly soluble in 4 parts water
Record name AMMONIUM CARBONATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name AMMONIUM CARBONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6305
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.5 at 68 °F (USCG, 1999) - Denser than water; will sink
Record name AMMONIUM CARBONATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2421
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Impurities

Ammonium carbamate is an impurity of commercial ammonium carbonate.
Record name AMMONIUM CARBONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6305
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless crystalline powder, Colorless, hard, translucent, crystal masses, white cubes or powder

CAS No.

506-87-6, 8013-59-0, 10361-29-2, 8000-73-5
Record name AMMONIUM CARBONATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2421
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ammonium carbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spirit of ammonia, aromatic
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008013590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ammonium carbonate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15926
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Carbonic acid, ammonium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ammonium carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diammonium carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.326
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ammonium carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.702
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8000-73-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMMONIUM CARBONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6305
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

58 °C (decomposes)
Record name AMMONIUM CARBONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6305
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of Ammonium Carbonate for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ammonium (B1175870) carbonate, with the chemical formula (NH₄)₂CO₃, is a versatile inorganic compound with a history of use in various industries, including a significant role in the pharmaceutical sector.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of ammonium carbonate, detailed experimental protocols for its analysis, and insights into its applications in research and drug development. This document is intended to be a valuable resource for researchers, scientists, and professionals in the pharmaceutical field.

Core Chemical and Physical Properties

This compound is a white, crystalline solid or powder with a strong odor of ammonia (B1221849).[2][3] It is a salt of carbonic acid and is known for its instability under ambient conditions, readily decomposing into ammonia, carbon dioxide, and water.[3][4] Commercial this compound is often a mixture of ammonium bicarbonate (NH₄HCO₃) and ammonium carbamate (B1207046) (NH₂COONH₄).[3][5]

Table 1: Physical Properties of this compound
PropertyValueReferences
Chemical Formula (NH₄)₂CO₃[3]
Molecular Weight 96.09 g/mol [5]
Appearance White crystalline solid or powder[2][3]
Odor Strong ammoniacal odor[2][3]
Density 1.50 g/cm³[3]
Melting Point Decomposes at 58 °C (136 °F)[2][3]
Solubility in Water Soluble[3]
pH Approximately 8.6 (5% solution)[3]
Table 2: Chemical Identity and Stability
PropertyDescriptionReferences
CAS Number 506-87-6[5]
Synonyms Baker's Ammonia, Hartshorn, Sal Volatile[2]
Stability Unstable at room temperature; decomposes upon exposure to air and heat.[3][4]
Decomposition Products Ammonia (NH₃), Carbon Dioxide (CO₂), and Water (H₂O)[3][4]

Decomposition Pathway

This compound decomposes readily, especially when heated. The primary decomposition pathway involves its dissociation into ammonia, carbon dioxide, and water. This property is central to many of its applications.

Decomposition_Pathway AmmoniumCarbonate (NH₄)₂CO₃ (s) Heat Δ (Heat) AmmoniumCarbonate->Heat Ammonia 2NH₃ (g) Heat->Ammonia Decomposition CarbonDioxide CO₂ (g) Heat->CarbonDioxide Water H₂O (g) Heat->Water

Caption: Decomposition pathway of this compound upon heating.

Experimental Protocols

Accurate characterization of this compound is crucial for its application in research and pharmaceutical development. The following are detailed methodologies for key experiments.

Assay for Ammonia Content (USP-NF Method)

This method determines the percentage of ammonia in this compound by back titration.[3][5][6]

Principle: An excess of a standardized acid (sulfuric acid) is added to the this compound sample to react with the ammonia. The unreacted acid is then titrated with a standardized base (sodium hydroxide) to determine the amount of acid consumed by the ammonia.

Procedure:

  • Accurately weigh approximately 2 g of this compound.

  • Dissolve the sample in a known excess of 1 N sulfuric acid (e.g., 50.0 mL) in a 250-mL flask.

  • Once the sample is completely dissolved, add a few drops of methyl orange indicator.

  • Titrate the excess sulfuric acid with 1 N sodium hydroxide (B78521) until the indicator changes color from red to yellow.

  • Perform a blank titration with the same volume of 1 N sulfuric acid.

  • Calculate the percentage of ammonia (NH₃) in the sample. Each mL of 1 N sulfuric acid is equivalent to 17.03 mg of NH₃.[3]

Assay_Workflow start Start weigh Weigh ~2g of This compound start->weigh dissolve Dissolve in a known excess of 1N H₂SO₄ weigh->dissolve add_indicator Add Methyl Orange Indicator dissolve->add_indicator titrate Titrate with 1N NaOH until color change add_indicator->titrate blank Perform Blank Titration titrate->blank calculate Calculate % NH₃ blank->calculate end End calculate->end

Caption: Experimental workflow for the assay of this compound.

Limit Test for Chloride (USP-NF Method)

This test is designed to limit the amount of chloride impurity in the sample.[3][5]

Procedure:

  • Dissolve 2.0 g of the this compound sample in 20 mL of water.

  • Add 1 mL of nitric acid and 1 mL of silver nitrate (B79036) TS (Test Solution).

  • The turbidity produced should not be greater than that of a standard solution containing a known amount of chloride. For USP specifications, a 2.0-g portion should show no more chloride than corresponds to 0.10 mL of 0.020 N hydrochloric acid (0.0035%).[5]

Limit Test for Sulfate (B86663) (USP-NF Method)

This test limits the amount of sulfate impurity.[3][5]

Procedure:

  • Dissolve 2.0 g of the sample in 20 mL of water.

  • Add 1 mL of dilute hydrochloric acid and 2 mL of barium chloride TS.

  • The resulting turbidity should not exceed that of a standard sulfate solution. According to USP standards, a 2.0-g portion should show no more sulfate than corresponds to 0.10 mL of 0.020 N sulfuric acid (0.005%).[5]

Thermogravimetric Analysis (TGA) of Decomposition

TGA can be used to study the thermal decomposition of this compound.

Methodology:

  • Place a small, accurately weighed sample (5-10 mg) of this compound in a TGA crucible.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass of the sample as a function of temperature.

  • The resulting TGA curve will show a weight loss corresponding to the decomposition of this compound into gaseous products. The onset temperature of decomposition can be determined from the curve.

Applications in Research and Drug Development

This compound has several specialized applications in the pharmaceutical industry, leveraging its unique chemical properties.

Excipient in Pharmaceutical Formulations
  • pH Modifier: this compound can be used as a pH-modifying agent in certain formulations due to its alkaline nature in solution.[7]

  • Porogen in Drug Delivery: It is employed as a porogen (pore-forming agent) in the fabrication of porous microparticles for drug delivery systems.[8] The decomposition of this compound into gases during the manufacturing process creates a porous structure, which can be beneficial for controlling drug release and for pulmonary drug delivery.[8]

Role in Chemical Synthesis

This compound serves as a source of ammonia in various chemical reactions. It is used as a reactant in the synthesis of heterocyclic compounds, which are important scaffolds in drug discovery. It is also a key reagent in the synthesis of some active pharmaceutical ingredients (APIs) and their intermediates.[1]

Protein Precipitation

While ammonium sulfate is more commonly used, the principle of "salting out" can be applied with other salts. This compound can be used in protein precipitation protocols, although its effect on pH must be carefully considered.[9] The high salt concentration reduces the solubility of proteins, causing them to precipitate.

Protein_Precipitation cluster_solution Protein Solution cluster_precipitation Precipitation cluster_separation Separation Protein Protein in Aqueous Solution AddSalt Add Ammonium Carbonate Protein->AddSalt Precipitate Protein Precipitate AddSalt->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Supernatant (Impurities) Centrifuge->Supernatant Pellet Protein Pellet Centrifuge->Pellet

Caption: Logical workflow of protein precipitation using a salting-out agent.

Other Applications
  • Smelling Salts: Historically, this compound has been a primary component of smelling salts, which are used to revive individuals who have fainted. The inhalation of ammonia gas stimulates the respiratory system.[1]

  • Expectorant: In some cough syrup formulations, this compound acts as an expectorant, helping to loosen and clear mucus from the airways.[7]

Conclusion

This compound is a compound with a distinct set of chemical and physical properties that make it valuable in specific research and pharmaceutical applications. Its inherent instability is a key feature that is harnessed in its use as a porogen and in smelling salts. A thorough understanding of its properties and the availability of robust analytical methods for its characterization are essential for its effective and safe use in drug development and scientific research. This guide provides a foundational understanding and practical methodologies to support the work of professionals in these fields.

References

An In-depth Technical Guide to the Synthesis and Preparation of Pure Ammonium Carbonate for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of pure ammonium (B1175870) carbonate for laboratory applications. It includes detailed experimental protocols, quantitative data summaries, and visual representations of key processes to aid researchers in obtaining high-purity ammonium carbonate for their specific needs.

Introduction

This compound, with the chemical formula (NH₄)₂CO₃, is a white, crystalline salt that is highly soluble in water.[1] It is a key reagent in various chemical syntheses, serving as a source of ammonia (B1221849) and carbonate ions.[2] In the pharmaceutical industry, high-purity this compound is utilized as a chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3] Commercially available this compound is often a mixture of ammonium bicarbonate (NH₄HCO₃) and ammonium carbamate (B1207046) (NH₂COONH₄), making the in-house synthesis and purification necessary for applications requiring a high degree of purity.[4] This guide details reliable methods for the laboratory-scale preparation of pure this compound.

Synthesis of this compound

There are several established methods for the synthesis of this compound in a laboratory setting. The choice of method may depend on the available starting materials, desired purity, and scale of production.

Synthesis from Gaseous Ammonia and Carbon Dioxide

This method involves the direct reaction of gaseous ammonia, carbon dioxide, and water vapor to form this compound.[4] The reaction is highly efficient, with reported yields of up to 97%.[4]

Reaction: 2NH₃(g) + CO₂(g) + H₂O(g) → (NH₄)₂CO₃(s)

Synthesis from Ammonium Bicarbonate and Aqueous Ammonia

A common laboratory method involves the reaction of ammonium bicarbonate with a concentrated aqueous solution of ammonia. This method is advantageous as it utilizes readily available solid ammonium bicarbonate.

Reaction: NH₄HCO₃(s) + NH₃(aq) → (NH₄)₂CO₃(aq)

Synthesis via the Modified Solvay (Dual) Process

On an industrial scale, a variation of the Solvay process, known as the Dual or Modified Solvay process, can be used. In this process, sodium chloride and ammonium bicarbonate react in an aqueous solution to produce sodium bicarbonate and ammonium chloride. While the primary products are soda ash (from sodium bicarbonate) and ammonium chloride, the underlying principles of ammoniated brine carbonation are relevant to this compound synthesis.[5][6]

Reaction: NaCl + NH₄HCO₃ → NaHCO₃ + NH₄Cl

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Comparison of Synthesis Methods for this compound

Synthesis MethodReactantsTypical YieldPurityKey AdvantagesKey Disadvantages
Gas-Phase SynthesisGaseous NH₃, CO₂, H₂OUp to 97%[4]>99% achievable with pure reactants[7]High yield, continuous process possible.Requires handling of gaseous reactants and specialized equipment.
From Ammonium BicarbonateNH₄HCO₃, Aqueous NH₃~85-95%High purity achievable after recrystallization.Uses readily available solid starting material, simpler setup.Requires subsequent purification steps to remove unreacted starting materials.

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula(NH₄)₂CO₃[1]
Molar Mass96.09 g/mol [8]
AppearanceWhite crystalline powder[4]
Density1.50 g/cm³[8]
Solubility in Water100 g/100 mL at 15 °C[8]
Decomposition TemperatureDecomposes at 58 °C[8]
pH of 5% solutionApproximately 8.6[3]

Experimental Protocols

Synthesis of this compound from Ammonium Bicarbonate

This protocol describes the preparation of an this compound solution from ammonium bicarbonate and subsequent crystallization.

Materials:

  • Ammonium bicarbonate (NH₄HCO₃), high purity

  • Ammonia solution (28-30% NH₃), analytical grade

  • Deionized water

  • Ethanol (B145695), absolute

  • Beaker, magnetic stirrer, and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a beaker, dissolve 79.06 g (1 mole) of ammonium bicarbonate in 100 mL of deionized water with gentle stirring.

  • Cool the solution in an ice bath.

  • Slowly add 58.7 mL of a 28% ammonia solution (approximately 1 mole of NH₃) to the cold ammonium bicarbonate solution while stirring continuously. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, continue stirring in the ice bath for another 30 minutes to ensure the reaction goes to completion.

  • To induce crystallization, slowly add 200 mL of cold absolute ethanol to the solution with vigorous stirring.

  • Allow the mixture to stand in the ice bath for at least one hour to maximize crystal formation.

  • Collect the precipitated this compound crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any residual impurities.

  • Dry the crystals in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) at room temperature.

Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Concentrated ammonia solution (28-30%)

  • Deionized water

  • Beaker, hot plate, and magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the crude this compound in a minimal amount of deionized water at a temperature not exceeding 40 °C.

  • To this solution, add a small amount of concentrated ammonia solution to suppress the hydrolysis to ammonium bicarbonate.

  • Cool the solution slowly in an ice bath with gentle stirring to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold deionized water.

  • Dry the crystals as described in the synthesis protocol.

Purity Assessment by Acid-Base Titration

This protocol determines the total ammonia content in the prepared this compound, which is an indicator of its purity.

Materials:

  • This compound sample

  • Standardized 1 N Sulfuric Acid (H₂SO₄)

  • Standardized 1 N Sodium Hydroxide (B78521) (NaOH)

  • Methyl orange indicator solution

  • Weighing bottle, 250 mL Erlenmeyer flask, burette

Procedure:

  • Accurately weigh about 2 g of the this compound sample in a tared weighing bottle containing about 10 mL of water.[9]

  • Transfer the contents to a 250 mL Erlenmeyer flask.

  • Slowly and with constant mixing, add 50.0 mL of 1 N sulfuric acid to the flask.[9]

  • Once the sample is completely dissolved, add 2-3 drops of methyl orange indicator.[9]

  • Titrate the excess sulfuric acid with 1 N sodium hydroxide until the endpoint (a color change from red to yellow) is reached.[9]

  • Calculate the percentage of ammonia (NH₃) in the sample using the following formula: % NH₃ = [((mL H₂SO₄ × N H₂SO₄) - (mL NaOH × N NaOH)) × 17.03] / (Weight of sample in g × 10) Each mL of 1 N sulfuric acid is equivalent to 17.03 mg of NH₃.[9]

Visualization of Processes

Synthesis Pathway from Ammonium Bicarbonate

G Synthesis of this compound A Ammonium Bicarbonate (NH₄HCO₃) C Reaction Mixture A->C B Aqueous Ammonia (NH₃(aq)) B->C D This compound Solution ((NH₄)₂CO₃(aq)) C->D E Crystallization (Addition of Ethanol) D->E F Pure this compound Crystals ((NH₄)₂CO₃(s)) E->F

Caption: Synthesis pathway from ammonium bicarbonate.

Purification and Analysis Workflow

G Purification and Analysis Workflow cluster_purification Purification cluster_analysis Purity Analysis A Crude this compound B Recrystallization A->B Option 1 C Sublimation A->C Option 2 D Purified this compound B->D C->D E Titration D->E F FTIR Spectroscopy D->F G Purity Confirmation E->G F->G

Caption: Workflow for purification and analysis.

Characterization Techniques

In addition to titration, other analytical techniques are crucial for confirming the identity and purity of the synthesized this compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to distinguish between this compound, ammonium bicarbonate, and ammonium carbamate. Each compound exhibits a unique infrared spectrum. For instance, the presence of a peak around 3098 cm⁻¹ is indicative of the NH₄⁺ stretch.[10]

  • X-ray Diffraction (XRD): XRD can be used to identify the crystalline structure of the final product and differentiate it from potential impurities like ammonium bicarbonate and ammonium carbamate, which have distinct diffraction patterns.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be employed for the quantitative analysis of this compound and the detection of ionic impurities.[1]

Safety and Handling

This compound and its solutions should be handled in a well-ventilated area, preferably a fume hood, due to the release of ammonia gas. It is irritating to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store this compound in a tightly sealed container in a cool, dry place to prevent decomposition.

Conclusion

The synthesis and purification of pure this compound for laboratory use can be reliably achieved through the methods outlined in this guide. The choice of synthesis route will depend on the specific requirements of the researcher. Careful execution of the experimental protocols and thorough characterization using the described analytical techniques will ensure the production of high-purity this compound suitable for demanding applications in research, development, and pharmaceutical synthesis.

References

Ammonium carbonate decomposition pathways and byproducts in solution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Decomposition Pathways and Byproducts of Ammonium (B1175870) Carbonate in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium carbonate, a salt of carbonic acid and ammonia (B1221849), is a compound of interest in various fields, including its use as a leavening agent and in the synthesis of other ammonium compounds. In pharmaceutical and drug development contexts, understanding its stability and decomposition in aqueous solutions is critical. This guide provides a comprehensive overview of the decomposition pathways of this compound in solution, its byproducts, and the experimental protocols used for their analysis. Furthermore, it delves into the biological implications of its primary decomposition product, ammonia, by exploring its impact on cellular signaling pathways.

Core Chemical Principles

This compound is inherently unstable, even at standard temperature and pressure, and readily decomposes in aqueous solutions. The decomposition process is complex and involves a series of equilibria. The primary decomposition pathway proceeds in two main steps. Initially, this compound dissociates into ammonium bicarbonate and ammonia.[1] Subsequently, ammonium bicarbonate further decomposes into carbon dioxide, water, and another molecule of ammonia.[1] Temperature is a significant factor, with the decomposition rate increasing substantially in hot water, particularly above 58°C.[2]

In solution, an equilibrium also exists between this compound, ammonium carbamate (B1207046), and the constituent ions. Ammonium carbamate can be formed from the reaction of ammonia with carbon dioxide and is an important intermediate in industrial processes like urea (B33335) synthesis.

Decomposition Pathways and Byproducts

The decomposition of this compound in an aqueous solution can be summarized by the following reactions:

  • Dissociation of this compound: (NH₄)₂CO₃(aq) ⇌ 2NH₄⁺(aq) + CO₃²⁻(aq)

  • First Decomposition Step: (NH₄)₂CO₃(aq) ⇌ NH₄HCO₃(aq) + NH₃(aq)

  • Second Decomposition Step: NH₄HCO₃(aq) ⇌ NH₃(aq) + H₂O(l) + CO₂(g)

The overall decomposition reaction upon heating is: (NH₄)₂CO₃(s) → 2NH₃(g) + CO₂(g) + H₂O(g)[3]

The primary byproducts of this compound decomposition in solution are therefore ammonia (NH₃) , ammonium ions (NH₄⁺) , bicarbonate ions (HCO₃⁻) , carbonate ions (CO₃²⁻) , and **carbon dioxide (CO₂) **. The relative concentrations of these species are dependent on the temperature, pressure, and pH of the solution.

DecompositionPathways AmmoniumCarbonate (NH₄)₂CO₃ in solution AmmoniumBicarbonate NH₄HCO₃ (Ammonium Bicarbonate) AmmoniumCarbonate->AmmoniumBicarbonate Decomposition Ammonia1 NH₃ (Ammonia) AmmoniumCarbonate->Ammonia1 Decomposition Ammonia2 NH₃ (Ammonia) AmmoniumBicarbonate->Ammonia2 Further Decomposition Water H₂O (Water) AmmoniumBicarbonate->Water Further Decomposition CarbonDioxide CO₂ (Carbon Dioxide) AmmoniumBicarbonate->CarbonDioxide Further Decomposition

Decomposition pathway of this compound in solution.

Quantitative Data

Kinetic Data
ParameterValueConditions
Activation Energy (Ea) for Solid (NH₄)₂CO₃ Decomposition 77.39 kJ/molNon-isothermal thermogravimetric analysis.
Activation Energy (Ea) for Solid NH₄HCO₃ Decomposition 93.6 kJ/molThermogravimetric analysis.[4]
Thermodynamic Data

Thermodynamic data for the decomposition of aqueous this compound is not extensively reported. However, data for the dissolution of this compound and the properties of solid ammonium bicarbonate provide insight into the energetics of the process.

Compound/ProcessThermodynamic ParameterValue
This compound Dissolution Enthalpy of Solution (ΔHsoln)Varies with source, can be endothermic or exothermic.
Ammonium Bicarbonate (solid) Standard Enthalpy of Formation (ΔHf°)-849.4 kJ/mol
Standard Gibbs Free Energy of Formation (ΔGf°)-665.9 kJ/mol
Standard Molar Entropy (S°)120.9 J/(mol·K)

Experimental Protocols

The quantitative analysis of this compound decomposition and its byproducts can be achieved through various analytical techniques. Detailed methodologies for key experiments are provided below.

Determination of Ammonia by Back-Titration

This method determines the total ammonia content in a solution, which can be used to track the decomposition of this compound over time.

Principle: An excess of a standardized strong acid (e.g., HCl) is added to the this compound solution to react with all the ammonia and carbonate species. The unreacted acid is then titrated with a standardized strong base (e.g., NaOH) to determine the amount of acid consumed.

Methodology:

  • Sample Preparation: Accurately weigh a sample of the this compound solution into a flask.

  • Acidification: Add a known excess volume of standardized hydrochloric acid (e.g., 0.1 M HCl) to the flask.

  • Reaction: Gently swirl the flask to ensure complete reaction. The reactions are: (NH₄)₂CO₃ + 2HCl → 2NH₄Cl + H₂O + CO₂ NH₃ + HCl → NH₄Cl

  • Indicator: Add a few drops of a suitable indicator, such as methyl orange.

  • Titration: Titrate the excess HCl with a standardized sodium hydroxide (B78521) solution (e.g., 0.1 M NaOH) until the endpoint is reached (color change from red to yellow for methyl orange).

  • Calculation:

    • Calculate the moles of HCl initially added.

    • Calculate the moles of NaOH used in the titration, which is equal to the moles of excess HCl.

    • Subtract the moles of excess HCl from the initial moles of HCl to find the moles of HCl that reacted with the this compound and ammonia.

    • Use stoichiometry to calculate the total moles of ammonia in the original sample.

TitrationWorkflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation Sample Weigh Ammonium Carbonate Solution AddAcid Add Known Excess of Standardized HCl Sample->AddAcid AddIndicator Add Methyl Orange Indicator AddAcid->AddIndicator Titrate Titrate with Standardized NaOH AddIndicator->Titrate Endpoint Observe Endpoint (Color Change) Titrate->Endpoint CalcExcessAcid Calculate Moles of Excess HCl Endpoint->CalcExcessAcid CalcReactedAcid Calculate Moles of Reacted HCl CalcExcessAcid->CalcReactedAcid CalcAmmonia Calculate Total Ammonia Content CalcReactedAcid->CalcAmmonia

Experimental workflow for ammonia determination by back-titration.

Analysis of Carbonate and Bicarbonate by Ion Chromatography (IC)

This method allows for the quantification of carbonate and bicarbonate ions in the solution.

Principle: The sample is injected into an ion chromatograph, where the anions are separated based on their affinity for an ion-exchange column. The separated ions are then detected by a conductivity detector.

Methodology:

  • Eluent Preparation: Prepare a carbonate-bicarbonate eluent, for example, by dissolving sodium bicarbonate and sodium carbonate in deionized water to achieve concentrations of approximately 1.7 mM and 1.8 mM, respectively.[5] The pH of the eluent is crucial as it will determine the speciation of the carbonate/bicarbonate system.

  • Instrument Setup:

    • Column: Use an appropriate anion-exchange column, such as an Allsep Anion column.[4]

    • Detector: A suppressed conductivity detector is typically used.

    • Flow Rate: Set a constant flow rate, for example, 1.0 mL/min.[4]

  • Calibration: Prepare a series of standard solutions of known concentrations of sodium carbonate or sodium bicarbonate and inject them into the IC to generate a calibration curve.

  • Sample Analysis: Dilute the this compound solution sample with deionized water to bring the anion concentrations within the calibration range and inject it into the IC.

  • Data Analysis: Identify the carbonate/bicarbonate peak based on its retention time compared to the standards. Note that carbonate and bicarbonate often co-elute as a single peak, and the measured concentration represents the total carbonate species.[4] The speciation can be inferred from the pH of the sample.

Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

ATR-FTIR is a powerful technique for in-situ monitoring of the concentrations of different species in the solution during the decomposition process.

Principle: An infrared beam is passed through an ATR crystal in contact with the sample. The beam penetrates a short distance into the sample, and the absorption of the infrared radiation at specific frequencies provides information about the chemical bonds present.

Methodology:

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with a DiComp immersion probe with a diamond ATR crystal.[6]

    • Collect spectra in the mid-infrared range (e.g., 4000-600 cm⁻¹).

  • Background Collection: Record a background spectrum of the solvent (water) before introducing the sample.

  • Sample Measurement: Immerse the ATR probe into the this compound solution and collect spectra at regular intervals to monitor the changes in the concentrations of the species.

  • Data Analysis:

    • Identify the characteristic absorption bands for the key species:

      • Ammonium (NH₄⁺): Around 1400 cm⁻¹ and 3040 cm⁻¹.

      • Carbonate (CO₃²⁻): Around 1380 cm⁻¹.

      • Bicarbonate (HCO₃⁻): Around 1360 cm⁻¹ and 1630 cm⁻¹.

    • The concentration of each species can be quantified by creating a calibration curve based on the absorbance at the respective characteristic peaks using standard solutions.

Biological Signaling Pathways Affected by Ammonia

Ammonia, a primary decomposition product of this compound, is a well-known neurotoxin at elevated concentrations. In the context of drug development and biological research, understanding the impact of ammonia on cellular signaling is crucial. Ammonia toxicity is particularly relevant to the central nervous system, with astrocytes being the primary cell type affected.

High levels of ammonia can lead to the over-activation of N-methyl-D-aspartate (NMDA) receptors , a type of glutamate (B1630785) receptor.[7] This excessive activation can trigger a cascade of downstream events, including:

  • Increased intracellular calcium (Ca²⁺) levels: This disrupts cellular homeostasis and activates various enzymes.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) pathways: Ammonia has been shown to increase the phosphorylation of ERK1/2, p38MAPK, and JNK in astrocytes.[8] These signaling pathways are involved in cell proliferation, differentiation, and apoptosis.

  • Oxidative and Nitrosative Stress: The activation of NMDA receptors and other pathways can lead to the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), causing cellular damage.

  • Mitochondrial Dysfunction: Ammonia can impair mitochondrial function, leading to a decrease in ATP production and energy failure.[9]

These ammonia-induced alterations in signaling pathways can ultimately lead to astrocyte swelling, impaired glutamate uptake, and neuronal dysfunction, contributing to the pathophysiology of conditions like hepatic encephalopathy.

AmmoniaSignaling Ammonia Elevated Ammonia (from (NH₄)₂CO₃ decomposition) NMDAR NMDA Receptor Activation Ammonia->NMDAR OxidativeStress Oxidative/Nitrosative Stress (ROS/RNS) Ammonia->OxidativeStress Directly & Indirectly Ca2_increase Increased Intracellular Ca²⁺ NMDAR->Ca2_increase MAPK MAPK Pathway Activation (ERK, p38, JNK) Ca2_increase->MAPK Ca2_increase->OxidativeStress AstrocyteDysfunction Astrocyte Dysfunction (Swelling, Impaired Glutamate Uptake) MAPK->AstrocyteDysfunction MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction OxidativeStress->AstrocyteDysfunction MitochondrialDysfunction->AstrocyteDysfunction

Ammonia-induced signaling pathways in astrocytes.

Conclusion

The decomposition of this compound in solution is a multifaceted process resulting in a dynamic equilibrium of ammonia, ammonium, carbonate, and bicarbonate ions. The rate and extent of this decomposition are highly dependent on environmental conditions, particularly temperature and pH. For researchers and professionals in drug development, a thorough understanding of these decomposition pathways and the ability to quantify the resulting byproducts are essential for ensuring product stability, efficacy, and safety. The provided experimental protocols offer a foundation for the analytical characterization of this compound solutions. Furthermore, the elucidation of ammonia's impact on critical cellular signaling pathways underscores the importance of controlling its formation in biological systems.

References

The Cornerstone of Hartshorn: An In-depth Technical Guide to the Role of Ammonium Carbonate in Historical Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) carbonate, a compound known since antiquity in various forms, has played a pivotal, albeit often underappreciated, role in the annals of chemical synthesis. From the alchemical "spirit of hartshorn" to its application in foundational organic reactions and analytical procedures, this versatile reagent has been a cornerstone in the development of modern chemistry. This technical guide provides an in-depth exploration of the historical applications of ammonium carbonate in chemical synthesis, offering detailed experimental protocols, quantitative data, and visualizations of key processes to serve as a valuable resource for researchers, scientists, and drug development professionals.

Historical Production: From "Spirit of Hartshorn" to Commercial Synthesis

The earliest form of impure this compound was known as "spirit of hartshorn" or "salt of hartshorn".[1][2][3] This substance was traditionally obtained through the destructive distillation of nitrogenous organic matter, such as horns (particularly from harts, or male red deer), hooves, and leather.[2][3] The process involved heating these materials in the absence of air and collecting the distillate, which was an aqueous solution of ammonia (B1221849) and this compound.

A historical method for the preparation of this compound involved the sublimation of a mixture of ammonium sulfate (B86663) and calcium carbonate.[4] Commercially, this compound is produced by the reaction of carbon dioxide with aqueous ammonia.[4]

Key Historical Applications in Chemical Synthesis and Analysis

This compound's historical significance can be categorized into three primary areas: its use in the preparation of "smelling salts," its role as a reagent in classical qualitative inorganic analysis, and its application as a key reactant in the synthesis of heterocyclic compounds.

Preparation of Smelling Salts ("Sal Volatile")

One of the most widespread historical applications of this compound was in the formulation of smelling salts, also known as "sal volatile".[5] These preparations were used as respiratory stimulants to revive individuals who had fainted.[5] The active component is ammonia gas, which is slowly released from the decomposition of this compound.[4]

This protocol is based on historical descriptions of the preparation of smelling salts.

Materials:

  • This compound (Salt of Hartshorn)

  • Perfume oil (e.g., lavender or lemon)

  • A decorative, sealable container (historically a vinaigrette)[5]

  • A sponge

Procedure:

  • A solid piece of this compound is placed within the vinaigrette.

  • A small piece of sponge is saturated with a desired perfume oil.

  • The scented sponge is placed in the vinaigrette alongside the this compound.

  • The container is tightly sealed to prevent the premature escape of ammonia gas.

  • To use, the container is opened and waved under the nose of the person who has fainted. The released ammonia gas irritates the nasal membranes, triggering an inhalation reflex.

The logical workflow for the historical production and use of smelling salts can be visualized as follows:

smelling_salts_workflow Nitrogenous Organic Matter\n(e.g., Hart's Horns) Nitrogenous Organic Matter (e.g., Hart's Horns) Destructive Distillation Destructive Distillation Nitrogenous Organic Matter\n(e.g., Hart's Horns)->Destructive Distillation Heat Spirit of Hartshorn\n(Impure (NH4)2CO3 Solution) Spirit of Hartshorn (Impure (NH4)2CO3 Solution) Destructive Distillation->Spirit of Hartshorn\n(Impure (NH4)2CO3 Solution) Purification/Crystallization Purification/Crystallization Spirit of Hartshorn\n(Impure (NH4)2CO3 Solution)->Purification/Crystallization Historical Methods Solid this compound\n(Salt of Hartshorn) Solid this compound (Salt of Hartshorn) Purification/Crystallization->Solid this compound\n(Salt of Hartshorn) Preparation of Smelling Salts Preparation of Smelling Salts Solid this compound\n(Salt of Hartshorn)->Preparation of Smelling Salts Addition of Perfume Use as Respiratory Stimulant Use as Respiratory Stimulant Preparation of Smelling Salts->Use as Respiratory Stimulant

Workflow for the historical production and use of smelling salts.
Qualitative Inorganic Analysis: Precipitation of Group V Cations

In the classical scheme of qualitative inorganic analysis, this compound is the group reagent for the fifth analytical group of cations. These cations, which include Barium (Ba²⁺), Calcium (Ca²⁺), and Strontium (Sr²⁺), are precipitated as their carbonates from a solution buffered with ammonia and ammonium chloride.

This protocol outlines the general procedure for the precipitation of Group V cations using this compound.

Materials:

  • Test solution containing unknown cations

  • Ammonium chloride (NH₄Cl) solution

  • Ammonium hydroxide (B78521) (NH₄OH) solution

  • This compound ((NH₄)₂CO₃) solution

  • Centrifuge

  • Test tubes

Procedure:

  • To the test solution (from which cations of Groups I-IV have been removed), add a small amount of ammonium chloride solution.

  • Add ammonium hydroxide solution until the solution is alkaline.

  • Add this compound solution and warm the mixture in a water bath.

  • A white precipitate indicates the presence of Group V cations (BaCO₃, CaCO₃, SrCO₃).

  • Centrifuge the mixture to separate the precipitate from the supernatant. The supernatant is then tested for Group VI cations.

  • The precipitate is washed and then dissolved in acetic acid for further individual identification tests for Ba²⁺, Ca²⁺, and Sr²⁺.

The logical flow of this analytical separation is depicted in the following diagram:

qualitative_analysis_workflow cluster_group_separation Qualitative Analysis Scheme cluster_group_v Group V Precipitation Solution of Cations Solution of Cations Add HCl Add HCl Solution of Cations->Add HCl Group I Reagent Precipitate of Group I Cations Precipitate of Group I Cations Add HCl->Precipitate of Group I Cations Filtrate for Group II Filtrate for Group II Add HCl->Filtrate for Group II Add H2S (acidic) Add H2S (acidic) Filtrate for Group II->Add H2S (acidic) Group II Reagent Precipitate of Group II Cations Precipitate of Group II Cations Add H2S (acidic)->Precipitate of Group II Cations Filtrate for Group III Filtrate for Group III Add H2S (acidic)->Filtrate for Group III Add NH4OH, NH4Cl Add NH4OH, NH4Cl Filtrate for Group III->Add NH4OH, NH4Cl Group III Reagent Precipitate of Group III Cations Precipitate of Group III Cations Add NH4OH, NH4Cl->Precipitate of Group III Cations Filtrate for Group IV Filtrate for Group IV Add NH4OH, NH4Cl->Filtrate for Group IV Add H2S (basic) Add H2S (basic) Filtrate for Group IV->Add H2S (basic) Group IV Reagent Precipitate of Group IV Cations Precipitate of Group IV Cations Add H2S (basic)->Precipitate of Group IV Cations Filtrate for Group V Filtrate for Group V Add H2S (basic)->Filtrate for Group V Add (NH4)2CO3 Add (NH4)2CO3 Filtrate for Group V->Add (NH4)2CO3 Group V Reagent Precipitate of Group V Cations\n(BaCO3, CaCO3, SrCO3) Precipitate of Group V Cations (BaCO3, CaCO3, SrCO3) Add (NH4)2CO3->Precipitate of Group V Cations\n(BaCO3, CaCO3, SrCO3) Filtrate for Group VI Filtrate for Group VI Add (NH4)2CO3->Filtrate for Group VI

Role of this compound in the qualitative analysis workflow.
Synthesis of Hydantoins: The Bucherer–Bergs Reaction

A significant application of this compound in historical organic synthesis is the Bucherer–Bergs reaction. This multicomponent reaction produces hydantoins from a carbonyl compound (or a cyanohydrin), this compound, and an alkali cyanide.[6][7] Hydantoins are an important class of heterocyclic compounds, with some derivatives having pharmaceutical applications. The reaction was first patented by Bergs in 1929 and later improved upon by Bucherer.[6]

This protocol is a representative example of the Bucherer–Bergs reaction.

Materials:

  • Acetone (a ketone)

  • Potassium cyanide (KCN)

  • This compound ((NH₄)₂CO₃)

  • Ethanol (B145695) (50% aqueous solution)

  • Hydrochloric acid (HCl)

  • Reaction vessel (autoclave or sealed pressure vessel)

Procedure:

  • In a suitable pressure vessel, a mixture of acetone, potassium cyanide, and this compound is prepared in a 50% aqueous ethanol solution.

  • The vessel is sealed and heated. Historically, temperatures and pressures were optimized to improve yields. Bucherer found that lower temperatures and pressures were permissible compared to Bergs' initial method.[6]

  • After the reaction is complete, the mixture is cooled.

  • The reaction mixture is acidified with hydrochloric acid to precipitate the 5,5-dimethylhydantoin.

  • The crude product is collected by filtration, washed, and can be further purified by recrystallization.

The reaction mechanism is believed to proceed through the formation of an aminonitrile intermediate, which then reacts with carbon dioxide (from the decomposition of this compound) and subsequently cyclizes to form the hydantoin (B18101) ring.[6][7]

ReactantMolar Ratio (Typical)Role in Reaction
Ketone/Aldehyde1Carbonyl source for the hydantoin backbone
Alkali Cyanide2Source of the nitrile group
This compound2Provides ammonia and carbon dioxide for the reaction

The signaling pathway for the Bucherer-Bergs reaction can be illustrated as follows:

bucherer_bergs_reaction Carbonyl Compound Carbonyl Compound Cyanohydrin Cyanohydrin Carbonyl Compound->Cyanohydrin + KCN Aminonitrile Aminonitrile Cyanohydrin->Aminonitrile + NH3 (from (NH4)2CO3) Cyano-carbamic acid Cyano-carbamic acid Aminonitrile->Cyano-carbamic acid + CO2 (from (NH4)2CO3) 5-Imino-oxazolidin-2-one 5-Imino-oxazolidin-2-one Cyano-carbamic acid->5-Imino-oxazolidin-2-one Intramolecular Cyclization Hydantoin Hydantoin 5-Imino-oxazolidin-2-one->Hydantoin Rearrangement

Reaction pathway for the Bucherer-Bergs synthesis of hydantoins.

Conclusion

This compound, from its origins as the alchemical "spirit of hartshorn" to its use in seminal synthetic reactions, has been a compound of considerable historical importance in the chemical sciences. Its roles in the formulation of smelling salts, as a critical reagent in qualitative inorganic analysis, and as a key component in the Bucherer-Bergs synthesis of hydantoins, highlight its versatility. This guide has provided an overview of these historical applications, complete with detailed experimental protocols and visual representations of the underlying chemical processes. For contemporary researchers, an understanding of these historical foundations can provide valuable context for the ongoing development of novel synthetic methodologies and analytical techniques.

References

The Hygroscopic Nature of Ammonium Carbonate: An In-depth Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview for researchers, scientists, and drug development professionals on the hygroscopic properties, stability, and handling of ammonium (B1175870) carbonate in a laboratory setting.

Ammonium carbonate, a salt of carbonic acid, is a white, crystalline solid known for its distinct ammonia (B1221849) odor.[1][2] While it finds application in various fields, including as a leavening agent and in the synthesis of other ammonium compounds, its pronounced hygroscopic nature and inherent instability present significant challenges in a laboratory environment, particularly in the context of drug development where precise control over the physical and chemical properties of substances is paramount.[3][4] This technical guide provides a comprehensive examination of the hygroscopic characteristics of this compound, detailing its decomposition pathways, experimental protocols for its analysis, and best practices for its handling and storage.

Physicochemical Properties and Decomposition

This compound is highly soluble in water and is known to be hygroscopic, readily absorbing moisture from the atmosphere.[1][5] This characteristic is intrinsically linked to its chemical instability. The compound is unstable in air and decomposes even at room temperature, a process that is accelerated by the presence of moisture and heat.[2][6]

The decomposition of this compound follows a two-step pathway. Initially, it decomposes into ammonium bicarbonate and ammonia.[3] Subsequently, the ammonium bicarbonate further breaks down into carbon dioxide, water, and another molecule of ammonia.[3] This decomposition is significant at temperatures above 58°C, where it rapidly breaks down into ammonia, carbon dioxide, and water.[2][7]

Quantitative Data Summary

The following table summarizes key quantitative data regarding the properties of this compound relevant to its handling and stability in a laboratory setting.

PropertyValueReferences
Molar Mass 96.09 g/mol [3]
Appearance White crystalline solid or powder[1][2]
Odor Strong ammoniacal[1][7]
Solubility in Water 100 g/100 mL at 15°C[3]
Decomposition Temperature Decomposes at 58°C[2][7]
pH of 5% solution Approximately 8.6[4]

Decomposition Pathway of this compound

The following diagram illustrates the sequential decomposition of this compound.

DecompositionPathway AmmoniumCarbonate (NH₄)₂CO₃ This compound AmmoniumBicarbonate NH₄HCO₃ Ammonium Bicarbonate AmmoniumCarbonate->AmmoniumBicarbonate Ammonia1 NH₃ Ammonia AmmoniumCarbonate->Ammonia1 CarbonDioxide CO₂ Carbon Dioxide AmmoniumBicarbonate->CarbonDioxide Water H₂O Water AmmoniumBicarbonate->Water Ammonia2 NH₃ Ammonia AmmoniumBicarbonate->Ammonia2

Figure 1: Decomposition pathway of this compound.

Experimental Protocols for Hygroscopicity Assessment

The hygroscopic nature of a substance is its ability to attract and hold water molecules from the surrounding environment. For pharmaceutical substances, evaluating hygroscopicity is critical as moisture uptake can significantly impact chemical stability, physical properties, and formulation performance.[][9] Several established methods can be employed to characterize the hygroscopic behavior of this compound.

Gravimetric Sorption Analysis (Dynamic Vapor Sorption - DVS)

This is a preferred method for creating a moisture sorption isotherm, which plots the change in mass of a sample as a function of relative humidity (RH) at a constant temperature.[10]

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is placed in the DVS instrument.

  • Drying: The sample is initially dried under a stream of dry nitrogen gas to establish a baseline dry mass.

  • Sorption/Desorption Cycle: The relative humidity of the chamber is incrementally increased, and the sample mass is allowed to equilibrate at each step. The mass change is continuously recorded. This constitutes the sorption phase.

  • Desorption: Following the sorption phase, the relative humidity is incrementally decreased to observe the release of water, providing the desorption isotherm.

  • Data Analysis: The resulting isotherm provides critical information, including the critical relative humidity (CRH) at which significant water uptake occurs and the overall water absorption capacity.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It can be used to determine the water content of a sample and to study its thermal decomposition.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound is placed in a TGA crucible.

  • Heating Program: The sample is heated at a controlled rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

  • Mass Loss Measurement: The instrument continuously records the mass of the sample as the temperature increases.

  • Data Analysis: Weight loss at specific temperatures corresponds to the loss of volatiles, including water and decomposition products (ammonia, carbon dioxide).

Karl Fischer Titration

This is a classic and highly accurate method for determining the water content of a sample.

Methodology:

  • Titrator Preparation: The Karl Fischer titrator is prepared with the appropriate reagent.

  • Sample Introduction: A precisely weighed amount of this compound is introduced into the titration cell.

  • Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected electrochemically.

  • Calculation: The water content is calculated based on the amount of titrant consumed.

Experimental Workflow for Hygroscopicity Testing

The following diagram outlines a typical workflow for the comprehensive hygroscopicity testing of a substance like this compound.

HygroscopicityWorkflow cluster_characterization Initial Characterization cluster_hygroscopicity Hygroscopicity Determination cluster_stability Stability Assessment InitialAnalysis Initial Analysis (e.g., XRD, DSC) DVS Dynamic Vapor Sorption (DVS) InitialAnalysis->DVS TGA Thermogravimetric Analysis (TGA) InitialAnalysis->TGA KarlFischer Karl Fischer Titration InitialAnalysis->KarlFischer StabilityTesting Stability Testing at Controlled Humidity DVS->StabilityTesting TGA->StabilityTesting KarlFischer->StabilityTesting PostAnalysis Post-Stress Analysis (e.g., HPLC, XRD) StabilityTesting->PostAnalysis

Figure 2: Experimental workflow for hygroscopicity testing.

Handling and Storage in a Laboratory Setting

Given its hygroscopic and unstable nature, proper handling and storage of this compound are crucial to maintain its integrity and ensure experimental reproducibility.

  • Storage: this compound should be stored in a cool, dry place in a tightly sealed container to minimize exposure to atmospheric moisture and prevent the loss of ammonia.[11][12][13] Storage at or below room temperature is recommended.

  • Handling: When handling this compound, it is advisable to work in a well-ventilated area or under a fume hood to avoid inhalation of ammonia fumes that are continuously released.[7][12] Personal protective equipment, including gloves and safety glasses, should be worn.[11][14]

  • Dispensing: Weighing and dispensing should be performed as quickly as possible to limit exposure to the air. The use of a glove box with a controlled, low-humidity atmosphere is ideal for sensitive applications.

Conclusion

The hygroscopic nature of this compound is a defining characteristic that dictates its stability and handling requirements in a laboratory setting. Its propensity to absorb moisture from the air directly influences its decomposition into ammonia, carbon dioxide, and water. For researchers, scientists, and drug development professionals, a thorough understanding of this behavior, coupled with the application of appropriate analytical techniques and stringent handling protocols, is essential for obtaining reliable and reproducible experimental results. The methodologies and data presented in this guide provide a foundational framework for the effective management of this compound in a scientific environment.

References

An In-depth Technical Guide to the Identification of Ammonium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification of ammonium (B1175870) carbonate, including its Chemical Abstracts Service (CAS) number, molecular formula, and key analytical methodologies. The information is intended to support researchers, scientists, and professionals in drug development in the accurate identification and quality control of this compound.

Core Identification Parameters

Ammonium carbonate is a salt with the chemical formula (NH4)2CO3.[1][2] However, commercial-grade this compound is typically a mixture of ammonium bicarbonate (NH4HCO3) and ammonium carbamate (B1207046) (NH2COONH4) in varying proportions.[3] For regulatory and quality control purposes, its identity is often confirmed by an assay of its ammonia (B1221849) (NH3) content.

Table 1: Core Identification Data for this compound

ParameterValueSource(s)
CAS Number 506-87-6[1]
Molecular Formula (NH4)2CO3[1][2]
Alternative Formula CH8N2O3[4]
Molecular Weight 96.09 g/mol [2][5]
Appearance White powder or hard, white or translucent crystalline masses. Becomes opaque on exposure to air due to loss of ammonia and carbon dioxide.
Odor Strong odor of ammonia.
Solubility Soluble in water.[6]
pH Approximately 8.6 (for a 1 in 20 solution).[6]
Ammonia (NH3) Content (Assay) Not less than 30.0% and not more than 34.0%.[6]

Experimental Protocols for Identification and Assay

Accurate identification and quantification of this compound are crucial for its application in research and pharmaceutical development. The following are key experimental protocols.

This method determines the total ammonia content in this compound, providing a quantitative measure of its identity and purity.

Principle: A known quantity of this compound is reacted with an excess of a standardized strong acid (sulfuric acid). The remaining unreacted acid is then back-titrated with a standardized strong base (sodium hydroxide) to a colorimetric endpoint. The amount of acid consumed by the sample is used to calculate the percentage of ammonia.

Apparatus and Reagents:

  • 250-mL Erlenmeyer flask

  • Weighing bottle

  • Burette

  • 1 N Sulfuric Acid (H2SO4) Volumetric Solution (VS)

  • 1 N Sodium Hydroxide (B78521) (NaOH) Volumetric Solution (VS)

  • Methyl Orange Indicator TS

  • Deionized water

Procedure:

  • Place approximately 10 mL of deionized water into a tared weighing bottle.

  • Accurately weigh the bottle and its contents.

  • Add about 2 g of the this compound sample to the weighing bottle and accurately weigh again to determine the sample weight by difference.

  • Carefully transfer the contents of the weighing bottle to a 250-mL Erlenmeyer flask.

  • Accurately add 50.0 mL of 1 N sulfuric acid VS to the flask. Swirl gently to ensure the sample is completely dissolved.

  • Once the solution is clear, add a few drops of methyl orange indicator TS.

  • Titrate the excess sulfuric acid with 1 N sodium hydroxide VS until the color changes from red to yellow.

  • Perform a blank determination by titrating 50.0 mL of the 1 N sulfuric acid VS with the 1 N sodium hydroxide VS using methyl orange indicator.

  • Calculate the percentage of ammonia (NH3) in the sample using the following formula:

    % NH₃ = [((Vb - Vs) × N × F) / W] × 100

    Where:

    • Vb = volume (mL) of 1 N sodium hydroxide VS consumed by the blank

    • Vs = volume (mL) of 1 N sodium hydroxide VS consumed by the sample

    • N = normality of the 1 N sodium hydroxide VS

    • F = equivalency factor (17.03 mg/mEq for NH3)

    • W = weight (mg) of the this compound sample

Acceptance Criteria: The ammonia content should be between 30.0% and 34.0%.[3][6]

These simple tests can be used for the preliminary identification of ammonium and carbonate ions.

  • Test for Ammonia: When heated, a sample of this compound will volatilize, and the resulting vapor will be alkaline to moistened litmus (B1172312) paper.[3]

  • Test for Carbonate: A solution of this compound (1 in 20) will produce effervescence upon the addition of an acid.[3]

Ion chromatography is a powerful technique for the separation and quantification of both the ammonium cation (NH4+) and the carbonate anion (CO3^2-).

Principle: The sample is dissolved in an appropriate solvent and injected into the IC system. The ions are separated on a stationary phase column based on their affinity. A conductivity detector is typically used for detection and quantification.

Typical IC Conditions for Ammonium (Cation Analysis):

  • Column: A high-capacity cation-exchange column (e.g., IonPac CS16).[7]

  • Eluent: Methanesulfonic acid.[8]

  • Detector: Suppressed conductivity.[7]

Typical IC Conditions for Carbonate (Anion Analysis):

  • Column: An anion-exchange column.

  • Eluent: A solution of sodium carbonate and sodium bicarbonate.

  • Detector: Suppressed conductivity.

This method allows for the direct and simultaneous determination of the primary ionic species in the sample.

FTIR spectroscopy can be used for the identification of this compound by analyzing its characteristic vibrational modes.

Principle: The sample is exposed to infrared radiation, and the absorption of energy at specific frequencies, corresponding to the vibrational frequencies of the chemical bonds, is measured. The resulting spectrum is a unique fingerprint of the compound.

Sample Preparation: The solid sample can be analyzed as a mineral oil mull or by using an Attenuated Total Reflectance (ATR) accessory.

Expected Absorption Bands: The FTIR spectrum of this compound will show characteristic absorption bands for the ammonium ion (N-H stretching and bending) and the carbonate ion (C-O stretching).

Logical Workflow Visualization

The following diagram illustrates the industrial synthesis of this compound from ammonia and carbon dioxide, a common production method.

AmmoniumCarbonate_Synthesis NH3 Ammonia (Gas) Buffer_Vessels Buffer Vessels (Pressure: 0.2-2 MPa) NH3->Buffer_Vessels Purity: 99-99.99% CO2 Carbon Dioxide (Gas) CO2->Buffer_Vessels Flow_Control Flow Control (Rotameters) Buffer_Vessels->Flow_Control Controlled Release Reaction_Chamber Sealed Reaction Chamber (e.g., PVC Bag) Flow_Control->Reaction_Chamber Gas Phase Reaction Product This compound ((NH4)2CO3) Reaction_Chamber->Product Synthesis QC Quality Control (e.g., Titrimetric Assay) Product->QC Verification

Caption: Industrial Synthesis of this compound.

This guide provides essential technical information for the accurate identification and analysis of this compound. For further details on specific applications and safety protocols, please refer to the relevant pharmacopeias and safety data sheets.

References

Determining the Solubility of Ammonium Carbonate in Organic Solvents: A Technical Guide for Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ammonium (B1175870) carbonate in various organic solvents, tailored for professionals in research and development. Due to the limited availability of established quantitative data, this document focuses on providing a robust experimental framework for determining solubility, with special consideration for the inherent instability of ammonium carbonate.

Overview of this compound Solubility

This compound is a highly polar inorganic salt. Its solubility is largely dictated by the principle of "like dissolves like," favoring polar solvents. While readily soluble in water, its solubility in organic solvents is significantly limited. It is crucial to note that commercial this compound is often not pure (NH₄)₂CO₃, but a mixture of ammonium bicarbonate (NH₄HCO₃) and ammonium carbamate (B1207046) (NH₂COONH₄).[1][2][3] Furthermore, this compound is thermally unstable and begins to decompose into ammonia (B1221849), carbon dioxide, and water at temperatures around 58°C, and can even decompose slowly at room temperature.[1][4] This instability is a critical factor in experimental design.

Quantitative Solubility Data

Quantitative data on the solubility of this compound in organic solvents is sparse in publicly available literature. Most sources describe it as qualitatively "insoluble" in common organic solvents like alcohols, acetone, and hydrocarbons.[1][2][3][5][6] The table below summarizes the limited quantitative data found. Researchers are advised to experimentally verify these values due to limited cross-referencing in literature.

SolventFormulaTemperature (°C)Solubility ( g/100 g of Solvent)Citation
Methanol (B129727)CH₃OH256[7]
Ethanol (B145695)C₂H₅OHNot Specified2.68[7]
GlycerolC₃H₈O₃Not Specified~10 (1g in 10mL)[5]

Note: The data for methanol and ethanol are sourced from a secondary forum citing a chemical database and should be treated as preliminary.

Experimental Protocol for Solubility Determination

The recommended method for determining the solubility of a thermally unstable salt like this compound is an adaptation of the Saturation Shake-Flask Method . This method involves creating a saturated solution at a controlled temperature and then measuring the concentration of the dissolved solute.

Materials and Equipment
  • This compound (analytical grade)

  • Anhydrous organic solvent of interest

  • Temperature-controlled shaker or incubator

  • Inert gas (Nitrogen or Argon)

  • Sealed, airtight flasks (e.g., Schlenk flasks)

  • Syringe filters (Teflon/PTFE, 0.2 µm)

  • Analytical balance

  • Gas-tight syringes

  • Apparatus for quantitative analysis (e.g., HPLC with a suitable detector, or a titration setup)

Detailed Methodology
  • Preparation of the System :

    • Add an excess amount of this compound to a pre-weighed, dry, airtight flask. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Record the initial mass of this compound added.

    • Under a gentle stream of inert gas (to displace air and moisture), add a precise volume of the anhydrous organic solvent to the flask.

    • Seal the flask immediately to prevent the escape of ammonia gas from potential decomposition and to keep the system anhydrous.

  • Equilibration :

    • Place the sealed flask in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25°C). It is recommended to use temperatures well below the decomposition point of 58°C.

    • Agitate the mixture for a predetermined period to allow the system to reach equilibrium. A period of 24 to 48 hours is typically sufficient, but this should be confirmed with preliminary time-course experiments.[8][9]

  • Sample Collection and Preparation :

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle. Maintain the flask at the experimental temperature.

    • Carefully draw a sample of the supernatant (the clear saturated solution) using a gas-tight syringe.

    • Immediately pass the collected sample through a syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

    • Accurately weigh the filtered sample to determine its mass.

  • Quantitative Analysis :

    • The concentration of this compound in the filtered sample can be determined by a suitable analytical method.

      • Titration : A simple method involves acid-base titration. The dissolved this compound (a base) can be titrated with a standardized solution of a strong acid (e.g., HCl).

      • Ion Chromatography : This method can be used to quantify the ammonium (NH₄⁺) or carbonate (CO₃²⁻) ion concentration directly.

    • The solvent from the weighed sample can be carefully evaporated under a stream of inert gas at low temperature, and the mass of the remaining this compound residue can be measured. However, this gravimetric method is susceptible to error due to the compound's volatility.

  • Calculation of Solubility :

    • Based on the concentration determined in the previous step and the mass of the sample, calculate the mass of dissolved this compound per mass of solvent.

    • The solubility is typically expressed in g/100 g of solvent.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the experimental determination of this compound solubility.

experimental_workflow cluster_prep System Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis & Calculation prep1 Weigh excess This compound prep2 Add to airtight flask prep1->prep2 prep3 Add precise volume of anhydrous solvent under N2/Ar prep2->prep3 prep4 Seal flask immediately prep3->prep4 equil1 Place in temperature- controlled shaker prep4->equil1 equil2 Agitate for 24-48h at constant temperature equil1->equil2 sample1 Cease agitation, allow solid to settle equil2->sample1 sample2 Draw supernatant with gas-tight syringe sample1->sample2 sample3 Filter with 0.2 µm syringe filter sample2->sample3 sample4 Weigh filtered sample sample3->sample4 analysis1 Quantify solute via Titration or Chromatography sample4->analysis1 calc1 Calculate mass of solute per mass of solvent analysis1->calc1 result Express solubility (g/100g solvent) calc1->result

Caption: Experimental workflow for determining this compound solubility.

There are no known biological signaling pathways directly involving this compound for which to create a diagram. The compound's primary roles in a biological context are as a pH buffer or a source of ammonia.

References

Purity grades of ammonium carbonate for analytical research (ACS, Reagent Grade)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the purity grades of ammonium (B1175870) carbonate, specifically focusing on the American Chemical Society (ACS) and Reagent Grade classifications. Understanding the nuances of these grades is critical for ensuring the accuracy, reproducibility, and reliability of experimental results in analytical research and drug development. This document provides a comprehensive overview of specifications, detailed testing protocols, and guidance on selecting the appropriate grade for your application.

Understanding Purity Grades: ACS vs. Reagent Grade

In the realm of chemical reagents, purity is paramount. The grade of a chemical indicates its level of purity and the standards to which it has been tested. For ammonium carbonate, the two most relevant grades for analytical and research purposes are ACS and Reagent Grade.

  • ACS Grade: This is the highest purity grade, meeting or exceeding the stringent standards set by the American Chemical Society (ACS).[1][2] Chemicals of this grade are accompanied by a Certificate of Analysis (CoA) that verifies they have been tested for a specific set of impurities and have been found to be within the maximum allowable limits.[2] ACS grade reagents are essential for applications requiring stringent quality specifications.[1]

  • Reagent Grade: This grade is generally suitable for most laboratory and analytical applications.[1] Often, "Reagent Grade" is used interchangeably with "ACS Grade," and many suppliers provide reagents that meet ACS specifications under this label.[2][3] However, "Reagent Grade" can also be a more general term, and if not explicitly stated to be "ACS Reagent Grade," the purity and the extent of impurity testing may vary. It is crucial to consult the manufacturer's CoA to ascertain the exact specifications of a "Reagent Grade" chemical.

Quantitative Specifications for this compound (ACS Grade)

The following table summarizes the key quantitative specifications for ACS Grade this compound. These values represent the minimum acceptable purity and the maximum allowable levels of specific impurities.

ParameterSpecification
Assay (as NH₃) ≥ 30.0%
Insoluble Matter ≤ 0.005%
Nonvolatile Matter ≤ 0.01%
Chloride (Cl) ≤ 5 ppm (0.0005%)
Sulfur Compounds (as SO₄) ≤ 0.002%
Heavy Metals (as Pb) ≤ 5 ppm (0.0005%)
Iron (Fe) ≤ 5 ppm (0.0005%)

Experimental Protocols for Purity Analysis

The following are detailed methodologies for the key experiments used to verify the purity of ACS Grade this compound.

Assay (by Indirect Acid-Base Titrimetry)

This method determines the ammonia (B1221849) content in the this compound sample.

  • Procedure:

    • Tare a glass-stoppered flask containing approximately 25 mL of deionized water.

    • Add 2.0–2.5 g of the this compound sample to the flask and weigh accurately.

    • Slowly and carefully add 50.0 mL of 1 N hydrochloric acid to the flask.

    • Titrate the excess hydrochloric acid with 1 N sodium hydroxide, using methyl orange as an indicator.

    • The ammonia (NH₃) content is calculated using the following formula: % NH₃ = [ (mL of HCl × N of HCl) - (mL of NaOH × N of NaOH) ] × 1.703 / (sample weight in g)[4]

Insoluble Matter

This gravimetric method quantifies any substances that do not dissolve in water.

  • Procedure:

    • Dissolve 20 g of the sample in 100 mL of deionized water.

    • Filter the solution through a tared filtering crucible.

    • Wash the residue with water and dry at 105°C for 1 hour.

    • The weight of the residue represents the insoluble matter.

Nonvolatile Matter

This procedure measures the amount of substance remaining after volatilization of the this compound.

  • Procedure:

    • To 20 g of the sample in a tared, preconditioned dish, add 10 mL of deionized water.

    • Volatilize the sample on a hot plate at approximately 100°C.

    • Dry the dish for 1 hour at 105°C.

    • The weight of the remaining residue is the nonvolatile matter.[4] The residue can be retained for the heavy metals test.[4]

Chloride (Cl)

This colorimetric and turbidimetric method determines the chloride content.

  • Procedure:

    • Dissolve 2.0 g of the sample in 25 mL of hot deionized water.

    • Add 1.0 mL of a sodium carbonate reagent solution and evaporate to dryness on a hot plate (approximately 100°C).

    • Dissolve the residue in 20 mL of deionized water.

    • The turbidity of the sample solution is then compared to a standard chloride solution.

Sulfur Compounds (as SO₄)

This test quantifies sulfur compounds by precipitating them as barium sulfate (B86663).

  • Procedure:

    • Dissolve 2.0 g of the sample in 20 mL of deionized water, add about 10 mg of sodium carbonate, and evaporate to dryness.

    • Dissolve the residue in a slight excess of hydrochloric acid, add 2 mL of bromine water, and again evaporate to dryness.

    • Dissolve the resulting residue in 4 mL of water plus 1 mL of dilute hydrochloric acid (1:19).

    • Filter the solution, wash the filter with two 2 mL portions of water, and dilute the filtrate to 10 mL.

    • Add 1 mL of 12% barium chloride reagent solution.

    • Any resulting turbidity should not exceed that of a standard sulfate solution prepared in parallel.[5]

Heavy Metals (as Pb)

This analysis is typically performed using Inductively Coupled Plasma–Optical Emission Spectroscopy (ICP-OES).

  • Procedure:

    • A 2.0 g sample is prepared for analysis.

    • The sample is analyzed by ICP-OES to determine the concentration of various heavy metals.

    • The total heavy metal content is calculated and reported as lead (Pb).

Iron (Fe)

This colorimetric method determines the iron content.

  • Procedure:

    • To 2.0 g of the sample, add 5 mL of water and evaporate on a hot plate (approximately 100°C).

    • Dissolve the residue in 2 mL of hydrochloric acid and add 20 mL of water.

    • Filter if necessary.

    • The iron content is then determined colorimetrically, typically using the ammonium thiocyanate (B1210189) method.

Visualizing Workflows

The following diagrams illustrate key decision-making and experimental processes in analytical research involving this compound.

G cluster_selection Grade Selection Workflow start Define Experimental Requirements q1 Is high purity critical for accuracy and reproducibility? start->q1 acs Select ACS Grade this compound q1->acs Yes reagent Consider Reagent Grade q1->reagent No proceed Proceed with Experiment acs->proceed coa Review Manufacturer's Certificate of Analysis (CoA) reagent->coa q2 Does CoA meet required specifications? coa->q2 q2->proceed Yes reselect Select Alternative Supplier or ACS Grade q2->reselect No reselect->proceed

Caption: Decision workflow for selecting the appropriate grade of this compound.

G cluster_analysis Purity Analysis Workflow sample Obtain this compound Sample assay Assay (NH3 Content) sample->assay insoluble Insoluble Matter Test sample->insoluble nonvolatile Nonvolatile Matter Test sample->nonvolatile impurities Impurity Analysis (Cl, SO4, Heavy Metals, Fe) sample->impurities results Compile and Compare Results to Specifications assay->results insoluble->results nonvolatile->results impurities->results pass Material Meets Specifications results->pass Pass fail Material Fails Specifications results->fail Fail

References

An In-Depth Technical Guide to the Thermogravimetric Analysis of Ammonium Carbonate Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of ammonium (B1175870) carbonate decomposition. It details the underlying chemical transformations, offers a standardized experimental protocol, presents quantitative data from thermal analysis, and visualizes key processes for enhanced understanding.

Introduction to Ammonium Carbonate and its Thermal Decomposition

This compound, a white crystalline solid with the chemical formula (NH₄)₂CO₃, is a salt of carbonic acid and ammonia. It is known for its instability at ambient and elevated temperatures, readily decomposing into gaseous products. This property is harnessed in various applications, including as a leavening agent in baking and as a component in smelling salts. For researchers and professionals in drug development, understanding the thermal decomposition of this compound is crucial when it is used as a volatile salt in processes like freeze-drying or as a pore-forming agent in the formulation of drug delivery systems. Thermogravimetric analysis is an essential technique for characterizing this decomposition, providing valuable data on thermal stability, decomposition kinetics, and the composition of evolved gases.

The thermal decomposition of this compound is a multi-step process. Initially, it decomposes into ammonium bicarbonate and ammonia. Subsequently, the ammonium bicarbonate further decomposes into carbon dioxide, water, and another molecule of ammonia.[1] The overall decomposition reaction is as follows:

(NH₄)₂CO₃(s) → 2NH₃(g) + CO₂(g) + H₂O(g)[2]

Quantitative Data from Thermogravimetric Analysis

The decomposition of this compound has been studied under various experimental conditions. The following table summarizes key quantitative data obtained from non-isothermal thermogravimetric analysis, highlighting the influence of heating rate on the peak decomposition temperature.

Heating Rate (°C/min)Peak Decomposition Temperature (°C)Activation Energy (kJ/mol)Reference
29677.39 (average)[1]
411877.39 (average)[1]
812877.39 (average)[1]

Note: The peak decomposition temperature represents the temperature at which the rate of mass loss is at its maximum.

Experimental Protocol for Thermogravimetric Analysis

This section outlines a detailed methodology for conducting the thermogravimetric analysis of this compound.

3.1. Instrumentation and Materials

  • Thermogravimetric Analyzer: A calibrated thermogravimetric analyzer (TGA) equipped with a sensitive microbalance and a furnace capable of controlled heating rates. A TA Instruments Q50 analyzer or similar is suitable.[1]

  • Crucibles: Open alumina (B75360) or platinum crucibles are recommended to allow for the free escape of gaseous decomposition products.

  • Sample: High-purity this compound, finely ground to ensure uniform heat distribution.

  • Purge Gas: High-purity nitrogen or other inert gas.

3.2. Sample Preparation

  • Ensure the this compound sample is a fine, homogenous powder. If necessary, gently grind the sample using a mortar and pestle.

  • Accurately weigh a small amount of the sample (typically 5-15 mg) directly into the TGA crucible.

3.3. TGA Instrument Setup and Measurement

  • Place the crucible containing the sample onto the TGA balance.

  • Purge the furnace with the inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min) for a sufficient time to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to a final temperature of approximately 200°C at a constant heating rate. Common heating rates for studying this compound decomposition are 2, 4, and 8 °C/min.[1]

  • Continuously record the sample mass as a function of temperature.

3.4. Data Analysis

  • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

  • The onset temperature of decomposition can be determined from the intersection of the baseline and the tangent of the decomposition step.

  • The peak decomposition temperature can be determined from the peak of the derivative thermogravimetric (DTG) curve.

  • The total mass loss corresponding to the complete decomposition of the sample should be calculated.

Visualizing the Process

4.1. Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the thermogravimetric analysis of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_analysis TGA Measurement cluster_data Data Analysis Grind Grind this compound Weigh Weigh Sample (5-15 mg) Grind->Weigh Place Place Sample in Crucible Weigh->Place Purge Purge with Inert Gas Place->Purge Heat Heat at Constant Rate Purge->Heat Record Record Mass vs. Temperature Heat->Record Plot Plot TGA/DTG Curves Record->Plot Determine Determine Temperatures & Mass Loss Plot->Determine

Caption: Experimental workflow for the TGA of this compound.

4.2. Decomposition Pathway

The sequential decomposition of this compound can be visualized as a signaling pathway, where the product of one reaction becomes the reactant for the next.

Decomposition_Pathway AC (NH₄)₂CO₃ This compound AB NH₄HCO₃ Ammonium Bicarbonate AC->AB Heat NH3_1 NH₃ Ammonia AC->NH3_1 CO2 CO₂ Carbon Dioxide AB->CO2 Further Heat H2O H₂O Water AB->H2O NH3_2 NH₃ Ammonia AB->NH3_2

References

Safety precautions and handling of ammonium carbonate in a research environment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety precautions and handling protocols for the use of ammonium (B1175870) carbonate in a research environment. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of experimental outcomes.

Understanding the Hazards of Ammonium Carbonate

This compound is a white, crystalline solid with a strong odor of ammonia (B1221849). While a valuable reagent in various applications, it presents several hazards that necessitate careful handling. It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2][3] Upon heating or in contact with hot water, it decomposes to form ammonia, carbon dioxide, and water, which can lead to a pressure buildup in sealed containers.[3][4][5]

GHS Hazard Information
  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][5][6]

Quantitative Safety Data

A summary of key quantitative data for this compound is presented below to facilitate risk assessment.

PropertyValueReference
LD50 Oral (Rat) 1,800 - 2,150 mg/kg[1][7][8]
LD50 Dermal (Rat) > 2,000 mg/kg[1]
Decomposition Temperature Starts to decompose at ~58°C (136.4°F)[7][9]
pH ~8.6 (5% w/w solution)[7][10]
Solubility in Water Soluble[2][9]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted to determine the appropriate PPE. However, the following are generally recommended:

  • Eye Protection: Chemical safety goggles or a face shield.[6]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or natural rubber) and a lab coat or other protective clothing.[6][11]

  • Respiratory Protection: For operations that may generate dust or ammonia vapors, a NIOSH-approved respirator is necessary.[6] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

Storage Requirements

This compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent decomposition and absorption of moisture.[3][4][10] It is also sensitive to air and will gradually decompose, losing ammonia and carbon dioxide.[4][10] Store away from incompatible materials.

Incompatible Materials

This compound is incompatible with strong acids, nitrates, nitrites, and certain metals.[5][7][11] Contact with acids will result in the rapid release of carbon dioxide gas.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[6]

Accidental Release Measures

For a small spill, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[2] For a large spill, evacuate the area and ensure adequate ventilation.[11] Prevent the spill from entering drains or waterways.[1]

Experimental Protocols

The following are detailed methodologies for common research applications of this compound.

Protocol for Preparation of Ammonium Bicarbonate Buffer (50 mM, pH 7.8) for Protein Digestion

Ammonium bicarbonate is often preferred over this compound for preparing buffers in proteomics due to its better pH stability in solution.

Materials:

  • Ammonium bicarbonate

  • High-purity water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask (1 L)

  • Beaker

Procedure:

  • Safety First: Don appropriate PPE, including safety goggles, gloves, and a lab coat. Perform all weighing and solution preparation in a chemical fume hood.

  • Weighing: Weigh out 3.95 g of ammonium bicarbonate.

  • Dissolving: Add the ammonium bicarbonate to a beaker containing approximately 800 mL of high-purity water.

  • Mixing: Place the beaker on a magnetic stirrer and add a stir bar. Stir until the solid is completely dissolved.

  • pH Adjustment: Calibrate the pH meter. Carefully monitor the pH of the solution. If necessary, adjust the pH to 7.8. Note that the pH of a freshly prepared ammonium bicarbonate solution is typically close to 7.8.

  • Final Volume: Transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask. Add high-purity water to the mark.

  • Storage: Store the buffer in a tightly sealed container at 4°C. The pH of the buffer should be checked before each use as it can change over time due to the loss of carbon dioxide.[11]

Protocol for In-Solution Tryptic Digestion of Proteins for Peptide Mapping

This protocol outlines a general procedure for digesting a protein sample for subsequent analysis by mass spectrometry.

Materials:

  • Protein sample

  • 50 mM Ammonium Bicarbonate Buffer, pH 7.8 (from Protocol 5.1)

  • Dithiothreitol (DTT) solution (for reduction)

  • Iodoacetamide (IAA) solution (for alkylation)

  • Trypsin (sequencing grade)

  • Formic acid (to quench the reaction)

Procedure:

  • Denaturation and Reduction: Dissolve the protein sample in the 50 mM ammonium bicarbonate buffer. Add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour to reduce the disulfide bonds.[4]

  • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 1 hour to alkylate the cysteine residues.[4]

  • Digestion: Add trypsin to the protein solution at an enzyme-to-protein ratio of 1:50 (w/w). Incubate at 37°C for 16-18 hours.[4]

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.[4] The sample is now ready for cleanup and LC-MS/MS analysis.

Protocol for Use of this compound as a Mobile Phase Buffer in HPLC-MS

This compound can be used as a volatile buffer in high-pH reversed-phase HPLC-MS for the analysis of basic drugs. A typical concentration is 10 mM.[8]

Materials:

  • This compound

  • High-purity water

  • Acetonitrile (or other suitable organic solvent)

  • HPLC system with MS detector

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 10 mM aqueous solution of this compound by dissolving the appropriate amount in high-purity water.

    • Filter the aqueous and organic mobile phases through a 0.22 µm filter before use.

  • System Equilibration: Equilibrate the HPLC column with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Injection and Analysis: Inject the sample and run the desired gradient program.

  • Safety Note: Be aware that high pH mobile phases can be detrimental to standard silica-based columns. Use a column specifically designed for high pH applications. Also, ensure the MS source is optimized for the detection of your analytes in the presence of this buffer.

Visualizing Workflows and Chemical Pathways

The following diagrams, created using the DOT language, illustrate key processes and relationships involving this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather Materials Gather Materials Risk Assessment->Gather Materials Proceed Don PPE Don PPE Gather Materials->Don PPE Weigh in Fume Hood Weigh in Fume Hood Don PPE->Weigh in Fume Hood Dissolve/Mix Dissolve/Mix Weigh in Fume Hood->Dissolve/Mix Perform Experiment Perform Experiment Dissolve/Mix->Perform Experiment Decontaminate Glassware Decontaminate Glassware Perform Experiment->Decontaminate Glassware Dispose of Waste Dispose of Waste Decontaminate Glassware->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Safe Handling Workflow for this compound.

DecompositionPathway (NH4)2CO3(s) This compound (solid) 2NH3(g) Ammonia (gas) (NH4)2CO3(s)->2NH3(g) Heat (>58°C) CO2(g) Carbon Dioxide (gas) (NH4)2CO3(s)->CO2(g) Heat (>58°C) H2O(g) Water (gas) (NH4)2CO3(s)->H2O(g) Heat (>58°C)

Thermal Decomposition of this compound.

AcidReaction cluster_reactants Reactants cluster_products Products AmmoniumCarbonate (NH4)2CO3 This compound AmmoniumChloride 2NH4Cl Ammonium Chloride AmmoniumCarbonate->AmmoniumChloride CarbonDioxide CO2 Carbon Dioxide AmmoniumCarbonate->CarbonDioxide HydrochloricAcid 2HCl Hydrochloric Acid HydrochloricAcid->AmmoniumChloride Water H2O Water HydrochloricAcid->Water

Reaction of this compound with a Strong Acid.

References

Methodological & Application

Application Notes and Protocols for High-pH HPLC Analysis Using Ammonium Carbonate Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-pH reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the analysis of basic compounds, which are often encountered in pharmaceutical and biomedical research. Operating at an elevated pH can improve peak shape, enhance retention, and alter selectivity for these analytes. Ammonium (B1175870) carbonate and its bicarbonate salt are advantageous buffer choices for high-pH HPLC, particularly when coupled with mass spectrometry (MS), due to their volatility and effective buffering capacity in the alkaline range.[1][2][3] This document provides detailed application notes and protocols for the successful implementation of ammonium carbonate buffers in high-pH HPLC analysis.

Ammonium hydrogen carbonate is particularly well-suited for high-pH applications, offering a good buffering capacity over a wide pH range, typically from 8 to 11.[1][3] Its volatility makes it an ideal choice for LC-MS applications as it does not leave non-volatile residues that can contaminate the mass spectrometer source.[2][4] When preparing mobile phases, it is recommended to use ammonium bicarbonate rather than this compound, as the latter can break down in water to form intermediates that may be corrosive to HPLC system components.[5]

Key Considerations for High-pH HPLC

When working with high-pH mobile phases, it is crucial to use HPLC columns specifically designed for such conditions to prevent the dissolution of the silica-based stationary phase.[6] Modern columns, often with hybrid particle technology or specialized bonding, offer enhanced stability at elevated pH.[7] It is also important to note that volatile buffers like ammonium bicarbonate may exhibit changes in pH over time due to the evaporation of ammonia, so fresh preparation of mobile phases is recommended.[6]

Data Presentation: Buffer and Mobile Phase Compositions

The following tables summarize typical concentrations and pH ranges for this compound and bicarbonate buffers used in high-pH HPLC analysis.

Buffer ComponentTypical Concentration RangeEffective pH Buffering RangeUV Cut-off (nm)MS Compatibility
Ammonium Bicarbonate5 mM - 20 mM[8]8.0 - 11.0[1][3]190[1]Excellent (Volatile)[2]
This compound10 mM - 100 mM8.0 - 10.0Not specifiedGood (Volatile)

Table 1: Properties of Ammonium-based Buffers for High-pH HPLC.

Mobile Phase ComponentPurposeTypical Concentration/CompositionNotes
Aqueous Phase (A)Primary buffering component10 mM Ammonium Bicarbonate in Water, pH adjusted to 8.0-10.5 with ammonium hydroxide[7]Prepare fresh daily to avoid pH shifts.[6]
Organic Phase (B)Elution of analytesAcetonitrile, Methanol, or a mixture thereofEnsure miscibility with the aqueous phase.
Gradient ElutionSeparation of complex mixturesA gradient from a low to a high percentage of the organic phaseThe buffer concentration should be consistent across both mobile phases.

Table 2: Typical Mobile Phase Compositions for High-pH HPLC.

Experimental Protocols

Protocol 1: Preparation of 10 mM Ammonium Bicarbonate Buffer (pH 9.5) for LC-MS

Materials:

  • Ammonium bicarbonate (NH₄HCO₃), HPLC or LC-MS grade

  • Ammonium hydroxide (B78521) (NH₄OH), concentrated (e.g., 25-30%)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated pH meter

  • Sterile, filtered storage bottle

Procedure:

  • Weigh out the appropriate amount of ammonium bicarbonate to prepare a 10 mM solution. For 1 liter, this is approximately 0.791 g.

  • Dissolve the ammonium bicarbonate in approximately 900 mL of high-purity water in a clean beaker with a magnetic stirrer.

  • Stir until the solid is completely dissolved.

  • Place the calibrated pH electrode into the solution.

  • Slowly add concentrated ammonium hydroxide dropwise while monitoring the pH. Continue adding until a stable pH of 9.5 is reached.

  • Transfer the solution to a 1 L volumetric flask and add high-purity water to the mark.

  • Mix the solution thoroughly.

  • Filter the buffer through a 0.22 µm membrane filter to remove any particulates.

  • Store the buffer in a tightly sealed, clean container at room temperature. It is recommended to prepare this buffer fresh daily for optimal performance.[6]

Protocol 2: High-pH RP-HPLC Analysis of a Mixture of Basic Pharmaceutical Compounds

Objective: To separate a mixture of basic analytes using a high-pH mobile phase with an ammonium bicarbonate buffer.

Instrumentation and Materials:

  • HPLC or UHPLC system with a gradient pump, autosampler, and UV or MS detector.

  • A high-pH stable reversed-phase column (e.g., C18, 2.1 x 50 mm, 2.7 µm).[7]

  • Mobile Phase A: 10 mM ammonium bicarbonate in water, pH 10.0 (prepared as in Protocol 1).

  • Mobile Phase B: Acetonitrile.

  • Sample: A mixture of representative basic pharmaceutical compounds (e.g., amitriptyline, nortriptyline, quinine) dissolved in a suitable solvent (e.g., 50:50 water:acetonitrile).

HPLC Method: | Parameter | Setting | | --- | --- | | Column | High-pH stable C18, 2.1 x 50 mm, 2.7 µm | | Mobile Phase A | 10 mM Ammonium Bicarbonate, pH 10.0 | | Mobile Phase B | Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temperature | 40 °C | | Injection Volume | 2 µL | | Detector | UV at 254 nm or MS with ESI+ | | Gradient Program | Time (min) | %B | | | 0.0 | 5 | | | 5.0 | 95 | | | 6.0 | 95 | | | 6.1 | 5 | | | 8.0 | 5 |

Table 3: Example HPLC Gradient Method for High-pH Separation.

Procedure:

  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.

  • Inject the sample mixture.

  • Run the gradient program as specified in Table 3.

  • Analyze the resulting chromatogram for peak shape, resolution, and retention time.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Buffer_Prep Buffer Preparation Mobile_Phase_Prep Mobile Phase Preparation Buffer_Prep->Mobile_Phase_Prep HPLC_System HPLC System (Pump, Autosampler, Column) Mobile_Phase_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Separation Chromatographic Separation HPLC_System->Separation Detection Detection (UV/MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Processing Data Processing & Integration Data_Acquisition->Data_Processing Reporting Reporting Data_Processing->Reporting

Caption: High-pH HPLC experimental workflow.

Buffer_Equilibrium cluster_info Buffering Range H2CO3 H₂CO₃ (Carbonic Acid) HCO3 HCO₃⁻ (Bicarbonate) H2CO3->HCO3 pKa₁ ≈ 6.3 CO3 CO₃²⁻ (Carbonate) HCO3->CO3 pKa₂ ≈ 10.3 NH4 NH₄⁺ (Ammonium) NH3 NH₃ (Ammonia) NH4->NH3 pKa ≈ 9.2 H_plus H⁺ OH_minus OH⁻ info Effective buffering in the alkaline region is achieved through the equilibrium between bicarbonate/carbonate and ammonium/ammonia.

Caption: this compound buffer system equilibria.

References

Application Notes and Protocols for Protein Precipitation in Proteomics Workflows

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein precipitation is a critical step in many proteomics workflows, serving to concentrate proteins from dilute samples, remove interfering substances such as salts and detergents, and prepare proteins for downstream analysis techniques like gel electrophoresis, and mass spectrometry. The choice of precipitation method can significantly impact protein yield, purity, and the integrity of the resulting protein pellet.

This document provides detailed application notes and protocols for protein precipitation, with a focus on the "salting-out" method using ammonium (B1175870) sulfate (B86663). While the use of ammonium carbonate for protein precipitation is not a common or recommended practice in proteomics due to potential downstream compatibility issues with mass spectrometry, ammonium sulfate precipitation is a widely used and effective alternative. We will also compare this method with other standard techniques like trichloroacetic acid (TCA)/acetone (B3395972) and acetone precipitation.

Comparison of Common Protein Precipitation Methods

The selection of a protein precipitation method depends on the specific requirements of the experiment, including the nature of the protein sample and the intended downstream applications. The following table summarizes the key characteristics of three widely used methods.

MethodPrincipleTypical Protein Purity (%)Typical Protein Yield (%)AdvantagesDisadvantages
Ammonium Sulfate Precipitation Salting Out: High salt concentration reduces protein solubility by competing for water molecules, leading to protein aggregation and precipitation.[1][2]60-8070-90Gentle method that often preserves protein structure and biological activity.[1] Cost-effective.[1]Co-precipitation of contaminants is common.[1] Requires a subsequent desalting step before mass spectrometry analysis.[3]
Acetone Precipitation Organic Solvent Precipitation: Reduces the dielectric constant of the solution, disrupting the hydration shell of proteins and causing them to aggregate and precipitate.[1]70-9060-85Effective for concentrating dilute protein solutions and removes some interfering substances.[1]Can cause protein denaturation.[2] The efficiency can be dependent on protein concentration.[4]
TCA/Acetone Precipitation Acid and Organic Solvent Precipitation: TCA disrupts protein structure and neutralizes surface charges, while acetone enhances precipitation.[2]HighHighEfficiently removes contaminants like salts and detergents.[2]Strongly denaturing, making it unsuitable for applications requiring native protein conformation.[2] Residual TCA must be thoroughly removed.[5]

Ammonium Sulfate Precipitation: Application Notes

Ammonium sulfate precipitation is a classic and gentle method for protein purification and concentration.[6] It is based on the principle of "salting-out," where high concentrations of a salt reduce the solubility of proteins.[2] Different proteins precipitate at different concentrations of ammonium sulfate, allowing for fractional precipitation to separate protein mixtures.[3]

Key Considerations:

  • Temperature: The procedure is typically carried out at low temperatures (e.g., 4°C) to minimize protein denaturation and degradation.

  • pH: Maintaining a stable pH with a suitable buffer is crucial, as pH changes can affect protein solubility.

  • Stirring: Gentle and constant stirring is necessary during the addition of ammonium sulfate to ensure even distribution and prevent localized high concentrations that could cause irreversible protein precipitation.

  • Downstream Compatibility: A significant drawback of this method is the high salt concentration in the final pellet. A desalting step, such as dialysis or buffer exchange, is essential before analysis by mass spectrometry.

Experimental Protocol: Ammonium Sulfate Precipitation

This protocol provides a general guideline for the precipitation of proteins from a solution using ammonium sulfate. The optimal percentage of ammonium sulfate saturation for a specific protein of interest may require empirical determination.

Materials:

  • Protein solution

  • Ammonium sulfate (solid, high purity)

  • Pre-chilled precipitation buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Refrigerated centrifuge

  • Dialysis tubing or desalting columns

Procedure:

  • Preparation:

    • Place the protein solution in a beaker or flask on a magnetic stirrer in a cold room or on ice.

    • Begin gentle stirring of the solution.

  • Ammonium Sulfate Addition:

    • Slowly add finely ground solid ammonium sulfate to the protein solution. The amount to be added can be calculated based on the desired final saturation percentage.

    • Allow the ammonium sulfate to dissolve completely between additions. Avoid foaming, as this can denature proteins.[6]

  • Incubation:

    • Once the desired ammonium sulfate concentration is reached, continue to stir the solution gently for 30 minutes to several hours at 4°C to allow for complete protein precipitation.[1]

  • Centrifugation:

    • Transfer the solution to centrifuge tubes and centrifuge at high speed (e.g., 10,000 x g) for 15-30 minutes at 4°C to pellet the precipitated protein.

  • Pellet Resuspension:

    • Carefully decant and discard the supernatant.

    • Resuspend the protein pellet in a minimal volume of a suitable buffer for the subsequent purification or analysis step.

  • Desalting (Crucial for Mass Spectrometry):

    • Remove the high concentration of ammonium sulfate from the resuspended protein solution using dialysis against a large volume of an appropriate buffer or by using a desalting column.

Workflow for Protein Precipitation and Preparation for Mass Spectrometry

The following diagram illustrates a typical workflow for preparing a protein sample for mass spectrometry analysis, incorporating a precipitation step.

G cluster_0 Sample Preparation cluster_1 Downstream Proteomics Analysis start Protein Sample precipitation Protein Precipitation (e.g., Ammonium Sulfate) start->precipitation centrifugation Centrifugation precipitation->centrifugation resuspension Pellet Resuspension centrifugation->resuspension desalting Desalting (e.g., Dialysis) resuspension->desalting digestion Protein Digestion (e.g., with Trypsin) desalting->digestion lcms LC-MS/MS Analysis digestion->lcms

Figure 1. General workflow for protein precipitation followed by mass spectrometry.

Logical Relationship of Precipitation Methods

The choice of precipitation method is a critical decision point in a proteomics workflow, influenced by the desired outcome.

G cluster_0 Decision Criteria cluster_1 Precipitation Method start Need to Precipitate Protein criterion1 Preserve Protein Activity? start->criterion1 criterion2 High Purity Needed? criterion1->criterion2 No method1 Ammonium Sulfate (Gentle, Preserves Activity) criterion1->method1 Yes method2 TCA/Acetone (Denaturing, High Purity) criterion2->method2 Yes method3 Acetone (Intermediate) criterion2->method3 No

Figure 2. Decision tree for selecting a protein precipitation method.

Concluding Remarks

While this compound is not a standard reagent for protein precipitation in proteomics, the closely related salting-out method using ammonium sulfate is a valuable and widely used technique. It is particularly advantageous when preserving the native conformation and biological activity of proteins is a priority. However, the necessity of a desalting step for mass spectrometry compatibility is a critical consideration. For applications where protein activity is not a concern and high purity is paramount, TCA/acetone precipitation offers a robust alternative. The choice of the most appropriate method should always be guided by the specific goals of the proteomics experiment.

References

Application Note: In-Gel Protein Digestion Using Ammonium Carbonate for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of proteomics, particularly in drug discovery and development, the accurate identification and quantification of proteins is paramount. A cornerstone technique in the proteomics workflow is the enzymatic digestion of proteins separated by gel electrophoresis, followed by analysis using mass spectrometry (MS). The choice of buffer used during the in-gel digestion process is critical as it must be compatible with both the proteolytic enzyme and downstream MS analysis.

While ammonium (B1175870) bicarbonate is the most commonly used buffer for in-gel digestion due to its volatility and optimal pH buffering capacity for trypsin, ammonium carbonate presents a viable, albeit less common, alternative.[1] Like ammonium bicarbonate, this compound is a volatile salt, which is crucial for preventing ion suppression and contamination of the mass spectrometer.[1] This application note provides a detailed protocol for the in--gel digestion of proteins using this compound and discusses its application in a mass spectrometry-based proteomics workflow.

Principle

The in-gel digestion process involves excising a protein band from a stained polyacrylamide gel, followed by a series of steps to destain, reduce, and alkylate the protein. The protein is then enzymatically digested, typically with trypsin, into smaller peptides. These peptides are subsequently extracted from the gel matrix and analyzed by mass spectrometry. The use of a volatile buffer like this compound ensures that the buffer salts are removed during the sample preparation and ionization process, thus preventing interference with the MS analysis.[1]

Data Presentation

ParameterTypical Result
Protein Sequence Coverage 20-60% or higher for abundant proteins[2]
Number of Unique Peptides Identified Dependent on protein size and abundance, typically >2
Missed Cleavages < 10%
Peptide Mass Accuracy < 5 ppm

Experimental Protocols

This section details the methodology for in-gel digestion of proteins using a 50 mM this compound buffer.

Materials and Reagents

  • Excised protein bands from a Coomassie or silver-stained gel

  • This compound ((NH₄)₂CO₃), MS-grade

  • Acetonitrile (ACN), HPLC-grade

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, MS-grade (e.g., Promega Sequencing Grade Modified Trypsin)

  • Formic acid (FA), MS-grade

  • Trifluoroacetic acid (TFA), MS-grade

  • Ultrapure water (e.g., Milli-Q)

  • Microcentrifuge tubes (low-protein binding)

  • Pipette tips (gel-loading tips are recommended)

  • Scalpel or gel excision tool

  • Vortex mixer

  • Thermomixer or heating block

  • Centrifuge

  • SpeedVac or vacuum centrifuge

Solution Preparation

  • 50 mM this compound: Dissolve 0.24 g of this compound in 50 mL of ultrapure water.

  • Destaining Solution: 50% ACN in 50 mM this compound.

  • Reduction Solution: 10 mM DTT in 50 mM this compound (prepare fresh).

  • Alkylation Solution: 55 mM IAA in 50 mM this compound (prepare fresh and protect from light).

  • Trypsin Solution: Reconstitute trypsin to 0.1 µg/µL in 50 mM this compound. Aliquot and store at -20°C.

  • Extraction Solution: 50% ACN / 5% Formic Acid.

Protocol

  • Gel Excision: Carefully excise the protein band of interest from the gel using a clean scalpel. Minimize the amount of surrounding empty gel. Cut the band into small pieces (approximately 1x1 mm) and place them in a low-protein binding microcentrifuge tube.[3]

  • Destaining:

    • Add 200 µL of Destaining Solution to the gel pieces.

    • Vortex for 10-15 minutes.

    • Remove and discard the supernatant.

    • Repeat this step until the gel pieces are colorless.

  • Dehydration:

    • Add 100 µL of 100% ACN to the gel pieces.

    • Vortex for 5 minutes. The gel pieces will shrink and turn opaque white.

    • Remove and discard the ACN.

    • Dry the gel pieces in a SpeedVac for 10-15 minutes.[4]

  • Reduction:

    • Add 50 µL of Reduction Solution to the dry gel pieces, ensuring they are fully submerged.

    • Incubate at 56°C for 1 hour.[5]

    • Allow the tube to cool to room temperature.

    • Briefly centrifuge and remove the supernatant.

  • Alkylation:

    • Add 50 µL of Alkylation Solution to the gel pieces.

    • Incubate in the dark at room temperature for 45 minutes.[5]

    • Briefly centrifuge and remove the supernatant.

  • Washing:

    • Add 200 µL of 50 mM this compound.

    • Vortex for 10 minutes.

    • Remove and discard the supernatant.

    • Add 100 µL of 100% ACN and vortex for 5 minutes.

    • Remove and discard the ACN.

    • Dry the gel pieces completely in a SpeedVac.

  • Digestion:

    • Rehydrate the gel pieces in 20-50 µL of Trypsin Solution on ice for 30-45 minutes. Ensure the gel pieces are just covered.[6]

    • Add enough 50 mM this compound to keep the gel pieces submerged.

    • Incubate at 37°C overnight (12-16 hours).

  • Peptide Extraction:

    • Briefly centrifuge the tube.

    • Transfer the supernatant containing the digested peptides to a new clean tube.

    • Add 50 µL of Extraction Solution to the gel pieces.

    • Vortex for 15-20 minutes.

    • Centrifuge and transfer the supernatant to the tube from the previous step.

    • Repeat the extraction step once more.

    • Dry the pooled extracts in a SpeedVac.

  • Sample Reconstitution:

    • Resuspend the dried peptides in a suitable buffer for MS analysis (e.g., 20 µL of 0.1% TFA in water).[4]

Mandatory Visualization

InGelDigestionWorkflow cluster_prep Gel Preparation cluster_reaction Protein Modification cluster_digestion Digestion & Extraction cluster_analysis Sample Analysis GelExcision 1. Gel Excision Destaining 2. Destaining GelExcision->Destaining Dehydration 3. Dehydration Destaining->Dehydration Reduction 4. Reduction (DTT) Dehydration->Reduction Alkylation 5. Alkylation (IAA) Reduction->Alkylation Washing 6. Washing Alkylation->Washing Digestion 7. Tryptic Digestion Washing->Digestion Extraction 8. Peptide Extraction Digestion->Extraction MS_Analysis 9. Mass Spectrometry Extraction->MS_Analysis

Caption: In-Gel Digestion Workflow for Mass Spectrometry.

References

Application of Ammonium Carbonate as a Porogen in the Synthesis of Porous Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) carbonate, a volatile salt, serves as a highly effective and versatile porogen, or pore-forming agent, in the synthesis of a wide array of porous materials. Its utility spans the fabrication of porous ceramics, biodegradable polymer scaffolds for tissue engineering, and specialized particulates for drug delivery systems. The principle of its application lies in its thermal decomposition into gaseous products—ammonia (B1221849) (NH₃), carbon dioxide (CO₂), and water (H₂O)—at relatively low temperatures. This decomposition allows for its complete removal from a material matrix, leaving behind a network of interconnected pores. The size and density of these pores can be tailored by controlling the particle size and concentration of the ammonium carbonate incorporated into the initial material mixture. These characteristics make it an attractive choice for creating porous structures without introducing contaminants into the final product.

Mechanism of Pore Formation

The use of this compound as a porogen is a sacrificial template method. The general process involves homogeneously mixing fine particles of this compound with a precursor material, which can be a ceramic slurry, a polymer solution, or a composite paste. This mixture is then shaped into the desired form, such as a scaffold or microsphere. Subsequently, the material is subjected to a heat treatment. At temperatures above 58°C, this compound decomposes, and the resulting gases escape from the matrix, creating a porous structure.[1][2] The porosity of the final material can be controlled by the weight ratio of this compound to the primary material.[3]

Applications in Porous Material Synthesis

This compound is a versatile porogen used in the fabrication of a variety of porous materials with applications in tissue engineering and drug delivery.

Porous Ceramic Scaffolds: In the field of bone tissue engineering, creating scaffolds that mimic the porous nature of bone is crucial for cell infiltration, nutrient transport, and tissue regeneration. This compound is used to create pores in bioceramics like hydroxyapatite (B223615) (HA) and tricalcium phosphate (B84403) (TCP). By adjusting the amount of this compound, the porosity of these scaffolds can be precisely controlled to optimize them for bone regeneration.[3][4]

Biodegradable Polymer Scaffolds: For soft tissue engineering and drug delivery applications, biodegradable polymers such as poly(L-lactic acid) (PLLA) and poly(ε-caprolactone) (PCL) are often used to create porous scaffolds.[1][2][5] The gas foaming/particulate leaching technique, which utilizes this compound, is a common method for fabricating these scaffolds.[1][6] This method allows for the creation of highly porous and interconnected structures that are ideal for cell seeding and tissue ingrowth.[1]

Drug Delivery Systems: The porous structure generated by this compound can be utilized to load drugs into a carrier material. The high surface area of these porous materials allows for a high drug loading capacity, and the interconnected pore network can be designed to control the release kinetics of the therapeutic agent. This is particularly relevant in the development of systems for sustained and targeted drug delivery.

Quantitative Data on Porous Material Synthesis

The concentration of this compound as a porogen directly influences the physical and mechanical properties of the resulting porous material. The following tables summarize quantitative data from studies on the synthesis of porous ceramics and polymers.

Table 1: Effect of Ammonium Bicarbonate Content on the Properties of β-Tricalcium Phosphate (β-TCP) Scaffolds

Weight Ratio of NH₄HCO₃ to β-TCPResulting Porosity (vol. %)
50:5071%
60:4078%

Data sourced from a study on creating defined porosity in β-TCP scaffolds.[3]

Table 2: Influence of Ammonium Bicarbonate on Porous Poly(L-lactic acid) (PLLA) Scaffolds

Weight Ratio of NH₄HCO₃ to PLLAResulting Porosity (%)Mean Pore Diameter (µm)
10:1>90%300-400
20:1>90%300-400

Data from a study on fabricating macroporous biodegradable polymer scaffolds.[1]

Experimental Protocols

Here are detailed protocols for the synthesis of porous materials using this compound as a porogen.

Protocol 1: Fabrication of Porous Poly(L-lactic acid) (PLLA) Scaffolds via Gas Foaming/Particulate Leaching

This protocol is adapted from a method for creating highly porous biodegradable scaffolds.[1]

Materials:

  • Poly(L-lactic acid) (PLLA)

  • Ammonium bicarbonate (NH₄HCO₃), sieved to a particle size of 180-300 µm or 300-500 µm

  • Chloroform (B151607)

  • Teflon mold (disc-shaped or cylinder-shaped)

  • Hot water bath

Procedure:

  • Prepare a PLLA solution by dissolving the polymer in chloroform to a concentration of 83.3 mg/mL.

  • Add sieved ammonium bicarbonate particles to the PLLA solution at a weight ratio of 10:1 or 20:1 (NH₄HCO₃ to PLLA).

  • Thoroughly mix the components with a spatula until a paste-like consistency is achieved.

  • Cast the paste into a Teflon mold of the desired shape and dimensions.

  • Immerse the mold in a hot water bath at a temperature sufficient to induce the decomposition of ammonium bicarbonate (e.g., 50°C).[6] This will cause the evolution of ammonia and carbon dioxide gas, creating pores within the solidifying polymer matrix.

  • After the gas foaming process is complete, remove the scaffold from the mold.

  • Rinse the scaffold with distilled water multiple times to remove any residual salt.[6]

  • Dry the porous scaffold in a hot air oven at 60°C for 24 hours.[6]

Protocol 2: Synthesis of Porous β-Tricalcium Phosphate (β-TCP) Scaffolds

This protocol is based on a method for producing scaffolds with defined porosity and pore size.[3]

Materials:

  • β-Tricalcium phosphate (β-TCP) granules

  • Ammonium hydrogen carbonate (NH₄HCO₃), sieved to the desired particle size range (e.g., 200-224 µm or 224-500 µm)

  • Pressing mold

  • Sintering furnace

Procedure:

  • Sieve the ammonium hydrogen carbonate to obtain a specific particle size fraction.

  • Mix the sieved NH₄HCO₃ with β-TCP granules at the desired weight ratio (e.g., 50:50 or 60:40).

  • Homogenize the mixture.

  • Press the mixture into a mold to form a green body.

  • Heat the green body to a temperature above the decomposition temperature of NH₄HCO₃ (e.g., 60°C) to remove the porogen.[3]

  • Sinter the porous β-TCP structure at a high temperature to achieve the final ceramic scaffold. The specific sintering temperature and duration will depend on the desired mechanical properties and density of the final scaffold.

Visualizations

Experimental Workflow Diagrams

experimental_workflow_polymer cluster_prep Preparation cluster_fab Fabrication cluster_post Post-Processing prep1 Dissolve PLLA in Chloroform prep2 Add Sieved Ammonium Bicarbonate prep1->prep2 prep3 Mix to Form a Paste prep2->prep3 fab1 Cast Paste into Mold prep3->fab1 Transfer fab2 Immerse in Hot Water (Gas Foaming) fab1->fab2 fab3 Remove Scaffold from Mold fab2->fab3 post1 Rinse with Distilled Water fab3->post1 Purification post2 Dry in Oven post1->post2 post3 Porous PLLA Scaffold post2->post3

Caption: Workflow for porous PLLA scaffold synthesis.

experimental_workflow_ceramic cluster_mix Mixing cluster_form Forming cluster_sinter Sintering mix1 Sieve Ammonium Bicarbonate mix2 Mix with β-TCP Granules mix1->mix2 form1 Press Mixture into Mold mix2->form1 Transfer form2 Heat to Decompose Porogen form1->form2 sinter1 High-Temperature Sintering form2->sinter1 Densification sinter2 Porous β-TCP Scaffold sinter1->sinter2

Caption: Workflow for porous ceramic scaffold synthesis.

References

Application Notes and Protocols for Lyophilization of Protein Samples with Ammonium Carbonate Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyophilization, or freeze-drying, is a widely used technique for preserving protein samples by removing water at low temperatures and pressures. The choice of buffer is critical to maintaining protein stability throughout the process and during subsequent storage. Ammonium (B1175870) carbonate buffer offers a unique advantage due to its volatility; it sublimes along with water during lyophilization, resulting in a salt-free protein powder. This is particularly beneficial for applications sensitive to buffer salts, such as mass spectrometry and certain biopharmaceutical formulations.

These application notes provide a comprehensive overview of the principles, advantages, challenges, and protocols for lyophilizing protein samples with ammonium carbonate buffer.

Principles of Lyophilization with this compound Buffer

The core principle behind using this compound buffer lies in its decomposition and sublimation properties. This compound is in equilibrium with ammonia (B1221849), carbon dioxide, and water:

(NH₄)₂CO₃ ⇌ 2NH₃ + CO₂ + H₂O

During lyophilization, the low pressure and temperature conditions drive this equilibrium to the right, causing the buffer components to transition directly from a solid to a gaseous state, leaving behind a pure, excipient-free protein cake. This process avoids the concentration of salts that occurs with non-volatile buffers, which can lead to protein denaturation and aggregation.

A study on the lyophilization of recombinant human tissue-type plasminogen activator (tPA) in ammonium bicarbonate solution demonstrated that the buffer sublimes into ammonia, water, and carbon dioxide without causing measurable harm to the protein. However, the sublimation of ammonium bicarbonate can occur at a different rate than ice, presenting a two-stage sublimation phenomenon that needs to be considered when designing the lyophilization cycle.

Advantages and Disadvantages

AdvantagesDisadvantages
Volatile Buffer System: Sublimes during lyophilization, yielding a salt-free protein product.Potential for pH Shifts: During the freezing stage, preferential crystallization of buffer components can lead to significant shifts in pH, potentially affecting protein stability.
Mass Spectrometry (MS) Compatibility: The absence of non-volatile salts makes it an excellent choice for samples intended for MS analysis, as it minimizes ion suppression and adduct formation.Two-Stage Sublimation: Ice and ammonium bicarbonate can sublime at different rates, which may require careful optimization of the primary drying phase to prevent pressure fluctuations in the lyophilizer.
Preparation of Excipient-Free Formulations: Enables the production of pure protein powders, which is advantageous for certain drug delivery applications and fundamental protein studies.Potential for Incomplete Removal: Trace amounts of ammonium ions may remain bound to the protein.
Reduced Hypertonicity on Reconstitution: The lack of salts in the final product can be beneficial for parenteral formulations.Gas Evolution: The decomposition of this compound releases ammonia and carbon dioxide, which can, in rare cases, affect the chamber pressure control during lyophilization.

Quantitative Data Summary

The following tables provide representative data on protein recovery and stability when using this compound buffer compared to a standard non-volatile buffer, sodium phosphate. Please note that this data is illustrative and actual results may vary depending on the protein and specific process parameters.

Table 1: Comparison of Protein Recovery and Aggregation

Buffer System (50 mM, pH 7.4)Protein Recovery (%)Soluble Aggregates (%)
This compound>95%<2%
Sodium Phosphate~90-95%~3-5%

Table 2: Post-Lyophilization Product Characteristics

ParameterThis compoundSodium Phosphate
Residual Moisture Content <1%<1%
Reconstitution Time < 30 seconds~1-2 minutes
Cake Appearance Elegant, porousMay be more dense or collapsed

Experimental Protocols

Materials
  • Protein of interest

  • This compound (high purity, e.g., for molecular biology)

  • Deionized water

  • Lyophilizer with temperature and pressure control

  • Lyophilization vials and stoppers

  • Sterile filters (0.22 µm)

Protocol 1: Preparation of Protein Solution in this compound Buffer
  • Buffer Preparation: Prepare a 50-100 mM stock solution of this compound in deionized water. Adjust the pH to the desired value (typically 7.4-8.0) by bubbling CO₂ gas through the solution or by careful addition of ammonium hydroxide. Note: this compound solutions can be unstable, so it is recommended to prepare them fresh.

  • Buffer Exchange: If the protein is in a different buffer, perform a buffer exchange into the this compound buffer using dialysis, diafiltration, or a desalting column.

  • Protein Concentration Adjustment: Adjust the protein concentration to the desired level (e.g., 1-10 mg/mL). Higher concentrations can sometimes improve stability.

  • Sterile Filtration: Filter the final protein solution through a 0.22 µm sterile filter into sterile lyophilization vials.

  • Fill Volume: Fill the vials to a depth of approximately 1-2 cm to ensure uniform drying.

Protocol 2: Lyophilization Cycle for Protein in this compound Buffer

This protocol is a general guideline and should be optimized for each specific protein and lyophilizer.

  • Freezing:

    • Load the vials onto the lyophilizer shelf at 5°C.

    • Ramp the shelf temperature down to -40°C at a rate of 1°C/minute.

    • Hold at -40°C for at least 2 hours to ensure complete freezing.

  • Primary Drying (Sublimation of Ice):

    • Reduce the chamber pressure to 100 mTorr.

    • Ramp the shelf temperature to -10°C over 2 hours.

    • Hold at -10°C for 24-48 hours, or until all the ice has sublimed. The duration will depend on the fill volume and sample concentration.

  • Secondary Drying (Removal of Bound Water and this compound):

    • Ramp the shelf temperature to 25°C at a rate of 0.2°C/minute.

    • Hold at 25°C for 12-24 hours under a pressure of 50 mTorr. This step is crucial for ensuring the complete removal of the volatile buffer. A study on tPA lyophilization indicated that extending the primary drying time can help manage the pressure increase from ammonium bicarbonate sublimation.

  • Stoppering and Storage:

    • Backfill the chamber with an inert gas like nitrogen or argon to atmospheric pressure.

    • Stopper the vials under vacuum or the inert atmosphere.

    • Store the lyophilized protein at the recommended temperature (e.g., 4°C or -20°C).

Visualizations

Experimental Workflow

Lyophilization_Workflow cluster_prep Sample Preparation cluster_lyo Lyophilization Cycle cluster_post Post-Lyophilization Buffer_Prep Prepare Ammonium Carbonate Buffer Buffer_Ex Buffer Exchange Buffer_Prep->Buffer_Ex Concentration Adjust Protein Concentration Buffer_Ex->Concentration Filtration Sterile Filtration & Vial Filling Concentration->Filtration Freezing Freezing (-40°C) Filtration->Freezing Primary_Drying Primary Drying (-10°C, 100 mTorr) Freezing->Primary_Drying Secondary_Drying Secondary Drying (25°C, 50 mTorr) Primary_Drying->Secondary_Drying Stoppering Stoppering Secondary_Drying->Stoppering Storage Storage Stoppering->Storage QC Quality Control (e.g., Moisture, Purity) Storage->QC

Caption: Experimental workflow for protein lyophilization.

Principle of Volatile Buffer Sublimation

Sublimation_Principle cluster_frozen Frozen State cluster_gas Gaseous State (Sublimation) Frozen_Protein Protein in Frozen Matrix Lyophilized_Protein Lyophilized Salt-Free Protein Frozen_Protein->Lyophilized_Protein Ice Ice (H₂O) Water_Vapor Water Vapor Ice->Water_Vapor Primary Drying Solid_Buffer Solid Ammonium Carbonate Solid_Buffer->Water_Vapor Ammonia Ammonia (g) Solid_Buffer->Ammonia Secondary Drying CO2 Carbon Dioxide (g) Solid_Buffer->CO2

Caption: Sublimation of volatile buffer components.

Conclusion

Lyophilization of protein samples with this compound buffer is a valuable technique for producing salt-free protein powders, which are highly desirable for applications such as mass spectrometry and the development of certain biopharmaceutical formulations. While the volatility of the buffer is a significant advantage, researchers must carefully consider and optimize the lyophilization cycle to address potential challenges like pH shifts during freezing and the unique two-stage sublimation process. With proper protocol development, this method can yield a stable, pure, and easily reconstitutable lyophilized protein product.

Ammonium Carbonate as a Volatile Buffer in LC-MS Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing ammonium (B1175870) carbonate as a volatile buffer in Liquid Chromatography-Mass Spectrometry (LC-MS). This information is intended to guide researchers, scientists, and drug development professionals in the effective application of this buffering system for the analysis of a variety of compounds, including basic drugs, lipids, and proteins.

Introduction to Ammonium Carbonate as a Volatile Buffer

This compound and its close relative, ammonium bicarbonate, are volatile buffers that have gained significant traction in LC-MS applications, particularly for analyses requiring high pH mobile phases.[1][2] Their volatility is a key advantage, ensuring that the buffer components are removed in the gas phase within the mass spectrometer's ion source, thus minimizing ion suppression and contamination.[3][4] This property makes them highly compatible with mass spectrometry detection.[1]

This compound offers excellent buffering capacity in the alkaline pH range, typically between pH 8 and 11.[1] This is particularly beneficial for the analysis of basic compounds, which are often better retained and exhibit improved peak shapes in their neutral, un-ionized state at high pH.[5][6][7][8]

Key Properties and Advantages:

  • Volatility: Decomposes into volatile ammonia (B1221849) and carbon dioxide, minimizing MS source contamination.[4]

  • High pH Buffering Range: Provides good buffering capacity in a pH range suitable for the analysis of basic compounds.[1]

  • Improved Chromatography for Basic Analytes: Can lead to increased retention, better peak shape, and enhanced sensitivity for basic drugs and other molecules.[5][7]

  • MS Compatibility: As a volatile buffer, it is well-suited for use with electrospray ionization (ESI) and other atmospheric pressure ionization techniques.[1]

Potential Disadvantages and Considerations:

  • Formation of Adducts: The presence of carbonate can lead to the formation of CO2 adducts, which may complicate mass spectra.[9][10]

  • Protein Denaturation: In native protein analysis, ammonium bicarbonate can potentially cause protein denaturation.[9]

  • pH Stability: Solutions of this compound can be susceptible to pH changes due to the loss of ammonia and carbon dioxide. It is often recommended to prepare these buffers fresh daily.[11][12]

  • Column Stability: When using high pH mobile phases, it is crucial to use a pH-stable HPLC column to prevent degradation of the silica (B1680970) stationary phase.[3]

Data Presentation

The following tables summarize quantitative data from various applications utilizing this compound/bicarbonate buffers in LC-MS.

Table 1: Comparison of Mobile Phase Buffers for Lipid Analysis

Analyte ClassBuffer SystemColumnPeak Asymmetry Factor (10% height)Signal Intensity Enhancement (vs. Ammonium Formate)Reference
Phosphatidic Acids (PAs)2.5 mM Ammonium Bicarbonate, pH 8HST-CSH C181.6Substantially improved[13]
Phosphatidic Acids (PAs)5.0 mM Ammonium FormateHST-CSH C188.4-[13]
Cardiolipins2.5 mM Ammonium BicarbonateHST-CSH C18Not ReportedOnly detectable with this buffer[13]

Table 2: Performance of High pH vs. Low pH Mobile Phases for Basic Drug Analysis

Analyte PropertyHigh pH Mobile Phase (10 mM Ammonium Bicarbonate)Low pH Mobile Phase (0.1% Formic Acid)Key FindingsReference
SensitivityGenerally higherGenerally lowerHigh pH mobile phases do not suppress the ionization of basic compounds in ESI+ and often provide better responses.[5][6]
LinearityGoodGoodBoth systems provide good linearity for quantification.[5]
Accuracy>80% at LOQNot explicitly comparedSuccessful quantification achieved with high pH buffer.[5]
Retention of Polar Basic AnalytesIncreasedLowerUncharged species at high pH are better retained on reversed-phase columns.[6]

Experimental Protocols

Protocol for the Analysis of Basic Drugs at High pH

This protocol is adapted from methodologies demonstrating improved retention and sensitivity for basic drug compounds.[4][5][6]

Objective: To achieve robust and sensitive quantification of basic drugs using a high pH mobile phase with this compound buffer.

Materials:

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Ammonium bicarbonate (or this compound), high purity

  • Ammonium hydroxide (B78521) (for pH adjustment)

  • A pH-stable reversed-phase HPLC column (e.g., Gemini C18)

  • LC-MS system with an ESI source

Procedure:

  • Buffer Preparation (10 mM Ammonium Bicarbonate, pH 10):

    • Dissolve an appropriate amount of ammonium bicarbonate in LC-MS grade water to make a 10 mM solution.

    • Adjust the pH to 10.0 using ammonium hydroxide.

    • Prepare this buffer fresh daily to ensure pH accuracy.[11]

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10 in water.

    • Mobile Phase B: Acetonitrile.

  • LC-MS Parameters:

    • Column: pH-stable C18 column (e.g., Gemini 5 µm C18)

    • Flow Rate: As per column manufacturer's recommendation (e.g., 0.2-0.4 mL/min for a standard analytical column).

    • Gradient:

      Time (min) % Mobile Phase B (Acetonitrile)
      0.0 5
      1.0 5
      10.0 95
      12.0 95
      12.1 5

      | 15.0 | 5 |

    • Injection Volume: 5-10 µL.

    • MS Detector: ESI in Positive Ion Mode (PIM).

    • Ion Source Parameters: Optimize for the specific instrument and analytes.

  • Sample Preparation:

    • Prepare calibration standards and quality control samples in a suitable solvent (e.g., methanol/water mixture).

    • For biological samples (e.g., plasma), perform protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to remove matrix components.

Protocol for Lipidomics Analysis

This protocol is based on a method that demonstrated improved peak shape and detection of various lipid species.[13]

Objective: To enhance the coverage and improve the chromatography of lipids, particularly those that exhibit poor peak shape, using a low-concentration ammonium bicarbonate buffer.

Materials:

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade isopropanol

  • Ammonium bicarbonate, high purity

  • Hybrid surface technology column (e.g., HST-CSH C18)

  • LC-Q-TOF MS system

Procedure:

  • Buffer Preparation (2.5 mM Ammonium Bicarbonate, pH 8):

    • Prepare a 2.5 mM solution of ammonium bicarbonate in LC-MS grade water.

    • Adjust the pH to 8.0 if necessary.

  • Mobile Phase Preparation:

    • Mobile Phase A: 60:40 Acetonitrile:Water with 2.5 mM Ammonium Bicarbonate.

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 2.5 mM Ammonium Bicarbonate.

  • LC-MS Parameters:

    • Column: HST-CSH C18

    • Flow Rate: ~0.3 mL/min.

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 40
      2.0 43
      2.1 50
      12.0 54
      12.1 70
      18.0 99

      | 20.0 | 40 |

    • MS Detector: ESI in Negative Ion Mode.

    • Mass Range: m/z 100-1200.

  • Sample Preparation (for biological samples):

    • Perform lipid extraction using a standard method (e.g., Folch or Bligh-Dyer).

    • Reconstitute the dried lipid extract in a suitable solvent compatible with the initial mobile phase conditions.

Protocol for In-Solution Protein Digestion for Proteomics

This protocol outlines a general procedure for preparing protein samples for LC-MS analysis, often referred to as a "bottom-up" proteomics approach.[14][15][16][17][18]

Objective: To digest proteins into peptides for identification and quantification by LC-MS/MS.

Materials:

  • Ammonium bicarbonate (typically 25-100 mM, pH ~8)

  • Urea (B33335) (for denaturation)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction

  • Iodoacetamide (IAA) for alkylation

  • Trypsin (mass spectrometry grade)

  • Formic acid (to stop the reaction)

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Solubilize and denature the protein sample in a buffer containing urea and ammonium bicarbonate.

    • Reduce disulfide bonds by adding DTT or TCEP and incubating.

    • Alkylate free cysteine residues by adding IAA and incubating in the dark.

  • Enzymatic Digestion:

    • Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration (typically to <2 M) to ensure trypsin activity.

    • Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w).

    • Incubate overnight at 37°C.

  • Reaction Quenching and Sample Cleanup:

    • Stop the digestion by adding formic acid to lower the pH.

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip to remove salts and other contaminants before LC-MS analysis.

Mandatory Visualizations

General LC-MS Workflow

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis Sample Biological or Chemical Sample Extraction Extraction/ Purification Sample->Extraction Digestion Protein Digestion (if applicable) Extraction->Digestion Cleanup SPE Cleanup/ Derivatization Digestion->Cleanup LC_Separation LC Separation (this compound Buffer) Cleanup->LC_Separation Ionization ESI Source (Ionization) LC_Separation->Ionization Mass_Analysis Mass Analyzer (MS/MS) Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection Data_Analysis Data Analysis (Quantification/ Identification) Detection->Data_Analysis

Caption: A generalized workflow for LC-MS analysis, from sample preparation to data analysis.

Logical Relationship of High pH Chromatography for Basic Analytes

High_pH_Chromatography cluster_interaction Chromatographic Interaction Analyte Basic Analyte (e.g., Drug) NeutralAnalyte Analyte is Primarily Neutral (Uncharged) Analyte->NeutralAnalyte MobilePhase High pH Mobile Phase (this compound Buffer, pH > pKa) MobilePhase->NeutralAnalyte Column Reversed-Phase C18 Column IncreasedHydrophobicity Increased Hydrophobic Interaction NeutralAnalyte->IncreasedHydrophobicity leads to IncreasedHydrophobicity->Column with IncreasedRetention Increased Retention Time IncreasedHydrophobicity->IncreasedRetention results in ImprovedPeakShape Improved Peak Shape IncreasedRetention->ImprovedPeakShape contributes to

Caption: The principle of using high pH mobile phases for improved chromatography of basic analytes.

Protein Digestion Workflow for Proteomics

Protein_Digestion_Workflow Start Protein Sample Denature Denaturation (Urea, Heat) Start->Denature Reduce Reduction (DTT or TCEP) Denature->Reduce Alkylate Alkylation (Iodoacetamide) Reduce->Alkylate Dilute Dilution with Ammonium Bicarbonate Alkylate->Dilute Digest Tryptic Digestion (37°C, overnight) Dilute->Digest Quench Quench Reaction (Formic Acid) Digest->Quench Desalt Desalting (SPE) Quench->Desalt End Peptides for LC-MS Desalt->End

Caption: A typical workflow for the in-solution digestion of proteins for bottom-up proteomics.

References

Preparing a 50mM ammonium bicarbonate solution for protein digestion

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and drug development professionals engaged in proteomics, the precise preparation of reagents is paramount to achieving reliable and reproducible results. This document provides a detailed guide to preparing a 50mM ammonium (B1175870) bicarbonate solution, a critical buffer for effective enzymatic digestion of proteins prior to mass spectrometry analysis.

Ammonium bicarbonate is widely utilized in proteomics workflows due to its buffering capacity in the optimal pH range for trypsin activity (pH 7.5-8.5) and its volatility, which allows for its removal by lyophilization, ensuring compatibility with downstream mass spectrometry.[1][2][3] This protocol outlines the necessary steps for preparing the solution, emphasizing accuracy and best practices to minimize contamination and ensure experimental success.

Key Chemical and Physical Properties

A clear understanding of the properties of ammonium bicarbonate is essential for its proper handling and application in protein digestion.

PropertyValueReference
Molecular Weight 79.06 g/mol [4]
Optimal pH for Trypsin Digestion ~8.0[1][2]
Volatility High (decomposes to ammonia, carbon dioxide, and water)[1][2]
Solvent High-purity water (Milli-Q or HPLC-grade)[5][6]
Storage of Stock Solution Aliquoted and stored at -20°C for up to 12 months.[7]
Working Solution Stability Should be prepared fresh daily for optimal performance.[8]

Experimental Protocol: Preparation of 50mM Ammonium Bicarbonate

This protocol details the steps for preparing a 1M stock solution and a 50mM working solution of ammonium bicarbonate. Adherence to these steps will ensure the quality and consistency of your protein digestion buffer.

Materials:

  • Ammonium bicarbonate (NH₄HCO₃), purity >99%[5]

  • High-purity water (Milli-Q or HPLC-grade)

  • Calibrated analytical balance

  • Sterile conical tubes (e.g., 15 mL and 50 mL)

  • Sterile pipette tips

  • pH meter (optional, for verification)

Procedure:

Part 1: Preparation of 1M Ammonium Bicarbonate Stock Solution

  • Weighing: Accurately weigh 7.906 g of ammonium bicarbonate using an analytical balance.

  • Dissolving: Transfer the weighed ammonium bicarbonate into a sterile 100 mL volumetric flask or a 100 mL graduated cylinder.

  • Bringing to Volume: Add approximately 80 mL of high-purity water and gently swirl to dissolve the solid. Once dissolved, bring the final volume to 100 mL with high-purity water.

  • Storage: Aliquot the 1M stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. Store these aliquots at -20°C. This stock solution can be stored for up to 12 months.[7]

Part 2: Preparation of 50mM Ammonium Bicarbonate Working Solution

  • Thawing: Thaw a single aliquot of the 1M ammonium bicarbonate stock solution at room temperature.

  • Dilution: In a sterile conical tube, perform a 1:20 dilution of the 1M stock solution. For example, to prepare 10 mL of 50mM solution, add 500 µL of the 1M stock solution to 9.5 mL of high-purity water.

  • Mixing: Gently vortex the solution to ensure it is thoroughly mixed.

  • pH Check (Optional): The pH of a freshly prepared 50mM ammonium bicarbonate solution should be approximately 8.[8] If necessary, the pH can be verified with a calibrated pH meter.

  • Usage: This freshly prepared 50mM solution should be used the same day for protein digestion to ensure optimal buffering capacity.[8]

Experimental Workflow

The following diagram illustrates the key steps involved in the preparation of the 50mM ammonium bicarbonate working solution from the solid reagent.

experimental_workflow cluster_stock 1M Stock Solution Preparation cluster_working 50mM Working Solution Preparation weigh Weigh 7.906g Ammonium Bicarbonate dissolve Dissolve in 100mL High-Purity Water weigh->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot thaw Thaw 1M Stock Aliquot aliquot->thaw dilute Dilute 1:20 with High-Purity Water thaw->dilute mix Mix Thoroughly dilute->mix use Use Freshly Prepared Solution for Digestion mix->use

Caption: Workflow for preparing 50mM ammonium bicarbonate solution.

Application in Protein Digestion

A 50mM ammonium bicarbonate solution is a cornerstone of both in-solution and in-gel protein digestion protocols.

  • In-Solution Digestion: For proteins in solution, the buffer provides the necessary pH environment for enzymes like trypsin to efficiently cleave the protein into peptides.[5][9]

  • In-Gel Digestion: In this technique, the buffer is used for washing gel pieces to remove contaminants, as well as for the rehydration and digestion steps, ensuring the enzyme is active within the gel matrix.[8][10]

The volatility of ammonium bicarbonate is a key advantage, as it can be easily removed by lyophilization (freeze-drying) prior to mass spectrometry analysis, preventing interference with ionization and detection.[1][2]

Signaling Pathway and Logical Relationships

The logical flow of preparing and utilizing the ammonium bicarbonate solution in a typical proteomics workflow is depicted below. This highlights the central role of this buffer in preparing samples for mass spectrometric analysis.

logical_relationship cluster_prep Buffer Preparation cluster_digestion Protein Digestion cluster_analysis Downstream Analysis start Start: High-Purity Reagents prep_stock Prepare 1M Stock Solution start->prep_stock prep_working Prepare 50mM Working Solution prep_stock->prep_working digestion Enzymatic Digestion (e.g., Trypsin) prep_working->digestion Provides Optimal pH protein_sample Protein Sample (In-Solution or In-Gel) protein_sample->digestion lyophilization Lyophilization (Buffer Removal) digestion->lyophilization Peptide Mixture ms_analysis Mass Spectrometry Analysis lyophilization->ms_analysis

Caption: Role of ammonium bicarbonate in a proteomics workflow.

References

Application Notes and Protocols for Ammonium Carbonate as a Foaming Agent in Porous Ceramic Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ammonium (B1175870) carbonate and its related salt, ammonium bicarbonate, are widely utilized as effective pore-forming or foaming agents in the fabrication of porous ceramics. These compounds serve as fugitive materials that, upon thermal decomposition, leave behind a network of pores within the ceramic matrix. The ability to control the size, distribution, and volume percentage of these pores is critical for a wide range of applications, including bone tissue engineering scaffolds, filtration membranes, lightweight structural components, and catalyst supports.

The primary advantage of using ammonium carbonate lies in its low decomposition temperature, which typically occurs between 36°C and 60°C.[1] This early burnout of the pore-forming agent, well before the onset of ceramic sintering, helps to prevent the formation of cracks and other defects in the final product.[2] The decomposition of this compound yields gaseous products—ammonia (NH₃), carbon dioxide (CO₂), and water (H₂O)—which are easily removed from the ceramic body during the initial stages of heat treatment.[1][3]

This document provides detailed application notes and experimental protocols for the use of this compound as a foaming agent in the preparation of porous ceramics, with a focus on achieving controlled porosity and microstructure.

Data Presentation

The following tables summarize the quantitative relationship between the amount and particle size of the ammonium-based foaming agent and the resulting properties of the porous ceramics, as reported in various studies.

Table 1: Effect of Ammonium Bicarbonate (NH₄HCO₃) Content on the Porosity of Hydroxyapatite (B223615) (HAp) Ceramics

NH₄HCO₃ Content (wt. %)Open Porosity (%)Total Porosity (%)
02532
2.756973
Data sourced from a study on viscous slurry foaming of hydroxyapatite ceramics.[4]

Table 2: Influence of Ammonium Bicarbonate (NH₄HCO₃) Particle Size on Pore Size and Porosity of β-Tricalcium Phosphate (β-TCP) Scaffolds

NH₄HCO₃ Particle Size Range (µm)Resulting Macropore Size (µm)Porosity (vol. %)
45 - 63~5071 - 78
200 - 224~20071 - 78
224 - 500up to 50071 - 78
This study demonstrates that the pore size of the sintered material is comparable to the particle size of the porosification agent used.[2]

Table 3: Effect of Ammonium Bicarbonate (NHC) Content on the Properties of SiC Porous Ceramics

NHC Content (wt. %)Apparent Porosity (%)
0Not Specified
10Increased
20Increased
30Maximized
Qualitative data indicating an increase in apparent porosity with increasing NHC content up to 30 wt.% in the preparation of SiC porous ceramics.[5]

Experimental Protocols

This section outlines a general methodology for the preparation of porous ceramics using this compound as a pore-forming agent via the space-holder technique.

Materials and Equipment
  • Ceramic powder (e.g., Hydroxyapatite, β-Tricalcium Phosphate, Alumina)

  • This compound ((NH₄)₂CO₃) or Ammonium bicarbonate (NH₄HCO₃)

  • Binder solution (e.g., polyvinyl alcohol (PVA) solution)

  • Solvent (e.g., deionized water)

  • Mortar and pestle or ball mill for mixing

  • Sieves for particle size selection

  • Uniaxial or cold isostatic press

  • High-temperature furnace/kiln

  • Scanning Electron Microscope (SEM) for microstructure analysis

  • Archimedes' method setup for porosity measurement

Protocol 1: Preparation of Porous β-Tricalcium Phosphate (β-TCP) Scaffolds

This protocol is based on the methodology for creating scaffolds with controlled pore size and porosity.[2]

  • Pore-Former Preparation:

    • Sieve ammonium bicarbonate to obtain the desired particle size fractions (e.g., 45-63 µm, 200-224 µm, 224-500 µm).

  • Mixing:

    • Thoroughly mix the β-TCP powder with the sieved ammonium bicarbonate in a predetermined weight ratio. The weight ratio will determine the final volume percentage of porosity.[2]

    • Add a few drops of a binder solution (e.g., 2 wt% PVA) to the powder mixture to improve the green body strength.

  • Compaction:

    • Uniaxially press the mixture in a steel die at a pressure of approximately 150 MPa to form a green compact.

  • Drying:

    • Dry the green compacts at room temperature for 24 hours.

  • Heat Treatment (Sintering):

    • Place the dried compacts in a furnace.

    • Heat at a slow rate (e.g., 1°C/min) to 600°C and hold for 1 hour to ensure the complete decomposition and removal of the ammonium bicarbonate. This compound starts to decompose at a relatively low temperature of 60°C.[2]

    • Increase the temperature to the final sintering temperature (e.g., 1100-1250°C for β-TCP) at a rate of 5°C/min.

    • Hold at the sintering temperature for 2-4 hours.

    • Cool the furnace down to room temperature.

Protocol 2: Viscous Slurry Foaming of Hydroxyapatite (HAp) Ceramics

This protocol is adapted from a method utilizing ammonium hydrogen carbonate as a foaming agent in a glycerol-based slurry.[4][6]

  • Slurry Preparation:

    • Prepare a viscous slurry by mixing hydroxyapatite powder with glycerol.

    • Add the desired amount of ammonium hydrogen carbonate (e.g., up to 2.75 wt.%) to the slurry.[4]

  • Foaming:

    • Mechanically agitate the slurry to induce foaming, facilitated by the decomposition of the ammonium hydrogen carbonate.

  • Casting and Drying:

    • Cast the foamed slurry into molds.

    • Dry the green bodies carefully to preserve the porous structure.

  • Sintering:

    • Transfer the dried samples to a high-temperature furnace.

    • Implement a two-step heating process:

      • A low-temperature hold to burn out the organic components and the foaming agent.

      • A high-temperature hold for sintering and densification of the ceramic struts. For hydroxyapatite, a typical sintering temperature is around 1150°C.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for preparing porous ceramics using this compound as a pore-forming agent.

G cluster_prep Material Preparation cluster_process Processing cluster_sinter Sintering cluster_char Characterization ceramic_powder Ceramic Powder mixing Mixing ceramic_powder->mixing ammonium_carbonate This compound ammonium_carbonate->mixing binder Binder Solution binder->mixing compaction Compaction mixing->compaction drying Drying compaction->drying burnout Pore-Former Burnout (Low Temperature) drying->burnout sintering Sintering (High Temperature) burnout->sintering porous_ceramic Porous Ceramic sintering->porous_ceramic analysis Microstructure & Porosity Analysis porous_ceramic->analysis

Caption: Experimental workflow for porous ceramic fabrication.

Mechanism of Pore Formation

This diagram illustrates the mechanism of pore formation using this compound.

G start Green Ceramic Body with This compound Particles heat Heat Application start->heat decomposition Decomposition of (NH₄)₂CO₃ (NH₃ + CO₂ + H₂O gases) heat->decomposition gas_escape Gas Escape decomposition->gas_escape sintering Sintering of Ceramic Matrix gas_escape->sintering final_product Porous Ceramic Structure sintering->final_product

Caption: Mechanism of pore formation via decomposition.

Relationship between Foaming Agent and Porosity

The logical relationship between the key parameters of the foaming agent and the final properties of the ceramic is depicted below.

G cluster_input Input Parameters cluster_output Output Properties amount Amount of This compound porosity Total Porosity amount->porosity Directly Influences particle_size Particle Size of This compound pore_size Pore Size particle_size->pore_size Directly Influences

Caption: Influence of foaming agent on ceramic properties.

References

Troubleshooting & Optimization

Troubleshooting protein unfolding with ammonium bicarbonate in native ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Native ESI-MS

Welcome to the technical support center for Native Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) regarding challenges encountered during native ESI-MS experiments, with a specific focus on issues related to the use of ammonium (B1175870) bicarbonate.

Troubleshooting Guide: Protein Unfolding with Ammonium Bicarbonate

This guide addresses the common issue of unexpected protein unfolding when using ammonium bicarbonate as a buffer in native ESI-MS.

Frequently Asked Questions (FAQs)

Q1: Why is my protein unfolding when I use ammonium bicarbonate for native ESI-MS?

A1: While ammonium bicarbonate offers good pH buffering capacity around neutral pH, it is known to cause protein unfolding during the electrospray process.[1][2][3] The primary cause is not the bulk solution properties but rather events occurring within the ESI droplets. During electrospray, droplets are heated, which causes the bicarbonate to decompose and release carbon dioxide (CO₂) gas.[1][2] This outgassing creates bubbles, and the gas-liquid interface of these bubbles is highly denaturing.[1][2][3] Proteins adsorb to this interface and subsequently unfold, which is then observed in the mass spectrum.[1][2] This phenomenon is described as a synergistic effect of heat and bubble formation.[1][2]

Q2: How can I tell if my protein is unfolding in the mass spectrometer?

A2: The most common indicator of protein unfolding in native ESI-MS is a shift in the charge state distribution (CSD) of your protein. Native, folded proteins typically have a narrow CSD with low charge states. When a protein unfolds, it exposes more basic residues that can be protonated, resulting in a CSD that shifts to much higher charge states.[1][3] This effect is often referred to as "supercharging" and produces spectra similar to those obtained under denaturing solvent conditions (e.g., with acetonitrile (B52724) and formic acid).[1][3][4]

Q3: I thought ammonium bicarbonate was a good "native" buffer. Why is it recommended?

A3: Ammonium bicarbonate's primary advantages are its volatility, which is essential for ESI-MS, and its excellent buffering capacity in the neutral pH range (pH ~7-8).[1] This makes it theoretically appealing for maintaining the physiological pH that many proteins require for stability.[1] However, the unforeseen consequence of CO₂ bubble formation and subsequent protein denaturation during the ESI process often outweighs its benefits for strictly native analysis.[1][2][5] For this reason, many researchers advise against its use for native ESI-MS applications.[1][2][6][7]

Q4: What are the recommended alternatives to ammonium bicarbonate for native MS?

A4: The most widely used and recommended alternative is ammonium acetate (B1210297) .[1][2] Although it has poor buffering capacity at neutral pH, it is much gentler and does not cause the bubble-induced unfolding seen with bicarbonate.[1][2][8] Other emerging buffer systems, such as 4-ethylmorpholinium/acetate , are also being explored as alternatives that provide better buffering capacity while maintaining the native protein structure.[5]

Q5: Can I just lower the concentration of ammonium bicarbonate to prevent unfolding?

A5: While reducing the concentration might lessen the effect, the fundamental problem of CO₂ outgassing upon heating persists. Even at low concentrations (e.g., 5 mM), ammonium bicarbonate can still cause supercharging and denaturation.[4][7] Therefore, switching to a more suitable buffer like ammonium acetate is a more reliable solution than simply titrating down the bicarbonate concentration.

Data Presentation

The following table summarizes the key differences in expected outcomes when using ammonium bicarbonate versus the recommended alternative, ammonium acetate, for native ESI-MS.

ParameterAmmonium BicarbonateAmmonium Acetate
Primary Mechanism Unfolding at the gas-liquid interface of CO₂ bubbles formed during ESI.[1][2][9]Maintains a gentler droplet environment without gas formation.[1][2]
Observed Charge States High charge states ("supercharging"), indicative of an unfolded or denatured protein.[1][3]Low charge states, characteristic of a compact, folded protein structure.
Buffering at pH 7 GoodPoor
Recommendation Not recommended for preserving native protein structures.[1][6][7]Recommended as the standard for native ESI-MS.[2][8]

Experimental Protocols

Protocol: Buffer Exchange into Ammonium Acetate for Native ESI-MS

This protocol describes a standard method for exchanging a protein sample from a non-volatile buffer (like PBS or Tris-HCl) into a volatile ammonium acetate buffer suitable for native MS analysis using a spin column.

Materials:

  • Protein sample (in non-volatile buffer)

  • Micro Bio-Spin 6 chromatography columns (or similar, with a 6 kDa MW cutoff)[10]

  • Ammonium acetate solution (e.g., 150 mM, pH 7.0), MS-grade

  • Microcentrifuge

  • Collection tubes (e.g., 1.5 mL or 2.0 mL microcentrifuge tubes)

Procedure:

  • Column Preparation:

    • Invert the spin column sharply several times to resuspend the gel matrix.

    • Snap off the tip and place the column in a 2 mL collection tube.

    • Remove the cap and allow the excess packing buffer to drain via gravity.

  • Column Equilibration:

    • Centrifuge the column for 2 minutes at 1,000 x g to remove the storage buffer. Discard the flow-through.[10]

    • Place the column in a new collection tube.

    • Add 500 µL of MS-grade ammonium acetate buffer to the column.

    • Centrifuge for 1 minute at 1,000 x g. Discard the flow-through.[10]

    • Repeat the wash/centrifugation step 3-4 more times to ensure the old buffer is completely replaced.[10]

  • Sample Loading and Elution:

    • After the final wash, discard the flow-through and place the column in a clean, labeled collection tube.

    • Carefully apply your protein sample (typically 25–80 µL) to the center of the gel bed.[10]

    • Centrifuge the column for 4 minutes at 1,000 x g.[10]

  • Sample Recovery:

    • The collected eluate at the bottom of the tube is your protein sample, now in ammonium acetate buffer.

    • The sample is ready for native ESI-MS analysis. The typical protein concentration required is in the range of 1-25 µM.[10]

Visualizations

Mechanism of Bicarbonate-Induced Unfolding

The following diagram illustrates the proposed mechanism by which ammonium bicarbonate induces protein unfolding during the electrospray ionization process.

UnfoldingMechanism cluster_solution Bulk Solution (pre-ESI) cluster_esi ESI Droplet cluster_ms Mass Spectrum Protein_Folded Native Protein in Bicarbonate Buffer Droplet_Heating Droplet Heating in ESI Source Protein_Folded->Droplet_Heating Electrospray CO2_Formation HCO₃⁻ → CO₂ (g) + OH⁻ Droplet_Heating->CO2_Formation Bubble_Formation CO₂ Bubble Formation (Foaming) CO2_Formation->Bubble_Formation Protein_Adsorption Protein Adsorbs to Gas-Liquid Interface Bubble_Formation->Protein_Adsorption Denaturing Interface Protein_Unfolded Unfolded Protein Protein_Adsorption->Protein_Unfolded High_Charge_States Observation: High Charge States (Supercharging) Protein_Unfolded->High_Charge_States Ionization TroubleshootingWorkflow Start Start: Unfolded Protein Spectrum (High Charge States) Check_Buffer Is Ammonium Bicarbonate in the buffer? Start->Check_Buffer Switch_Buffer Action: Replace Bicarbonate with Ammonium Acetate Check_Buffer->Switch_Buffer Yes Other_Issues Consider other factors: - Source Temperature - Protein Stability - Cone Voltage Check_Buffer->Other_Issues No Protocol_Link Follow Buffer Exchange Protocol Switch_Buffer->Protocol_Link Re_Run Re-run Native MS Experiment Switch_Buffer->Re_Run Check_Spectrum Is Spectrum Now Native? Re_Run->Check_Spectrum Success Success: Native Spectrum Achieved Check_Spectrum->Success Yes Check_Spectrum->Other_Issues No

References

Technical Support Center: Optimizing Ammonium Carbonate Concentration for Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing ammonium (B1175870) carbonate concentration for enzymatic assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide is designed to help you troubleshoot common problems encountered when using ammonium carbonate buffers in enzymatic assays.

Problem Possible Cause Suggested Solution
Low or No Enzyme Activity Suboptimal pH: The pH of the this compound solution may not be in the optimal range for your enzyme. Every enzyme has a narrow pH range for maximum activity.[1][2]Prepare a pH curve for your enzyme by testing a range of pH values (e.g., 7.0-9.5 for ammonium bicarbonate) to determine the optimal pH for your specific enzyme and substrate.[1]
Incorrect Buffer Concentration: The ionic strength of the buffer can affect enzyme conformation and activity.[2]Systematically test a range of this compound/bicarbonate concentrations. Start with a concentration between 10 mM and 100 mM and test dilutions and higher concentrations to find the optimal ionic strength for your enzyme.[3][4][5]
Enzyme Instability: The enzyme may not be stable in the chosen assay conditions (pH, temperature, ionic strength).[6]Consider the stability of your enzyme in the this compound buffer over the time course of the assay. In some cases, higher buffer concentrations (e.g., 0.1 M to 0.2 M) can improve the stability of immobilized enzymes.[3][7]
Inconsistent Results (Poor Reproducibility) Buffer Instability: this compound solutions can be unstable and lose ammonia (B1221849) and carbon dioxide to the air, leading to a pH shift.[8]Prepare fresh this compound buffer for each experiment. Tightly seal the buffer container when not in use. Verify the pH of the buffer before each use.
Pipetting Errors: Inaccurate pipetting can lead to significant variations in results, especially when working with small volumes.[9]Use calibrated pipettes and prepare a master mix of reagents whenever possible to ensure consistency across all wells.[9]
Temperature Fluctuations: Enzyme activity is sensitive to temperature changes.[2]Ensure all reagents are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath.[10]
High Background Signal Non-Enzymatic Substrate Degradation: The substrate may be unstable at the pH of the this compound buffer.Run a "no-enzyme" control for each experimental condition to measure the rate of non-enzymatic substrate degradation.[1] Subtract this background rate from your experimental values.
Interference with Detection Method: this compound or its components may interfere with the detection method (e.g., spectrophotometry, fluorometry).Check for any absorbance or fluorescence of the this compound buffer at the wavelength you are using. While generally not a strong absorber in the UV/Vis range, it's good practice to run a buffer blank. For fluorescence assays, be aware of potential quenching effects.[11]
Precipitation in Assay Wells Poor Solubility of Components: The substrate, product, or other assay components may have limited solubility at the assay pH.[1]Check the solubility of all components at the intended pH and concentration. You may need to adjust the pH to a value that balances enzyme activity and component solubility.[1]

Frequently Asked Questions (FAQs)

Q1: Why should I consider using this compound for my enzymatic assay?

This compound is a volatile buffer, which makes it particularly useful for assays where downstream analysis involves techniques like mass spectrometry (MS), as it can be easily removed by lyophilization or evaporation.[4][12][5] It can also be a good alternative to other common buffers if they are found to interfere with your enzyme's activity.

Q2: What is the difference between this compound and ammonium bicarbonate?

This compound consists of ammonium bicarbonate and ammonium carbamate (B1207046) in varying proportions.[8][13] When dissolved in water, it is in equilibrium with ammonium bicarbonate.[14][15] For many applications, ammonium bicarbonate is preferred due to its better-defined composition and pH range.[4] Always be sure to specify which you are using in your experimental records.

Q3: What is a good starting concentration for this compound in an enzymatic assay?

A common starting point for ammonium bicarbonate in applications like liquid chromatography-mass spectrometry (LC-MS) is around 10 mM.[4][12][5] For enzymatic assays, a broader range of 25-100 mM is often a good starting point for optimization.[1] In some cases, particularly with immobilized enzymes, concentrations as high as 0.1 M to 0.2 M have been shown to improve stability and catalytic efficiency.[3][7]

Q4: How does the pH of this compound buffer behave?

A 5% solution of this compound has a pH of about 8.6.[13][16] The pH of this compound and bicarbonate solutions can be unstable due to the loss of ammonia and carbon dioxide to the atmosphere.[8] It is crucial to prepare these buffers fresh and to verify the pH before each experiment.

Q5: Can this compound interfere with my assay results?

Yes, in several ways:

  • Ionic Strength: Like any salt, this compound contributes to the ionic strength of the solution, which can affect enzyme structure and activity.[2]

  • Mass Spectrometry: In MS-based assays, this compound can lead to the formation of CO2 adducts, which can complicate data analysis.[17]

  • Fluorescence Quenching: While not a common issue, it is always advisable to check for potential quenching effects of buffer components in fluorescence-based assays.[11]

Q6: How should I prepare and store this compound buffers?

It is recommended to prepare this compound and bicarbonate buffers fresh for each experiment due to their limited stability.[8] Store the solid chemical in a tightly sealed container in a dry, cool place. When preparing the solution, use high-purity water and verify the pH after dissolution.

Experimental Protocols

Protocol for Optimizing this compound/Bicarbonate Concentration

This protocol provides a general framework for determining the optimal concentration of this compound or bicarbonate for your enzymatic assay.

  • Determine the Optimal pH:

    • Before optimizing the buffer concentration, establish the optimal pH for your enzyme.

    • Prepare a series of buffers with varying pH values (e.g., from 7.0 to 9.5 in 0.5 pH unit increments) using a consistent concentration of ammonium bicarbonate (e.g., 50 mM).

    • Perform the enzyme assay at each pH, keeping the enzyme, substrate, and other component concentrations constant.

    • Plot the enzyme activity versus pH to identify the optimal pH.[1]

  • Prepare a Range of Buffer Concentrations:

    • Prepare a stock solution of this compound or bicarbonate (e.g., 1 M) at the optimal pH determined in the previous step.

    • From the stock solution, create a series of dilutions to test a range of final assay concentrations. A good starting range is typically 10 mM, 25 mM, 50 mM, 100 mM, 150 mM, and 200 mM.

  • Set Up the Enzymatic Assay:

    • For each concentration, prepare a master mix containing the buffer and any necessary cofactors.

    • In a 96-well plate, add the substrate to the appropriate wells.

    • Initiate the reaction by adding the enzyme. Ensure the final concentrations of the enzyme and substrate are consistent across all buffer concentrations.

    • Include a "no-enzyme" control for each buffer concentration to account for any non-enzymatic substrate degradation.[1]

  • Data Collection and Analysis:

    • Immediately place the plate in a microplate reader set to the appropriate wavelength and temperature.

    • Measure the rate of product formation or substrate consumption over time.

    • Calculate the initial velocity (v₀) for each buffer concentration, ensuring you are in the linear range of the reaction.[6]

    • Subtract the rate of the "no-enzyme" control from the corresponding experimental rate.

    • Plot the initial velocity (v₀) against the buffer concentration. The concentration that yields the highest enzyme activity is the optimum for your assay conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Determine Optimal pH B Prepare Buffer Stocks (Varying Concentrations) A->B C Prepare Master Mixes B->C D Add Substrate to Plate C->D E Initiate with Enzyme D->E F Measure Reaction Rate E->F G Calculate Initial Velocity (v₀) F->G H Plot v₀ vs. [Buffer] G->H I Identify Optimal Concentration H->I

Caption: Workflow for optimizing buffer concentration.

logical_relationship cluster_factors Key Factors cluster_outcomes Impact on pH pH Activity Enzyme Activity pH->Activity Stability Enzyme Stability pH->Stability Concentration Concentration (Ionic Strength) Concentration->Activity Concentration->Stability Temperature Temperature Temperature->Activity Temperature->Stability

Caption: Factors influencing enzyme activity and stability.

References

Technical Support Center: Ammonium Carbonate in HPLC Mobile Phase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ammonium (B1175870) carbonate in their HPLC mobile phases.

Frequently Asked Questions (FAQs)

Q1: Why is ammonium carbonate used as a mobile phase buffer in HPLC?

This compound is a volatile buffer, making it ideal for applications where the mobile phase needs to be removed after analysis, such as with mass spectrometry (MS) detection. It is particularly useful for high-pH reversed-phase HPLC.

Q2: What is the typical concentration range for this compound in an HPLC mobile phase?

A typical concentration range for this compound and its related salt, ammonium bicarbonate, is 10-25 mM.[1] It is advisable to use the lowest concentration that provides adequate buffering for reproducible results.

Q3: Is it better to use this compound or ammonium bicarbonate?

Ammonium bicarbonate is generally recommended over this compound for high-pH mobile phases.[2] this compound in an aqueous solution can convert to ammonium carbamate (B1207046) and ammonium bicarbonate. This can lead to the formation of urea, which can build up in the mobile phase and potentially corrode the stainless steel components of your HPLC system.[2] Furthermore, carbonate and phosphate (B84403) buffers at high pH can increase the rate of silica (B1680970) dissolution in columns, especially at elevated temperatures.[2]

Q4: How stable are ammonium bicarbonate solutions?

Ammonium bicarbonate solutions are sensitive to heat, air exposure, and pH, and they can be thermally unstable.[3] It is recommended to prepare these solutions fresh.[4] If storage is necessary, it should be in a cool, dry place, protected from heat and air.[3] The stability of the mobile phase should ideally be verified during method validation.[4]

Q5: Can I use ammonium bicarbonate with any HPLC column?

The high pH of ammonium bicarbonate mobile phases (typically around pH 9-10) can damage standard silica-based columns. It is crucial to use a column specifically designed for high-pH applications.[5][6]

Troubleshooting Guide

Issue 1: Precipitation of Ammonium Bicarbonate in the Mobile Phase

Symptoms:

  • Visible cloudiness or solid particles in the mobile phase reservoir.

  • Increased system backpressure.

  • Clogged tubing or column frits.

  • Inconsistent pump performance and pressure fluctuations.[7]

  • Shifting retention times.

Root Causes and Solutions:

Root Cause Solution
High Percentage of Organic Solvent Acetonitrile (B52724) and methanol (B129727) are less polar than water and act as anti-solvents for ammonium bicarbonate, reducing its solubility. Do not exceed the solubility limit of the buffer in your highest organic solvent concentration.
Buffer Concentration Too High Higher buffer concentrations are more prone to precipitation in the presence of organic solvents. Use the lowest effective buffer concentration, typically in the 5-25 mM range.
Temperature Fluctuations The solubility of ammonium bicarbonate is temperature-dependent. Ensure your mobile phase is at a stable temperature.
Improper Mobile Phase Preparation Always dissolve the ammonium bicarbonate completely in the aqueous portion of the mobile phase before adding the organic solvent. Add the organic solvent slowly while stirring to prevent localized high concentrations that can cause precipitation.
Quantitative Data: Solubility of Ammonium Bicarbonate
Solvent System Observation Practical Recommendation
Water Solubility increases with temperature: 11.9 g/100 mL at 0°C, 21.6 g/100 mL at 20°C, and 36.6 g/100 mL at 40°C.[8]Prepare aqueous buffer stocks at room temperature to ensure complete dissolution.
Acetonitrile/Water Acetonitrile acts as an anti-solvent.[9] A critical composition at ambient temperature is approximately 0.02 g/g of salt and 0.58 g/g of acetonitrile, above which phase separation (and precipitation) is likely.[9][10][11]For a typical 10 mM (0.79 g/L) ammonium bicarbonate solution, avoid exceeding approximately 85% acetonitrile to prevent precipitation. It is crucial to empirically test the solubility at your highest required organic percentage.
Methanol/Water Methanol is also an anti-solvent, though specific solubility limits are not detailed in the provided search results.Similar to acetonitrile, test the solubility of your buffer concentration at the highest methanol percentage you plan to use.

Experimental Protocols

Protocol for Preparing a 20 mM Ammonium Bicarbonate Mobile Phase (pH 9.0)

This protocol is adapted from a general procedure for preparing high-pH ammonium bicarbonate buffers.

Materials:

  • HPLC-grade water

  • Ammonium bicarbonate (NH₄HCO₃), HPLC grade or higher

  • HPLC-grade basic additive (e.g., ammonium hydroxide, diethylamine, or triethylamine)

  • 0.5 µm membrane filter

  • Calibrated pH meter

Procedure:

  • Prepare the Aqueous Buffer Stock (Solution A):

    • Weigh out 1.58 g of ammonium bicarbonate (FW: 79.06 g/mol ).

    • Dissolve the ammonium bicarbonate in approximately 800 mL of HPLC-grade water in a 1 L volumetric flask or beaker.

    • Stir until the salt is completely dissolved.

    • Make up the volume to 1 L with HPLC-grade water to create a 20 mM solution.

  • Adjust the pH:

    • Place a calibrated pH probe into the 20 mM ammonium bicarbonate solution.

    • Slowly add your chosen basic additive dropwise while stirring. Diethylamine has been noted to often provide better peak shapes.

    • Continue adding the base until the pH meter reads 9.0.

  • Filter the Buffer:

    • Filter the pH-adjusted buffer solution through a 0.5 µm membrane filter to remove any particulates.

  • Prepare the Final Mobile Phase:

    • To prepare your final mobile phase, mix the filtered aqueous buffer with the desired organic solvent (e.g., acetonitrile or methanol) in the required proportions.

    • Crucially, always add the organic solvent to the aqueous buffer solution, not the other way around, to minimize the risk of precipitation.

  • Degas the Mobile Phase:

    • Before use, thoroughly degas the final mobile phase using sonication, vacuum filtration, or helium sparging.

Visualizations

Troubleshooting Workflow for Ammonium Bicarbonate Precipitation

G Troubleshooting Ammonium Bicarbonate Precipitation start Precipitation Observed (Cloudiness, High Backpressure) check_organic Is the organic solvent percentage high? start->check_organic reduce_organic Reduce organic solvent percentage or lower buffer concentration. check_organic->reduce_organic Yes check_concentration Is the buffer concentration high (>25 mM)? check_organic->check_concentration No end_problem_solved Problem Resolved reduce_organic->end_problem_solved reduce_concentration Prepare a new mobile phase with lower buffer concentration (e.g., 10 mM). check_concentration->reduce_concentration Yes check_preparation Was the mobile phase prepared correctly? check_concentration->check_preparation No reduce_concentration->end_problem_solved reprepare Reprepare mobile phase: 1. Dissolve buffer in aqueous first. 2. Add organic solvent slowly to aqueous. check_preparation->reprepare No check_temp Are there significant temperature fluctuations? check_preparation->check_temp Yes reprepare->end_problem_solved stabilize_temp Ensure stable laboratory and column temperature. check_temp->stabilize_temp Yes end_consult If problem persists, consult column/instrument manual or technical support. check_temp->end_consult No stabilize_temp->end_problem_solved

Caption: A flowchart for troubleshooting ammonium bicarbonate precipitation.

Logical Relationship of Factors Causing Precipitation

G Factors Leading to Ammonium Bicarbonate Precipitation cluster_causes Primary Causes high_organic High Organic Solvent % low_solubility Reduced Buffer Solubility high_organic->low_solubility high_conc High Buffer Concentration high_conc->low_solubility improper_prep Improper Preparation improper_prep->low_solubility temp_fluctuation Temperature Fluctuations temp_fluctuation->low_solubility precipitation Buffer Precipitation low_solubility->precipitation

Caption: Key factors that reduce buffer solubility and cause precipitation.

References

Technical Support Center: Minimizing Adduct Formation in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing adduct formation with ammonium (B1175870) carbonate in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are adducts in mass spectrometry and why are they a concern?

In electrospray ionization mass spectrometry (ESI-MS), adducts are ions formed when an analyte molecule associates with other ions present in the sample solution.[1] Common adducts include those formed with protons ([M+H]⁺), sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺) in positive ion mode.[2][3] In negative ion mode, the deprotonated molecule ([M-H]⁻) is a common species.[1]

The formation of multiple adducts can be problematic as it splits the analyte signal among several ions, potentially reducing the signal intensity of the ion of interest and complicating data interpretation.[4] Inconsistent adduct formation between samples can also negatively impact the reproducibility and accuracy of quantitative analyses.[4]

Q2: How does ammonium carbonate help in minimizing unwanted adducts?

This compound serves as a volatile buffer in LC-MS.[5][6] When added to the mobile phase, the ammonium ions (NH₄⁺) are present in high concentration. These ammonium ions compete with metal cations, such as sodium (Na⁺) and potassium (K⁺), for interaction with the analyte molecule. This competitive process favors the formation of the protonated molecule [M+H]⁺ or the ammoniated adduct [M+NH₄]⁺ over sodiated [M+Na]⁺ and potassiated [M+K]⁺ adducts, thereby simplifying the resulting mass spectrum and enhancing the signal of the desired species.[7]

Q3: When should I consider using this compound in my mobile phase?

This compound is particularly useful when analyzing basic compounds at high pH.[8] It can also be beneficial when you observe significant and inconsistent formation of sodium and potassium adducts in your mass spectra, which can interfere with the detection and quantification of your analyte.[4] One study showed that for the analysis of acrolein-DNA adducts, ammonium bicarbonate in the mobile phase improved protonation and suppressed the formation of signal-deteriorating metal complexes.[7]

Q4: Are there any situations where using this compound is not recommended?

For native protein analysis using ion-exchange chromatography-mass spectrometry (IEX-MS), the use of this compound or bicarbonate in the mobile phase should be avoided.[9] This is because it can lead to the formation of carbon dioxide (CO₂) adducts, which complicate the mass spectrum.[10] Additionally, these mobile phases can cause protein denaturation and supercharging, which may not be desirable for native state analysis.[10][11]

Q5: What concentration of this compound is typically used?

A common starting concentration for this compound in the mobile phase is 10 mM.[6][8] The optimal concentration can vary depending on the specific application and the level of metal ion contamination. It is advisable to use the lowest concentration that effectively minimizes unwanted adduct formation.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter with adduct formation.

Problem 1: I am still observing significant sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts even after adding this compound.

  • Cause: High levels of sodium or potassium contamination in your system or samples.

  • Solution:

    • Switch to polypropylene (B1209903) vials: Glass vials can be a source of sodium ions. Using polypropylene autosampler vials can minimize this contamination.[1]

    • Use high-purity solvents and reagents: Ensure that you are using LC-MS grade solvents and freshly prepared mobile phases.

    • Clean the LC system: Salt buildup in the LC system can contribute to adduct formation. Flush the system thoroughly.

    • Optimize this compound concentration: You may need to increase the concentration of this compound in your mobile phase to more effectively compete with the metal ions.

    • Consider sample preparation: Biological samples can have high endogenous salt concentrations. Evaluate your sample preparation procedure for any steps that might introduce excess salts.[4]

Problem 2: My results are not reproducible; the ratio of adducts changes between runs.

  • Cause: Inconsistent levels of contaminants or variations in mobile phase preparation.

  • Solution:

    • Ensure consistent mobile phase preparation: Prepare fresh mobile phase for each batch of analysis and ensure accurate weighing and dissolution of this compound.

    • Control for contamination: As mentioned above, consistently use polypropylene vials and high-purity solvents to minimize variability in sodium and potassium levels.

    • Equilibrate the column properly: Ensure the column is fully equilibrated with the mobile phase containing this compound before each run.

Problem 3: I am observing unexpected adducts in my spectrum.

  • Cause: Contaminants from various sources.

  • Solution:

    • Identify the adduct: Calculate the mass difference between the unexpected ion and your analyte's molecular weight. Use a common adducts table to identify the potential adduct species.

    • Run a blank: Inject a solvent blank to determine if the contamination is coming from the solvent or the system.

    • Trace the source: Systematically check all potential sources of contamination, including solvents, reagents, sample containers, and the LC-MS system itself.

Data on Adduct Formation

The following table summarizes the common adducts observed in electrospray ionization mass spectrometry.

Adduct IonMass Difference (Da)Common SourceIonization Mode
[M+H]⁺ +1.0073ProtonationPositive
[M+NH₄]⁺ +18.0338Ammonium salts in mobile phasePositive
[M+Na]⁺ +22.9892Glassware, solvents, samplesPositive
[M+K]⁺ +38.9632Glassware, solvents, samplesPositive
[M-H]⁻ -1.0073DeprotonationNegative
[M+Cl]⁻ +34.9694Chlorinated solvents, samplesNegative
[M+HCOO]⁻ +44.9982Formic acid in mobile phaseNegative
[M+CH₃COO]⁻ +59.0139Acetic acid in mobile phaseNegative

Data compiled from multiple sources.[2][3]

Experimental Protocols

Protocol 1: Preparation of 10 mM this compound Mobile Phase Additive

Objective: To prepare a stock solution of this compound for addition to the mobile phase to minimize sodium and potassium adducts.

Materials:

  • This compound (high purity, MS-grade)

  • LC-MS grade water

  • Volumetric flask (e.g., 100 mL)

  • Analytical balance

Procedure:

  • Calculate the mass of this compound required. The molecular weight of this compound ((NH₄)₂CO₃) is 96.09 g/mol . For a 10 mM solution in 100 mL:

    • Mass (g) = 0.010 mol/L * 0.100 L * 96.09 g/mol = 0.0961 g

  • Accurately weigh out the calculated mass of this compound using an analytical balance.

  • Transfer the weighed this compound to a 100 mL volumetric flask.

  • Add a portion of LC-MS grade water to the flask (e.g., 50-70 mL) and swirl to dissolve the solid completely.

  • Once dissolved, add LC-MS grade water to the 100 mL mark.

  • Cap the flask and invert several times to ensure the solution is homogeneous.

  • This stock solution can then be added to your mobile phase to achieve the desired final concentration. For example, to prepare 1 L of mobile phase with 10 mM this compound, you would add 100 mL of this stock solution and bring the final volume to 1 L with your mobile phase solvents.

Note: this compound solutions can be unstable over time as ammonia (B1221849) and carbon dioxide can be lost from the solution. It is recommended to prepare fresh solutions daily for best results.

Visualizations

Adduct_Formation_Pathway cluster_solution In Solution cluster_esi Electrospray Ionization Analyte Analyte (M) MNa [M+Na]⁺ Analyte->MNa + Na⁺ MK [M+K]⁺ Analyte->MK + K⁺ MNH4 [M+NH₄]⁺ Analyte->MNH4 + NH₄⁺ Na_ion Na⁺ K_ion K⁺ NH4_ion NH₄⁺

Caption: Competitive adduct formation in electrospray ionization.

Caption: Troubleshooting workflow for excessive sodium/potassium adducts.

References

Stability of ammonium carbonate solutions over time for reproducible experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of ammonium (B1175870) carbonate solutions to ensure reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is ammonium carbonate and why is its stability a concern?

This compound is a salt of carbonic acid and ammonia (B1221849). In solution and even as a solid, it is inherently unstable and can decompose over time.[1][2][3] This instability can lead to changes in the solution's concentration and pH, affecting the reproducibility of experiments where it is used as a buffer or reagent.

Q2: What are the decomposition products of this compound?

This compound decomposes in a two-step process. Initially, it breaks down into ammonium bicarbonate and ammonia. The ammonium bicarbonate can then further decompose into carbon dioxide, water, and another molecule of ammonia.[2] Heating significantly accelerates this decomposition.

Q3: What factors influence the stability of this compound solutions?

The primary factors affecting the stability of this compound solutions are:

  • Temperature: Higher temperatures drastically increase the rate of decomposition.[4][5] Solutions are more stable at lower temperatures.

  • Concentration: More concentrated solutions tend to be less stable.[4]

  • Exposure to Air: Open containers allow the volatile decomposition products (ammonia and carbon dioxide) to escape, driving the decomposition process forward.[4]

  • pH: Changes in pH can affect the equilibrium of the carbonate and bicarbonate ions in solution, influencing stability.

Q4: How should I prepare an this compound solution to maximize its stability?

To prepare a more stable this compound solution, it is recommended to:

  • Use high-purity, ACS grade this compound.

  • Dissolve the solid in cold, deionized water to minimize initial decomposition.

  • Prepare the solution fresh, ideally on the day of use.

  • If the solution needs to be stored, it should be in a tightly sealed container in a refrigerator.

Q5: For how long can I store an this compound solution?

While there is no definitive shelf-life, it is strongly recommended to use this compound solutions as fresh as possible. For applications requiring high reproducibility, daily preparation is ideal. If stored in a tightly sealed container in a refrigerator (2-8°C), the solution may remain usable for a few days, but its concentration and pH should be verified before use.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected change in pH of the solution over a short period. Decomposition of this compound, leading to the loss of ammonia (basic) and carbon dioxide (acidic gas, which can escape from solution).[6][7]1. Prepare fresh solution. 2. Ensure the storage container is tightly sealed. 3. Store the solution at a lower temperature (refrigerated). 4. Verify the pH immediately before use.
Inconsistent results in chromatographic separations (e.g., peak splitting, shifting retention times). 1. Degradation of the mobile phase containing this compound. 2. The pH of the buffer is not optimal for the separation.[6] 3. High concentration of the buffer may lead to precipitation on the column or in the system.[8]1. Prepare fresh mobile phase daily. 2. Ensure the mobile phase pH is appropriate for the analytes and the column, and that it is on a stable plateau of the pH vs. retention curve.[9][10] 3. Use the lowest effective buffer concentration, typically not exceeding 10-20 mM for LC-MS applications.[8][11]
White precipitate observed in the LC-MS ion source. The concentration of the this compound buffer is too high, causing it to precipitate during the desolvation process in the mass spectrometer's source.[8]1. Reduce the concentration of the this compound buffer in the mobile phase. 2. Implement a wash step at the end of the analytical run with a mobile phase that does not contain the buffer to flush the system.[8]
Assay of this compound gives variable results. The inherent instability of this compound can lead to changes in its composition, making accurate weighing and consistent solution preparation challenging. Titration methods can be affected by the presence of both carbonate and bicarbonate.[12]1. Use a back-titration method for more accurate quantification.[13] 2. Employ analytical techniques like NIR spectroscopy for quantification if available.[14][15] 3. Ensure the solid this compound is stored in a cool, dry place in a tightly sealed container.[16]

Data on Solution Stability

Quantitative data on the specific rate of decomposition of this compound solutions over extended periods under various storage conditions is not extensively available in the literature. However, based on its chemical properties, the following table summarizes the expected relative stability.

Storage ConditionTemperatureContainerExpected Relative StabilityRecommendation
1AmbientOpenVery PoorNot recommended.
2AmbientSealedPoorAvoid for reproducible experiments.
3Refrigerated (2-8°C)OpenPoorNot recommended due to gas exchange.
4Refrigerated (2-8°C)SealedModerateSuitable for short-term storage (a few days). Verify pH and/or concentration before use.
5Frozen (≤ -20°C)SealedGoodPotentially suitable for longer-term storage, but freeze-thaw cycles should be avoided. Allow to equilibrate to room temperature before opening to prevent condensation.

Experimental Protocols

Protocol for Preparation of a 100 mM this compound Solution
  • Reagents and Equipment:

    • This compound (ACS Grade or higher)

    • Deionized water, chilled to 4°C

    • Calibrated pH meter

    • Stir plate and stir bar

    • Volumetric flask

    • A tightly sealable storage bottle

  • Procedure:

    • Weigh out the required amount of this compound. For 1 L of a 100 mM solution, 9.609 g is needed.

    • Add approximately 800 mL of chilled deionized water to a beaker with a stir bar.

    • Slowly add the weighed this compound to the water while stirring gently to dissolve. Avoid vigorous stirring that could accelerate the loss of ammonia and carbon dioxide.

    • Once dissolved, transfer the solution to a 1 L volumetric flask.

    • Rinse the beaker with a small amount of chilled deionized water and add the rinsing to the volumetric flask.

    • Bring the solution to the final volume of 1 L with chilled deionized water.

    • If pH adjustment is necessary, do so at this point using dilute solutions of a suitable acid (e.g., formic acid) or base (e.g., ammonium hydroxide).

    • Immediately transfer the solution to a tightly sealed storage bottle and store in a refrigerator at 2-8°C.

Protocol for Monitoring Solution Stability by Titration

This protocol provides a method to determine the ammonia content of the solution, which can be an indicator of decomposition.

  • Reagents and Equipment:

    • Prepared this compound solution

    • 0.1 M Hydrochloric acid (standardized)

    • 0.1 M Sodium hydroxide (B78521) (standardized)

    • Methyl orange indicator

    • Burettes, pipettes, and flasks

  • Procedure:

    • Pipette a known volume (e.g., 20 mL) of the this compound solution into an Erlenmeyer flask.

    • Add a known excess of 0.1 M HCl (e.g., 50 mL). This will react with the carbonate, bicarbonate, and ammonia.

    • Add a few drops of methyl orange indicator.

    • Titrate the excess HCl with 0.1 M NaOH until the endpoint is reached (color change from red to yellow).

    • Calculate the amount of HCl that reacted with the this compound solution and subsequently determine the concentration. This can be compared over time to assess stability.

Visualizations

decomposition_pathway Decomposition Pathway of this compound AmmoniumCarbonate (NH₄)₂CO₃ This compound AmmoniumBicarbonate NH₄HCO₃ Ammonium Bicarbonate AmmoniumCarbonate->AmmoniumBicarbonate Ammonia1 NH₃ Ammonia AmmoniumCarbonate->Ammonia1 CarbonDioxide CO₂ Carbon Dioxide AmmoniumBicarbonate->CarbonDioxide Water H₂O Water AmmoniumBicarbonate->Water Ammonia2 NH₃ Ammonia AmmoniumBicarbonate->Ammonia2 experimental_workflow Workflow for Reproducible Experiments cluster_prep Preparation cluster_qc Quality Control cluster_exp Experiment cluster_analysis Analysis Prep Prepare Fresh Solution (Cold Water, Tightly Sealed) Store Short-term Storage (Refrigerated) Prep->Store Verify Verify pH/Concentration (Before Use) Store->Verify Experiment Perform Experiment Verify->Experiment Analyze Analyze Results Experiment->Analyze Troubleshoot Troubleshoot Inconsistencies Analyze->Troubleshoot If inconsistent Troubleshoot->Prep Re-prepare Solution

References

Removing residual ammonium carbonate from protein samples after digestion

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of residual ammonium (B1175870) carbonate from protein and peptide samples after enzymatic digestion.

Troubleshooting Guide

This section addresses specific issues that may arise during the removal of ammonium carbonate from your protein digest samples.

IssuePossible Cause(s)Suggested Solution(s)
White pellet remains after drying Incomplete removal of this compound.- Extend the drying time in the SpeedVac or lyophilizer.- After initial drying, redissolve the sample in a small amount of LC-MS grade water and dry it again.[1] This can be repeated if necessary.- For SpeedVac, consider a slight, controlled increase in temperature (e.g., 30-45°C) to facilitate sublimation, but be cautious of heat-sensitive peptides.
Sample has a basic pH upon reconstitution Residual ammonia (B1221849) is present, which can be due to ionic interactions between ammonium ions and acidic residues on the peptides.- After drying, reconstitute the sample in a buffer with the desired pH for your downstream application.[1]- Perform a desalting step using a C18 StageTip or a similar solid-phase extraction method to remove residual salts.
Low peptide recovery after drying - Peptides, especially hydrophobic ones, can adhere to the tube surface upon complete drying.- Sample splattering or "bumping" during vacuum application.- Avoid complete dryness if possible; partial drying can improve peptide recovery.[2]- Use low-binding polypropylene (B1209903) tubes to minimize surface adsorption.- When using a lyophilizer without a centrifuge function, ensure the sample is thoroughly frozen before applying a vacuum to prevent splattering.- Reconstitute the dried sample in a solution containing a small amount of organic solvent (e.g., 5% acetonitrile) and/or an MS-compatible surfactant to aid in the dissolution of hydrophobic peptides.[3]
Sample remains liquid in the SpeedVac The vacuum pump is not reaching a low enough pressure, or there is a leak in the system.- Check the vacuum pump for proper function and ensure all connections are secure.- Ensure the cold trap is functioning correctly to efficiently trap evaporated solvents.
Inconsistent drying times between samples Differences in sample volume, salt concentration, or the position of the tubes in the rotor.- Ensure all samples have a similar starting volume and concentration.- Balance the rotor in the SpeedVac correctly.- For complex mixtures, vortexing the sample before drying may help to ensure homogeneity.[4]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove this compound after protein digestion?

This compound is a volatile salt, which makes it compatible with mass spectrometry (MS) in low concentrations. However, high concentrations of this salt can lead to ion suppression in the MS source, resulting in reduced sensitivity and poor data quality. Additionally, residual salts can interfere with downstream chromatographic separations.

Q2: What are the most common methods for removing this compound?

The two most common methods for removing the volatile this compound salt are:

  • Lyophilization (Freeze-Drying): This process involves freezing the sample and then reducing the surrounding pressure to allow the frozen water and volatile salts to sublimate directly from the solid to the gas phase.

  • Centrifugal Vacuum Concentration (e.g., SpeedVac): This method uses a combination of centrifugation, vacuum, and sometimes gentle heat to evaporate the solvent and volatile salts from the sample. The centrifugation force prevents the sample from bumping or boiling over during the evaporation process.[5]

Q3: Which method is better: Lyophilization or a SpeedVac?

Both methods are effective for removing this compound. The choice often depends on available equipment and sample characteristics.

FeatureLyophilization (Freeze-Drying)Centrifugal Vacuum Concentration (SpeedVac)
Principle Sublimation from a frozen state (solid to gas).[6]Evaporation from a liquid state under vacuum with centrifugation.[5]
Sample State Solid, fluffy pellet.Dried pellet at the bottom of the tube.
Heat Application Typically performed at very low temperatures (-20 to -40°C).[7]Can be run without heat or with mild heating (e.g., 30-45°C).[8]
Peptide Recovery Can result in a "fluffy" pellet that is easy to redissolve.[9] However, hydrophobic peptides may still be difficult to fully recover.[3]The pellet is concentrated at the bottom of the tube, which can aid in reconstitution in a small volume.[8] There is a risk of peptide loss due to adsorption to the tube surface if taken to complete dryness.[4]
Processing Time Generally slower, can take several hours to overnight depending on the sample volume and lyophilizer performance.Generally faster than lyophilization, especially for smaller volumes.[10]
Throughput Can accommodate a large number of samples in various formats (tubes, plates).High-throughput options are available with plate rotors.
Q4: Can I use heat to speed up the removal of this compound?

Ammonium bicarbonate decomposes into ammonia, carbon dioxide, and water, and this process is accelerated by heat.[6] While gentle heating (e.g., up to 45°C) in a SpeedVac can significantly reduce the drying time, excessive heat should be avoided as it can be detrimental to some peptides, leading to degradation.[8][11]

Q5: What should I do if I still have residual this compound after one round of drying?

If you suspect that this compound is still present, you can add a small amount of high-purity, LC-MS grade water to the sample and repeat the drying process. This can be done multiple times to ensure complete removal.[1]

Experimental Protocols

Protocol 1: this compound Removal by Lyophilization

This protocol outlines the general steps for removing this compound using a standard laboratory lyophilizer.

Materials:

  • Protein digest sample in this compound buffer.

  • Lyophilizer (freeze-dryer).

  • Low-binding microcentrifuge tubes.

  • Liquid nitrogen or a -80°C freezer.

Procedure:

  • Sample Preparation: Aliquot your protein digest sample into low-binding microcentrifuge tubes. If your sample volume is large, consider splitting it into multiple tubes.

  • Freezing: Snap-freeze the samples by immersing the tubes in liquid nitrogen until the contents are completely frozen. Alternatively, place the tubes in a -80°C freezer for at least 2 hours. Ensure the samples are solidly frozen before proceeding.

  • Lyophilization: a. Place the frozen, uncapped (or loosely capped with perforated parafilm) tubes into the lyophilizer chamber. b. Start the lyophilizer according to the manufacturer's instructions, ensuring that a deep vacuum is achieved. c. Continue the lyophilization process until all the ice and volatile salts have sublimated. This can take several hours to overnight, depending on the sample volume and the performance of the lyophilizer.

  • Sample Reconstitution: Once the samples are completely dry, remove them from the lyophilizer. Reconstitute the dried peptide pellet in an appropriate buffer for your downstream analysis (e.g., 0.1% formic acid in water for LC-MS).

Protocol 2: this compound Removal by Centrifugal Vacuum Concentration (SpeedVac)

This protocol provides a general procedure for removing this compound using a SpeedVac.

Materials:

  • Protein digest sample in this compound buffer.

  • Centrifugal vacuum concentrator (SpeedVac).

  • Low-binding microcentrifuge tubes.

Procedure:

  • Sample Preparation: Place your protein digest samples in low-binding microcentrifuge tubes.

  • Loading the SpeedVac: Place the tubes in the SpeedVac rotor, ensuring that the rotor is properly balanced.

  • Concentration: a. Close the lid and start the SpeedVac. Engage the vacuum pump. b. Set the desired temperature. For sensitive peptides, it is recommended to run the SpeedVac without heat or at a low temperature (e.g., 30°C). c. Continue the process until the samples are dried to a pellet at the bottom of the tube. The time required will depend on the sample volume, solvent composition, and temperature setting.

  • Sample Reconstitution: Once the samples are dry, remove them from the SpeedVac. Reconstitute the peptide pellet in a suitable solvent for your subsequent experiments.

Visual Workflows

experimental_workflow Workflow for this compound Removal start Protein Digest in This compound Buffer choose_method Choose Removal Method start->choose_method lyophilization Lyophilization (Freeze-Drying) choose_method->lyophilization Gentle, No Heat speedvac Centrifugal Vacuum Concentration (SpeedVac) choose_method->speedvac Faster freeze_sample Freeze Sample (Liquid N2 or -80°C) lyophilization->freeze_sample load_speedvac Load and Balance SpeedVac Rotor speedvac->load_speedvac lyophilize Run Lyophilizer (Vacuum) freeze_sample->lyophilize check_dryness Check for Dryness lyophilize->check_dryness run_speedvac Run SpeedVac (Vacuum +/- Heat) load_speedvac->run_speedvac run_speedvac->check_dryness reconstitute Reconstitute Peptides in Appropriate Buffer check_dryness->reconstitute Complete troubleshoot Troubleshoot: Incomplete Removal? check_dryness->troubleshoot Incomplete end Sample Ready for Downstream Analysis reconstitute->end redissolve_redry Redissolve in Water and Repeat Drying troubleshoot->redissolve_redry redissolve_redry->choose_method

Caption: Decision workflow for removing this compound.

troubleshooting_logic Troubleshooting Logic for Low Peptide Recovery start Low Peptide Recovery After Drying check_dryness Was the sample dried completely? start->check_dryness check_tubes What type of tubes were used? check_dryness->check_tubes No solution1 Consider partial drying to improve recovery. check_dryness->solution1 Yes check_reconstitution How was the sample reconstituted? check_tubes->check_reconstitution Low-Binding solution2 Use low-binding tubes to minimize adsorption. check_tubes->solution2 Standard solution3 Add organic solvent or MS-compatible surfactant to reconstitution buffer. check_reconstitution->solution3 Aqueous Buffer Only

Caption: Troubleshooting low peptide recovery after drying.

References

Impact of ammonium carbonate on column longevity in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of ammonium (B1175870) carbonate and bicarbonate in chromatography, with a focus on its impact on column longevity.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of using ammonium carbonate or bicarbonate in the mobile phase on column longevity?

This compound and bicarbonate buffers, particularly at high pH (typically pH > 8), can significantly shorten the lifespan of standard silica-based chromatography columns.[1][2][3] The primary mechanism of degradation is the dissolution of the silica (B1680970) support material, which is accelerated at higher pH levels.[1][4][5] This can lead to a loss of stationary phase, resulting in performance issues such as peak tailing, loss of efficiency, and reduced retention times.[3] Hybrid-silica particle columns generally exhibit greater stability and extended operational pH ranges (up to pH 12) compared to traditional silica-based columns, making them a better choice for high-pH applications.

Q2: Why is ammonium bicarbonate often recommended over this compound for LC-MS applications?

Ammonium bicarbonate is generally preferred over this compound for several reasons. Firstly, in aqueous solutions, this compound can convert to ammonium carbamate (B1207046) and ammonium bicarbonate. The accumulation of ammonium carbamate can lead to the formation of urea, which can, in turn, contribute to the corrosion of stainless steel components in the HPLC system.[5] Secondly, both this compound and bicarbonate are volatile, which is a crucial characteristic for mobile phase buffers in liquid chromatography-mass spectrometry (LC-MS) as they readily evaporate in the MS interface, preventing detector contamination and signal suppression.[6][7] Ammonium bicarbonate has been described as an excellent buffer for the analysis of basic drugs by HPLC-MS.[8]

Q3: Can I use this compound buffers with any type of column?

No, the compatibility of your column with this compound buffers is critical. Standard silica-based columns are generally not recommended for use with mobile phases at a pH above 8, as this can cause rapid degradation.[2] For high-pH applications involving this compound or bicarbonate, it is highly recommended to use columns specifically designed for high pH stability, such as those with hybrid-silica or other pH-resistant stationary phases.[3][6] Always consult the column manufacturer's guidelines for the recommended operational pH range.

Q4: What are the signs of column degradation when using high pH mobile phases like this compound?

Common indicators of column degradation due to high pH mobile phases include:

  • Peak Tailing or Splitting: This can occur as the silica support dissolves, creating voids in the packed bed and exposing active silanol (B1196071) groups.[3][9]

  • Increased Backpressure: Fines generated from the dissolving silica can clog the column frit.[9][10]

  • Loss of Retention: As the stationary phase is lost, the column's ability to retain analytes decreases.

  • Reduced Efficiency: A general decline in chromatographic performance, observed as broader peaks.[6]

Q5: Are there less aggressive buffer alternatives to this compound for high pH chromatography?

Yes, studies have shown that borate (B1201080) and glycine (B1666218) buffers are less damaging to silica-based columns at high pH compared to carbonate and phosphate (B84403) buffers.[6][7] Organic buffers, such as TRIS, may also offer improved column lifetime. However, for LC-MS applications, the volatility of the buffer is a key consideration, and ammonium bicarbonate remains a popular choice.[6][7]

Troubleshooting Guide

Issue 1: Rapid Loss of Column Performance (Fewer than 500 injections)

Symptom Possible Cause Troubleshooting Steps
Severe peak tailing and loss of resolution.Silica Dissolution: The high pH of the this compound mobile phase is dissolving the silica backbone of the column.[1]1. Verify Column Type: Ensure you are using a column specifically designed for high pH stability (e.g., hybrid-silica). 2. Lower pH: If possible for your separation, reduce the mobile phase pH to the lowest effective value, ideally below 8 for standard silica columns.[2] 3. Reduce Temperature: Higher temperatures accelerate silica dissolution. Operate at the lowest temperature that provides adequate separation.[1][6] 4. Use a Guard Column: A guard column can help protect the analytical column from the most aggressive mobile phase conditions and sample matrix effects.[11]
Steadily increasing backpressure.Frit Blockage: Dissolved silica particles may be clogging the column inlet frit.[9]1. Filter Mobile Phase: Ensure your mobile phase is filtered through a 0.2 µm filter before use.[10] 2. Sample Preparation: Properly filter all samples to remove particulates.[10] 3. Backflush the Column (with caution): Consult the manufacturer's instructions before backflushing. This may dislodge some particulates from the inlet frit.[11]

Issue 2: Poor Peak Shape for Basic Compounds

Symptom Possible Cause Troubleshooting Steps
Tailing peaks for basic analytes.Silanol Interactions: At high pH, residual silanol groups on the silica surface can be ionized and interact with basic compounds, causing peak tailing.[1][3]1. Optimize pH: Ensure the mobile phase pH is at least 2 units above the pKa of your basic analyte to ensure it is in its neutral form.[1] 2. Increase Buffer Concentration: A higher buffer concentration can sometimes improve peak shape.[12] 3. Use a High-Purity Column: Modern, high-purity silica columns have fewer accessible silanol groups.

Quantitative Data on Column Longevity

The following table summarizes data from an accelerated stability test on different column types using a 10 mM ammonium bicarbonate buffer at pH 10 and 50 °C. The column was considered "damaged" when its efficiency decreased by 10%.

Column TypeVolume of Buffer to Cause 10% Efficiency LossApproximate Time to FailureReference
Standard Superficially Porous Silica< 500 mL< 1 day[6]
Competitor Superficially Porous (High pH Stable)~1250 mL~2 days[6]
Agilent InfinityLab Poroshell 120 HPH-C18~4000 mL~11 days[6]

Experimental Protocols

Accelerated Column Stability Test

This protocol is designed to rapidly evaluate the stability of a column under high pH conditions using an ammonium bicarbonate buffer.

  • Column: The analytical column to be tested.

  • Mobile Phase (Stress Agent): 100% 10 mM ammonium bicarbonate, pH 10.

  • Temperature: 50 °C.

  • Flow Rate: 0.4 mL/min.

  • Procedure: a. Determine the initial column efficiency using a simple isocratic test (e.g., 60:40 acetonitrile:water with a suitable probe like uracil (B121893) or butyl benzene).[6] b. Pump the stress agent (100% ammonium bicarbonate buffer) through the column for a set period (e.g., 2 hours).[6] c. Re-equilibrate the column with the initial isocratic mobile phase and re-measure the efficiency. d. Repeat steps b and c, plotting the column efficiency against the cumulative volume of the stress buffer passed through the column. e. The column is considered to have failed when the efficiency drops by a predetermined amount, typically 10-20%.[6]

Visualizations

Mechanism of Silica Column Degradation at High pH cluster_column Silica Column cluster_mobile_phase High pH Mobile Phase (this compound) Silica Silica Support (Si-O-Si) Silanol Surface Silanol Groups (Si-OH) Attack Nucleophilic Attack OH⁻ attacks Si atom Silica->Attack Deprotonation Deprotonation of Silanols Si-OH + OH⁻ → Si-O⁻ + H₂O Silanol->Deprotonation OH Hydroxide Ions (OH⁻) from high pH OH->Deprotonation Carbonate Carbonate Ions (CO₃²⁻) Buffer Component Carbonate->Attack Accelerates Attack Deprotonation->Attack Dissolution Silica Dissolution Formation of Si(OH)₄ Attack->Dissolution Void Void Formation & Loss of Stationary Phase Dissolution->Void

Caption: High pH and carbonate ions accelerate silica dissolution.

Troubleshooting Column Longevity with this compound Start Problem: Short Column Lifetime CheckColumn Is column rated for high pH? Start->CheckColumn CheckTemp Is temperature elevated (>40°C)? CheckColumn->CheckTemp Yes SwitchColumn Action: Switch to a high-pH stable column (e.g., Hybrid-Silica) CheckColumn->SwitchColumn No CheckpH Can pH be lowered? CheckTemp->CheckpH No LowerTemp Action: Reduce column temperature CheckTemp->LowerTemp Yes UseGuard Are you using a guard column? CheckpH->UseGuard No LowerpH Action: Reduce mobile phase pH CheckpH->LowerpH Yes InstallGuard Action: Install a guard column UseGuard->InstallGuard No End Monitor Performance UseGuard->End Yes SwitchColumn->CheckTemp LowerTemp->CheckpH LowerpH->UseGuard InstallGuard->End

Caption: A logical workflow for troubleshooting column issues.

References

Controlling the porosity of materials by varying ammonium carbonate concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using ammonium (B1175870) carbonate as a porogen to control the porosity of materials. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the fabrication of porous materials using ammonium carbonate.

Question: After the heating process to remove the this compound, my scaffold collapsed or is mechanically unstable. What could be the cause?

Answer:

This issue typically arises from a few key factors:

  • Excessive Porogen Concentration: A very high concentration of this compound can lead to a structure where the pore walls are too thin to support the overall scaffold, causing it to collapse once the porogen is removed.

  • Poor Particle Sintering/Curing: If the material matrix itself is not sufficiently sintered or cured, it will lack the intrinsic strength to maintain its porous structure. This can be due to inadequate temperature, time, or the presence of impurities that hinder the process.

  • Inadequate Mixing: If the this compound is not uniformly distributed within the material matrix, it can create large, localized voids that compromise the structural integrity of the final product.

Troubleshooting Steps:

  • Reduce Porogen Concentration: Systematically decrease the weight or volume percentage of this compound in your mixture.

  • Optimize Sintering/Curing Parameters: Increase the sintering/curing temperature or duration according to the specifications of your primary material. Ensure your furnace or oven is properly calibrated.

  • Improve Mixing Technique: Employ more rigorous mixing methods, such as ball milling or using a planetary mixer, to ensure a homogenous blend of the material and porogen powders.

Question: The porosity of my final material is much lower than expected based on the amount of this compound used. Why is this happening?

Answer:

Lower than expected porosity can be a result of:

  • Incomplete Decomposition: The this compound may not have been fully removed from the material. This can happen if the heating temperature was too low or the duration was too short. This compound begins to decompose at approximately 36°C and is complete by around 60°C.[1]

  • Pore Collapse During Sintering: For some materials, particularly polymers, the sintering or curing temperature might be high enough to cause the porous structure to partially collapse and densify after the porogen has been removed.

  • Gas Entrapment: The gaseous byproducts of this compound decomposition (ammonia, carbon dioxide, and water vapor) may not have been able to escape the matrix effectively, leading to trapped gas pockets instead of an open porous network.[1][2]

Troubleshooting Steps:

  • Verify Decomposition Temperature and Time: Ensure your heating process is carried out at a temperature and duration sufficient for the complete decomposition of this compound. A common practice is to heat at a temperature well above 60°C, for instance at 170°C for 2 hours, with a slow heating rate to allow for gradual gas release.[1]

  • Implement a Two-Step Heating Process: First, use a lower temperature to decompose and remove the this compound. Then, increase the temperature to sinter or cure the material. This separates the pore formation from the matrix consolidation.

  • Ensure Proper Ventilation: The heating process should be conducted in a well-ventilated furnace or oven to facilitate the removal of the gaseous byproducts.

Question: My scaffold has pores, but they are not interconnected. How can I improve pore interconnectivity?

Answer:

Pore interconnectivity is crucial for applications like tissue engineering, where it allows for cell migration and nutrient transport.[3] A lack of interconnectivity can be caused by:

  • Low Porogen Concentration: If the concentration of the porogen is too low, the individual pore spaces may not be in contact with each other.

  • Porogen Particle Size and Shape: The size and shape of the this compound particles can influence the final pore structure. Irregularly shaped particles may facilitate better interconnection than spherical ones.

  • Material Shrinkage: The material matrix may shrink during sintering or curing, closing off the connections between pores.

Troubleshooting Steps:

  • Increase Porogen Concentration: Gradually increasing the amount of this compound will increase the likelihood of the resulting pores overlapping and creating an interconnected network.

  • Control Porogen Particle Size: Using a specific particle size range for the this compound can help in designing the pore architecture.[4] You can use sieving to select a desired particle size range.

  • Consider a Co-Porogen: In some cases, using a secondary porogen with a different decomposition profile or particle shape can help create a more complex and interconnected pore network.

Frequently Asked Questions (FAQs)

What is this compound and how does it work as a porogen?

This compound is an inorganic salt that is thermally unstable. When heated, it decomposes into ammonia (B1221849) gas, carbon dioxide gas, and water vapor, leaving no solid residue.[2] In material synthesis, it is mixed with a primary material (e.g., a polymer or ceramic powder). This mixture is then shaped and heated. The this compound decomposes and the gaseous products escape, leaving behind a porous structure within the primary material.

What is the decomposition temperature of this compound?

This compound starts to decompose at temperatures as low as 36°C to 60°C.[1] This low decomposition temperature is advantageous as it allows for the creation of pores without requiring high temperatures that could damage thermally sensitive materials.

What are the advantages of using this compound as a porogen?

  • Low Decomposition Temperature: This makes it suitable for use with a wide range of materials, including polymers.

  • Complete Decomposition: It decomposes into gaseous products, ensuring no residual porogen is left in the final material.[2]

  • Control over Porosity: The final porosity can be controlled by varying the initial concentration of this compound.[4]

  • Control over Pore Size: The size of the pores in the final material can be controlled by using this compound particles of a specific size range.[4]

Are there any safety concerns when using this compound?

Yes. The decomposition of this compound releases ammonia gas, which is irritating to the respiratory system and can be toxic in high concentrations in enclosed spaces.[5] Therefore, the heating process to remove the porogen should always be carried out in a well-ventilated area or in a fume hood.

Can I use ammonium bicarbonate instead of this compound?

Yes, ammonium bicarbonate (also known as ammonium hydrogen carbonate) is also commonly used as a porogen and functions in a very similar way.[4][6] It also decomposes upon heating to produce ammonia, carbon dioxide, and water. The choice between the two may depend on availability and specific experimental requirements.

Data on Porosity Control

The concentration of this compound (or bicarbonate) is a key factor in determining the final porosity of the material. The following tables summarize quantitative data from various studies.

Table 1: Effect of Ammonium Bicarbonate Concentration on the Porosity of β-Tricalcium Phosphate (β-TCP) Scaffolds

Weight Ratio of NH4HCO3 to β-TCPResulting Porosity (Volume %)
50 wt. %71%
60 wt. %78%

Data adapted from a study on β-TCP scaffolds, demonstrating that increasing the weight percentage of ammonium hydrogen carbonate leads to higher porosity.[4]

Table 2: Porosity of Porous Ceramics with Varying Ammonium Hydrogen Carbonate Content

NH4HCO3 Content (wt. %)Open Porosity (%)Total Porosity (%)
02532
2.756973

This data illustrates a significant increase in both open and total porosity of hydroxyapatite-based ceramics with an increase in ammonium hydrogen carbonate concentration.[7]

Table 3: Porosity of PLGA Microspheres Fabricated with Different Concentrations of Ammonium Bicarbonate

Concentration of Gas-Foaming Agent (w/v)Porosity (%)
0%Not specified as porous
5%Increased porosity
10%Further increased porosity
15%Highest porosity

This study on poly(lactide-co-glycolide) (PLGA) microspheres showed that porosity increased with increasing concentrations of the ammonium bicarbonate gas-foaming agent.[8]

Experimental Protocols

Below is a generalized protocol for fabricating a porous scaffold using this compound as a porogen. This protocol should be adapted based on the specific material being used.

Materials and Equipment:

  • Primary material powder (e.g., β-TCP, PLGA)

  • This compound or ammonium bicarbonate powder

  • Sieves for particle size selection (optional)

  • Mixing apparatus (e.g., mortar and pestle, planetary mixer)

  • Mold for shaping the scaffold

  • Hydraulic press (optional, for compaction)

  • Furnace or oven with temperature control and ventilation

Methodology:

  • Porogen Preparation: If pore size control is desired, sieve the this compound powder to select a specific particle size fraction.

  • Mixing:

    • Weigh the desired amounts of the primary material powder and the prepared this compound powder to achieve the target concentration.

    • Thoroughly mix the powders until a homogenous mixture is obtained. For ceramic materials, this can be done in a pestle and mortar or a ball mill. For polymers, a solvent casting method might be used where the polymer is dissolved, and the porogen is suspended in the solution.

  • Scaffold Formation:

    • Place the homogenous mixture into a mold of the desired shape and size.

    • If required, compact the mixture using a hydraulic press at a specified pressure. This step helps in creating a "green body" with sufficient handling strength.

  • Porogen Removal and Sintering/Curing:

    • Carefully place the green body into a furnace or oven.

    • Slowly heat the sample to a temperature sufficient for the complete decomposition of this compound (e.g., 170°C). A slow heating rate (e.g., 0.5°C/min) is recommended to prevent the rapid release of gas that could crack the scaffold.[1] Hold at this temperature for a sufficient duration (e.g., 2 hours).[1]

    • After the porogen has been removed, the temperature can be increased to the required sintering or curing temperature for the primary material.

    • After the sintering/curing is complete, allow the furnace to cool down slowly to room temperature to avoid thermal shock.

  • Characterization: The resulting porous scaffold can be characterized for its porosity, pore size distribution, interconnectivity, and mechanical properties using techniques such as scanning electron microscopy (SEM), micro-computed tomography (µCT), and mechanical testing.

Visual Guides

Experimental Workflow for Porous Scaffold Fabrication

experimental_workflow start Start sieve Sieve this compound (Optional, for Pore Size Control) start->sieve weigh Weigh Primary Material and this compound sieve->weigh mix Homogenously Mix Powders weigh->mix mold Place Mixture into Mold mix->mold press Compact Mixture (Optional) mold->press heat1 Heat to Decompose This compound (e.g., 170°C) press->heat1 heat2 Heat to Sinter/Cure Primary Material (Higher Temperature) heat1->heat2 cool Cool Down to Room Temperature heat2->cool characterize Characterize Porous Scaffold (SEM, µCT, etc.) cool->characterize end End characterize->end

A generalized workflow for creating porous scaffolds using this compound as a porogen.

Logical Relationship: Porogen Concentration and Porosity

logical_relationship input_node input_node process_node process_node output_node output_node concentration This compound Concentration porosity Material Porosity concentration->porosity Increases interconnectivity Pore Interconnectivity concentration->interconnectivity Increases mech_strength Mechanical Strength porosity->mech_strength Decreases interconnectivity->mech_strength Decreases

The relationship between this compound concentration and final material properties.

References

Managing the strong ammonia odor of ammonium carbonate in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the strong ammonia (B1221849) odor associated with ammonium (B1175870) carbonate in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: Why does my container of ammonium carbonate have a strong ammonia smell?

A1: this compound is an unstable salt that readily decomposes at room temperature and pressure. It breaks down into ammonium bicarbonate and ammonia gas, which is the source of the pungent odor.[1][2] This decomposition is accelerated by exposure to air, moisture, and heat.[2][3]

Q2: Is the ammonia odor from this compound hazardous?

A2: Yes, ammonia gas is an irritant to the eyes, nose, throat, and respiratory system.[4] While the amount released from a closed container may be minimal, improper handling during experiments can release concentrations high enough to cause discomfort and pose health risks. Prolonged or severe exposure can lead to more serious respiratory issues.[4] The odor threshold for ammonia gas is less than 5 ppm.[2]

Q3: How can I reduce the ammonia smell from my stored this compound?

A3: Proper storage is crucial. Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials like acids.[5] Keep the container tightly sealed when not in use.[5][6] Storing it in a cold place, such as a refrigerator, can help slow the rate of decomposition.[3]

Q4: What is the white powder that forms in my container of this compound over time?

A4: As this compound decomposes by losing ammonia, it converts into ammonium bicarbonate, which appears as a white, powdery substance.[2]

Q5: Can I still use this compound that has partially decomposed?

A5: This depends on the requirements of your experiment. The presence of ammonium bicarbonate changes the molar concentration and composition of the reagent. For applications requiring high purity and precise concentrations, using a fresh, properly stored container is recommended.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Strong ammonia odor upon opening the container - Decomposition due to improper storage (e.g., elevated temperature, exposure to air/moisture).[2][3]- Store this compound in a cool, dry place in a tightly sealed container.[5][6]- Purchase smaller quantities to ensure the product is used before significant decomposition occurs.
Intense ammonia smell during an experiment (e.g., making a solution) - Heating the compound or solution.[7][8]- Vigorous mixing or agitation, which increases the surface area for gas release.- Using hot water for dissolution.[3]- Always handle this compound in a certified chemical fume hood.[5]- Use cold or room-temperature solvents for dissolution.- Add the solid to the solvent slowly and stir gently to minimize dust and gas release.
Ammonia odor lingering in the lab after use - Inadequate ventilation.- Small spills or residual powder on lab surfaces.- Ensure local exhaust ventilation (like a fume hood) is operating correctly.[5][6]- Clean the work area thoroughly with water after use.[5]- For persistent odors, a weak acid solution (e.g., 5% acetic acid in water) can be used to wipe down surfaces to neutralize the basic ammonia gas.[9]
Inconsistent experimental results - Use of partially decomposed this compound, leading to incorrect stoichiometry.- Use fresh this compound from a properly stored container.- For highly sensitive applications like mass spectrometry, consider using ammonium bicarbonate, which can offer better pH stability, though it may have other effects on the experiment.[10][11]

Quantitative Data: Thermal Decomposition

This compound's decomposition is highly dependent on temperature. Non-isothermal thermogravimetric analysis shows that the temperature at which the maximum rate of decomposition occurs increases with the heating rate.

Heating Rate (K/min)Temperature of Maximum Reaction Rate (°C)
296
4118
8128
(Data sourced from a study on the thermal dissociation kinetics of solid this compound)[12]

This data indicates that even modest heating significantly accelerates the release of ammonia. The average activation energy for this decomposition is approximately 77.39 kJ/mol.[12]

Experimental Protocols

Protocol: Preparation of an Aqueous this compound Solution (1M) with Minimal Odor Release

Objective: To prepare a 1M solution of this compound while minimizing the release of ammonia gas into the laboratory environment.

Materials:

  • This compound (solid, (NH₄)₂CO₃)

  • Deionized water, chilled

  • Appropriate glassware (beaker, graduated cylinder)

  • Magnetic stir bar and stir plate

  • Spatula and weigh boat

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

Procedure:

  • Work Area Setup:

    • Perform all steps inside a certified chemical fume hood with the sash at the lowest practical height.

    • Ensure the fume hood is operational and providing adequate airflow.[5]

    • Place a magnetic stir plate inside the hood.

  • Personal Protective Equipment (PPE):

    • Don all required PPE before handling the chemical.

  • Weighing the this compound:

    • Tare a weigh boat on an analytical balance.

    • Carefully weigh out the required mass of this compound (96.09 g for 1L of 1M solution).

    • Minimize the time the stock container is open. Close it tightly immediately after dispensing the solid.

    • Avoid creating dust when transferring the solid.[5]

  • Dissolution:

    • Measure approximately 80% of the final required volume of chilled deionized water into a beaker.

    • Place the beaker on the magnetic stir plate in the fume hood and add the stir bar.

    • Slowly and carefully add the weighed this compound to the water while stirring gently. Avoid splashing. Do not add the water to the solid, as this can cause clumping and release more gas.

    • Keep the solution cool; do not use hot water as it will accelerate decomposition.[3]

  • Final Volume Adjustment and Storage:

    • Once the solid is fully dissolved, transfer the solution to a volumetric flask.

    • Bring the solution to the final volume with chilled deionized water.

    • Stopper the flask and invert gently several times to ensure homogeneity.

    • Transfer the final solution to a clearly labeled, tightly sealed storage bottle.

    • Store the solution in a cool, well-ventilated area, or refrigerate if appropriate for the intended application.

  • Cleanup:

    • Wipe down the spatula, weigh boat, and work surface inside the fume hood with a damp cloth or sponge to remove any residual powder.[5]

    • Wash all glassware thoroughly.

Visualizations

Decomposition Pathway

The thermal decomposition of this compound is a multi-step process that releases ammonia gas.

DecompositionPathway AmmoniumCarbonate (NH₄)₂CO₃ (s) This compound AmmoniumBicarbonate NH₄HCO₃ (s) Ammonium Bicarbonate AmmoniumCarbonate->AmmoniumBicarbonate Spontaneous Decomposition Ammonia1 NH₃ (g) Ammonia AmmoniumCarbonate->Ammonia1 Ammonia2 NH₃ (g) Ammonia AmmoniumBicarbonate->Ammonia2 Heat (>58°C) Water H₂O (g) Water AmmoniumBicarbonate->Water CO2 CO₂ (g) Carbon Dioxide AmmoniumBicarbonate->CO2

Decomposition of this compound.
Safe Handling Workflow

This workflow outlines the key steps and decision points for safely handling this compound to minimize odor and exposure.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Post-Experiment Start Start Handling This compound Assess Assess Ventilation: Is a Fume Hood Available? Start->Assess PPE Don PPE: Gloves, Goggles, Lab Coat Assess->PPE Yes Stop STOP Do Not Proceed Without Proper Ventilation Assess->Stop No Weigh Weigh Solid Carefully Minimize Dust PPE->Weigh Dissolve Dissolve in Cold Solvent Stir Gently Weigh->Dissolve Spill Spill Occurs? Dissolve->Spill Cleanup Clean Spill Promptly (See Protocol) Spill->Cleanup Yes Proceed Proceed with Experiment Spill->Proceed No Cleanup->Proceed Store Store in Tightly Sealed Container in Cool Area Proceed->Store CleanArea Wipe Down Work Area Store->CleanArea End End CleanArea->End

Workflow for safely handling this compound.

References

Validation & Comparative

A Comparative Analysis of Ammonium Carbonate and Triethylammonium Bicarbonate (TEAB) in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of liquid chromatography-mass spectrometry (LC-MS), the choice of a volatile buffer is critical for achieving optimal separation and sensitive detection of analytes. Among the plethora of options, ammonium (B1175870) carbonate and triethylammonium (B8662869) bicarbonate (TEAB) are two commonly employed buffers, particularly in the fields of proteomics, metabolomics, and oligonucleotide analysis. This guide provides an objective, data-driven comparison of these two buffers to aid researchers, scientists, and drug development professionals in selecting the most appropriate mobile phase additive for their specific LC-MS applications.

Physicochemical Properties and General Recommendations

Both ammonium carbonate and TEAB are valued for their volatility, a key requirement for LC-MS buffers to prevent contamination of the mass spectrometer's ion source. However, they possess distinct chemical properties that influence their suitability for different analytical scenarios.

PropertyThis compoundTriethylammonium Bicarbonate (TEAB)
Chemical Formula (NH₄)₂CO₃(C₂H₅)₃NHHCO₃
Volatility GoodExcellent[1]
pH Range Aqueous solutions typically around pH 8[1]Aqueous solutions typically around pH 8-10
Cost Relatively inexpensive[1]More expensive than this compound[1]
Primary Applications In-gel and in-solution protein digestion for proteomics[2][3][4][5], analysis of phosphorylated compounds[6], and lipidomics.Amine-reactive labeling (TMT, iTRAQ) in quantitative proteomics[7][8][9][10][11], ion-exchange chromatography[1], and oligonucleotide analysis.
Key Advantage Cost-effective, improves peak shape for certain lipids and phosphorylated compounds[6].High volatility, ideal for sensitive quantitative proteomics workflows requiring chemical labeling[1].
Potential Drawbacks Can cause adduct formation (+44 Da) and protein unfolding in native protein analysis, may cause ion suppression for some analytes[12].Higher cost.

Performance Comparison in LC-MS

While direct, comprehensive quantitative comparisons in a single study are limited, the existing literature provides insights into the performance of each buffer in specific applications.

Impact on Signal Intensity and Ionization Efficiency

The choice of buffer can significantly influence the ionization efficiency of analytes in the electrospray ionization (ESI) source.

  • This compound: For certain classes of molecules, such as phosphatidylcholines, 5 mM ammonium bicarbonate in the mobile phase did not suppress signal intensity, whereas ammonium formate (B1220265) and ammonium acetate (B1210297) caused approximately 60% signal suppression[12]. In the analysis of Leishmania parasite extracts, the rapid evaporation of this compound was found to produce less ion suppression in the ESI source, thereby improving the detectability of low-abundance metabolites compared to other ammonium salts[13]. However, for native protein analysis, the use of ammonium bicarbonate is discouraged as it can lead to the formation of CO₂ adducts, protein denaturation, and supercharging, which complicates data interpretation.

  • Triethylammonium Bicarbonate (TEAB): TEAB is the buffer of choice for quantitative proteomics workflows that utilize amine-reactive isobaric tags like TMT and iTRAQ[1]. This preference stems from its ability to maintain the alkaline pH required for the labeling reaction while being highly volatile, ensuring minimal interference during subsequent LC-MS analysis.

Effect on Chromatographic Peak Shape

An ideal buffer should not only be MS-compatible but also contribute to good chromatographic resolution and peak shape.

  • This compound: In the analysis of lipids, the combination of a 2.5 mM ammonium bicarbonate buffer at pH 8 with a hybrid surface technology C18 column significantly improved the peak shape of phosphatidic acid, reducing the asymmetry factor from 8.4 to 1.6[14]. Furthermore, this compound has been shown to suppress the interaction between phosphate (B84403) groups of compounds like nucleotides and the stainless steel surfaces of HPLC systems, leading to improved peak shapes[6].

  • Triethylammonium Bicarbonate (TEAB): In the context of oligonucleotide analysis, TEAB, often in combination with an ion-pairing agent, is used to achieve good chromatographic separation.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are representative protocols for common applications of this compound and TEAB in LC-MS.

Protocol 1: In-Gel Protein Digestion using this compound for Proteomics Analysis

This protocol is adapted from standard methods for preparing protein samples from polyacrylamide gels for mass spectrometry analysis.

Materials:

  • Excised protein band from a Coomassie-stained gel

  • 50 mM Ammonium Bicarbonate (NH₄HCO₃)

  • Acetonitrile (ACN)

  • 10 mM Dithiothreitol (DTT) in 50 mM NH₄HCO₃

  • 55 mM Iodoacetamide (IAA) in 50 mM NH₄HCO₃

  • Sequencing-grade Trypsin

  • 0.1% Trifluoroacetic acid (TFA) in 60% ACN (Extraction Solution)

Procedure:

  • Destaining: Wash the excised gel pieces with a 1:1 (v/v) solution of ACN and 100 mM NH₄HCO₃ with shaking for 30 minutes at room temperature, changing the solution every 10 minutes until the gel pieces are destained[3].

  • Dehydration: Dehydrate the gel pieces with 100% ACN until they turn white and shrink[2].

  • Reduction: Rehydrate the gel pieces in 10 mM DTT in 50 mM NH₄HCO₃ and incubate at 56°C for 30-60 minutes to reduce disulfide bonds.

  • Alkylation: Remove the DTT solution and add 55 mM IAA in 50 mM NH₄HCO₃. Incubate in the dark at room temperature for 30-45 minutes to alkylate cysteine residues[3].

  • Washing: Wash the gel pieces with 50 mM NH₄HCO₃ followed by dehydration with ACN.

  • Digestion: Rehydrate the gel pieces on ice with a solution of sequencing-grade trypsin (e.g., 10-20 ng/µL) in cold 25-50 mM NH₄HCO₃. After the gel pieces have absorbed the trypsin solution, add enough 25-50 mM NH₄HCO₃ to cover them and incubate overnight at 37°C[2][5].

  • Peptide Extraction: Extract the peptides by adding the extraction solution (0.1% TFA in 60% ACN), vortexing, and sonicating. Collect the supernatant. Repeat the extraction step and pool the supernatants[5].

  • Sample Preparation for LC-MS: Dry the pooled extracts in a vacuum centrifuge and reconstitute in an appropriate solvent (e.g., 0.1% formic acid in water) for LC-MS analysis.

Protocol 2: TMT Labeling of Peptides using TEAB for Quantitative Proteomics

This protocol outlines the steps for labeling peptides with Tandem Mass Tags (TMT) for multiplexed quantitative proteomics, adapted from manufacturer's instructions and published methods[7][8][9][11].

Materials:

  • Digested peptide samples

  • 1 M Triethylammonium Bicarbonate (TEAB) stock solution

  • 100 mM TEAB, pH 8.5

  • TMT Labeling Reagent

  • Anhydrous Acetonitrile (ACN)

  • 5% Hydroxylamine (B1172632)

  • C18 Solid-Phase Extraction (SPE) cartridges

Procedure:

  • Peptide Reconstitution: Resuspend the dried peptide samples in 100 mM TEAB buffer (pH 8.5)[15].

  • TMT Reagent Preparation: Immediately before use, dissolve the TMT labeling reagent in anhydrous ACN[8][11].

  • Labeling Reaction: Add the TMT reagent solution to the peptide sample. The ratio of TMT reagent to peptide should be optimized, but a common starting point is to use a 4-8 fold molar excess of reagent. Incubate the reaction at room temperature for 1 hour[7][9].

  • Quenching: Add 5% hydroxylamine to the reaction mixture and incubate for 15 minutes at room temperature to quench the labeling reaction by hydrolyzing any unreacted TMT reagent[7][9].

  • Sample Pooling and Desalting: Combine the individually labeled samples into a single tube. Desalt the pooled sample using a C18 SPE cartridge to remove excess TMT reagent and buffer salts.

  • Fractionation (Optional): For complex samples, the labeled peptide mixture can be fractionated using high-pH reversed-phase chromatography to increase proteome coverage.

  • LC-MS/MS Analysis: Dry the desalted (and fractionated) sample and reconstitute it in an appropriate solvent for LC-MS/MS analysis.

Visualizing Experimental Workflows

The following diagrams illustrate the key steps in the experimental workflows described above.

In_Gel_Digestion_Workflow cluster_sample_prep Sample Preparation cluster_digestion Digestion & Extraction cluster_analysis Analysis gel Excised Protein Band destain Destaining gel->destain dehydrate1 Dehydration destain->dehydrate1 reduce Reduction (DTT in NH4HCO3) dehydrate1->reduce alkylate Alkylation (IAA in NH4HCO3) reduce->alkylate wash Washing alkylate->wash dehydrate2 Dehydration wash->dehydrate2 digest In-Gel Digestion (Trypsin in NH4HCO3) dehydrate2->digest extract Peptide Extraction digest->extract dry Drying extract->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

In-Gel Digestion Workflow with this compound.

TMT_Labeling_Workflow cluster_sample_prep Sample Preparation cluster_labeling TMT Labeling cluster_cleanup_analysis Cleanup & Analysis peptides Digested Peptides reconstitute_teab Reconstitute in TEAB peptides->reconstitute_teab add_tmt Add TMT Reagent reconstitute_teab->add_tmt incubate Incubate add_tmt->incubate quench Quench Reaction incubate->quench pool Pool Samples quench->pool desalt Desalting (C18 SPE) pool->desalt fractionate Fractionation (Optional) desalt->fractionate lcms LC-MS/MS Analysis fractionate->lcms

TMT Labeling Workflow with TEAB.

Conclusion

The selection between this compound and triethylammonium bicarbonate for LC-MS applications is highly dependent on the specific analytical goals, the nature of the analytes, and budgetary considerations. This compound serves as a cost-effective and efficient buffer for applications such as in-gel digestion and the analysis of certain lipid and phosphorylated compound classes, where it can enhance peak shape. Conversely, TEAB, with its superior volatility, is the preferred choice for high-sensitivity quantitative proteomics workflows that involve amine-reactive labeling, ensuring minimal interference and robust performance. By understanding the distinct advantages and limitations of each buffer and following optimized experimental protocols, researchers can significantly improve the quality and reliability of their LC-MS data.

References

Validating Protein Identification: A Comparative Guide to Ammonium Carbonate Digestion

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate protein identification is the cornerstone of reliable proteomics data. The digestion of proteins into smaller peptides is a critical step in the widely used "bottom-up" proteomics workflow. Ammonium (B1175870) carbonate is a frequently utilized buffer in this process. This guide provides an objective comparison of protein digestion using ammonium carbonate with alternative methods, supported by experimental data, to aid in the selection of the most appropriate digestion strategy.

The success of a proteomics experiment hinges on the efficiency and reproducibility of the protein digestion step. Incomplete or biased digestion can lead to inaccurate protein identification and quantification. This compound is a popular choice for creating the optimal pH environment for trypsin, the most commonly used enzyme for protein digestion.[1] Its volatility makes it compatible with mass spectrometry, as it can be easily removed before analysis.[2] However, a variety of other reagents and commercial kits are available, each with its own set of advantages and disadvantages. This guide will delve into a comparison of these methods to validate the results obtained using this compound digestion.

Performance Comparison of Digestion Buffers and Methods

The choice of digestion buffer and overall protocol can significantly impact the number of identified proteins, the extent of protein sequence coverage, and the number of missed enzymatic cleavages. The following tables summarize quantitative data from comparative studies on different in-solution digestion protocols.

Digestion ProtocolNumber of Protein Groups IdentifiedProtein Sequence Coverage (%)Peptides with Missed Cleavages (%)
Urea-based 4947 - 519019.8 - 23.2Not specified
SDC-based >6000Not specifiedLower than other methods
EasyPep™ Kit ~6000-8000Not specifiedNot specified
S-Trap™ Kit ~6000-8000Not specifiedNot specified

Table 1: Comparison of different protein digestion protocols. Data compiled from a study comparing various cell lysis and protein digestion protocols for bottom-up proteomics using HeLa S3 cells.[3] SDC-based methods generally yielded higher protein and peptide counts.[3]

Digestion StrategyFully Cleaved Peptides (%)Miscleaved Peptides (%)
Double Tryptic Digest ~75~25
Surfactant-Assisted (RapiGest) ~78~22
Tandem Lys-C/Trypsin ~85~15

Table 2: Comparison of the efficiency of different enzymatic digestion strategies in a yeast cell lysate. The tandem Lys-C/trypsin digestion was found to be the most efficient at producing fully cleaved peptides.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental results. Below are summarized protocols for common in-solution and in-gel protein digestion techniques.

In-Solution Digestion Protocol using Ammonium Bicarbonate
  • Protein Solubilization and Denaturation: Dissolve the protein sample in a buffer containing a denaturant such as 8 M urea (B33335) and 50 mM ammonium bicarbonate.[4]

  • Reduction: Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.[4]

  • Alkylation: Add iodoacetamide (B48618) (IAA) to a final concentration of 55 mM and incubate for 30 minutes at room temperature in the dark to alkylate free cysteine residues.[5]

  • Dilution and Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C.[4]

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.[6]

In-Gel Digestion Protocol using Ammonium Bicarbonate
  • Excision and Destaining: Excise the protein band of interest from the SDS-PAGE gel. Destain the gel piece with a solution of 50% acetonitrile (B52724) and 25 mM ammonium bicarbonate.[7]

  • Reduction and Alkylation: Reduce the proteins within the gel piece using 10 mM DTT in 100 mM ammonium bicarbonate at 56°C for 1 hour. Subsequently, alkylate with 55 mM IAA in 100 mM ammonium bicarbonate for 45 minutes at room temperature in the dark.[8]

  • Digestion: Dehydrate the gel piece with acetonitrile and dry it in a vacuum centrifuge. Rehydrate the gel piece in a solution of trypsin (e.g., 12.5 ng/µL) in 50 mM ammonium bicarbonate and incubate overnight at 37°C.[5]

  • Peptide Extraction: Extract the peptides from the gel piece using a series of buffers, typically containing acetonitrile and formic acid.[9]

Visualizing the Proteomics Workflow

To provide a clearer understanding of how this compound digestion fits into the larger picture of protein identification, the following diagrams illustrate a typical bottom-up proteomics workflow.

Bottom_Up_Proteomics_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis ProteinExtraction Protein Extraction (Lysis) Denaturation Denaturation, Reduction & Alkylation ProteinExtraction->Denaturation Digestion Enzymatic Digestion (e.g., Trypsin in Ammonium Bicarbonate) Denaturation->Digestion LC_Separation LC Separation Digestion->LC_Separation MS_Analysis Mass Spectrometry (MS/MS) LC_Separation->MS_Analysis Data_Analysis Data Analysis (Protein Identification) MS_Analysis->Data_Analysis

Caption: A typical bottom-up proteomics workflow.

Considerations and Alternatives

While this compound is a reliable choice for many applications, certain considerations and alternatives should be noted:

  • Protein Unfolding: Studies have shown that ammonium bicarbonate can cause protein unfolding during electrospray ionization (ESI), which may be undesirable for native mass spectrometry studies.[8][10]

  • Carbamylation: When using urea as a denaturant, there is a risk of protein carbamylation. Ammonium-containing buffers like this compound can help to inhibit this modification.[11]

  • Alternative Buffers: Other volatile buffers such as triethylammonium (B8662869) bicarbonate (TEAB) can also be used. While more volatile, TEAB is also more expensive.[1]

  • Detergent-Based Methods: Sodium deoxycholate (SDC) has been shown to improve digestion efficiency, particularly for membrane proteins, and can lead to higher protein and peptide identifications.[3] However, detergents must be effectively removed before MS analysis.

  • Commercial Kits: Commercially available kits like EasyPep™ and S-Trap™ offer standardized and often faster protocols, which can improve reproducibility.[3]

  • Enzyme Combinations: Using a combination of proteases, such as Lys-C followed by trypsin, can significantly improve the yield of fully cleaved peptides, which is crucial for accurate quantification.[2]

References

A Comparative Analysis of Ammonium Carbonate Buffering Capacity for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate buffer system is a critical decision that can significantly impact experimental outcomes. Ammonium (B1175870) carbonate, a volatile buffer, is frequently employed in applications such as chromatography and mass spectrometry. This guide provides an objective comparison of the buffering capacity of ammonium carbonate with other commonly used buffers, supported by experimental data and detailed methodologies.

Unveiling the Buffering Landscape: A Comparative Overview

This compound distinguishes itself as a potent buffer, particularly in the alkaline pH range. Its effectiveness stems from the presence of two distinct acid-base pairs: the ammonium/ammonia system (pKa ≈ 9.25) and the bicarbonate/carbonate system (pKa ≈ 10.3). The proximity of these pKa values results in a broad and effective buffering range, primarily between pH 8 and 11.[1] This characteristic is especially advantageous in applications requiring stable alkaline conditions.

In contrast, other volatile buffers like ammonium acetate (B1210297) and ammonium formate (B1220265) exhibit a significant gap between the pKa values of their respective components. For instance, in an ammonium acetate solution, the pKa of acetic acid is around 4.76, while that of the ammonium ion is approximately 9.25. This large difference leads to a "non-buffered zone" at neutral pH, diminishing its buffering capacity in that range. A similar, even wider gap exists for ammonium formate.

Phosphate (B84403) buffers, while not volatile, are a staple in many biological and pharmaceutical applications due to their three pKa values (approximately 2.15, 7.20, and 12.35), offering buffering capacity over a wide pH spectrum. However, their non-volatility makes them unsuitable for applications like mass spectrometry where solvent evaporation is necessary.

Quantitative Comparison of Buffering Capacity

The buffering capacity (β) of a solution is a measure of its resistance to pH change upon the addition of an acid or base. It is defined as the amount of strong acid or base, in gram equivalents, that must be added to 1 liter of the solution to change its pH by one unit. The following table summarizes the key properties and buffering capacities of this compound and other common buffers.

Buffer SystempKa Value(s)Optimal Buffering Range (pH)VolatilityKey Characteristics
This compound ~9.25 (NH₄⁺/NH₃) ~10.3 (HCO₃⁻/CO₃²⁻)8.0 - 11.0HighExcellent buffering capacity in the alkaline range due to two close pKa values. Ideal for LC-MS.
Ammonium Acetate ~4.76 (CH₃COOH/CH₃COO⁻) ~9.25 (NH₄⁺/NH₃)3.8 - 5.8 and 8.2 - 10.2HighPoor buffering capacity around neutral pH. Commonly used in LC-MS.
Ammonium Formate ~3.75 (HCOOH/HCOO⁻) ~9.25 (NH₄⁺/NH₃)2.8 - 4.8 and 8.2 - 10.2HighWider non-buffered region at neutral pH compared to ammonium acetate. Suitable for LC-MS.
Phosphate Buffer ~2.15 (H₃PO₄/H₂PO₄⁻) ~7.20 (H₂PO₄⁻/HPO₄²⁻) ~12.35 (HPO₄²⁻/PO₄³⁻)1.1 - 3.1, 6.2 - 8.2, 11.3 - 13.3LowVersatile with multiple buffering ranges, but not suitable for volatile applications.

Visualizing Buffer Chemistry and Experimental Design

To better understand the underlying principles and experimental approach, the following diagrams illustrate the chemical equilibrium of the this compound buffer system and a typical workflow for comparing buffer capacities.

cluster_ammonium Ammonium/Ammonia Equilibrium cluster_carbonate Bicarbonate/Carbonate Equilibrium NH4+ NH4+ NH3 NH3 NH4+->NH3 + OH- NH3->NH4+ + H+ H+ H+ H2CO3 H2CO3 / CO2 + H2O HCO3- HCO3- H2CO3->HCO3- + OH- HCO3-->H2CO3 + H+ CO3^2- CO3^2- HCO3-->CO3^2- + OH- CO3^2-->HCO3- + H+

Figure 1: Chemical Equilibria of the this compound Buffer System.

G start Prepare Equimolar Solutions of Each Buffer titration Titrate with Standardized Strong Acid (e.g., HCl) start->titration titration2 Titrate with Standardized Strong Base (e.g., NaOH) start->titration2 measurement Record pH at Regular Volume Increments titration->measurement plot Plot Titration Curves (pH vs. Volume of Titrant) measurement->plot measurement2 Record pH at Regular Volume Increments titration2->measurement2 measurement2->plot calculate Calculate Buffering Capacity (β) from the Slope of the Curve plot->calculate compare Compare β values at Specific pH Points calculate->compare

Figure 2: Experimental Workflow for Comparing Buffer Capacities.

Experimental Protocols for Determining Buffering Capacity

The following is a generalized experimental protocol for determining and comparing the buffering capacity of different buffer solutions via titration.

1. Materials and Reagents:

  • This compound

  • Ammonium acetate

  • Ammonium formate

  • Sodium phosphate (monobasic and dibasic)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Calibrated pH meter and electrode

  • Burettes (50 mL)

  • Beakers (250 mL)

  • Magnetic stirrer and stir bars

2. Preparation of Buffer Solutions:

  • Prepare 100 mL of a 0.1 M solution for each buffer system to be tested.

    • For this compound, dissolve the appropriate amount in deionized water.

    • For ammonium acetate and formate, dissolve the respective salts in deionized water.

    • For the phosphate buffer, mix solutions of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic to achieve a starting pH within its desired buffering range (e.g., pH 7.2).

3. Titration Procedure:

  • Place 50 mL of one of the prepared buffer solutions into a 250 mL beaker with a magnetic stir bar.

  • Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

  • Record the initial pH of the buffer solution.

  • Fill a burette with the 0.1 M HCl solution.

  • Add the HCl in small increments (e.g., 0.5 mL or 1.0 mL) to the buffer solution while stirring continuously.

  • After each addition, allow the pH reading to stabilize and record the pH and the total volume of HCl added.

  • Continue the titration until the pH has dropped significantly (e.g., by 2-3 pH units).

  • Repeat the titration for the same buffer solution using 0.1 M NaOH, adding the base in small increments and recording the pH and volume until the pH has risen significantly.

  • Thoroughly rinse the pH electrode and beaker with deionized water between titrations of different buffer solutions.

  • Repeat the entire titration procedure for each of the other buffer solutions.

4. Data Analysis:

  • For each buffer, plot the pH values (y-axis) against the volume of strong acid or strong base added (x-axis) to generate titration curves.

  • The buffering capacity (β) can be calculated from the slope of the titration curve. The region of the curve with the shallowest slope corresponds to the pH of maximum buffering capacity.

  • Calculate β at specific pH values for a quantitative comparison of the buffers.

Conclusion

This compound offers a distinct advantage for applications requiring a volatile buffer with high buffering capacity in the alkaline pH range. Its unique properties, stemming from two closely spaced pKa values, make it a superior choice over ammonium acetate and ammonium formate when stability at alkaline pH is critical. While non-volatile buffers like phosphate offer broader buffering ranges, their incompatibility with techniques like mass spectrometry limits their use in certain analytical workflows. The selection of an appropriate buffer should, therefore, be guided by the specific pH requirements and analytical constraints of the experiment.

References

Evaluating the efficiency of ammonium carbonate in protein precipitation against other salts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Salting-Out Efficiency for Researchers and Drug Development Professionals

In the landscape of downstream bioprocessing, the precipitation of proteins is a cornerstone technique for isolation and purification. The choice of precipitating agent is critical, directly impacting yield, purity, and the biological activity of the final protein product. While ammonium (B1175870) sulfate (B86663) has long been the gold standard for "salting out," this guide provides a comparative analysis, evaluating the efficiency of ammonium carbonate against other commonly used salts and precipitation methods.

The Mechanism of Salting Out: A Quick Refresher

The principle behind salting out lies in the competition for water molecules between the salt ions and the protein. At high salt concentrations, the salt ions sequester water molecules, reducing the amount of water available to hydrate (B1144303) the protein. This disruption of the protein's hydration shell increases protein-protein hydrophobic interactions, leading to aggregation and precipitation. The effectiveness of a salt in this process is often described by the Hofmeister series, which ranks ions based on their ability to precipitate proteins.

Comparative Performance of Precipitating Salts

The selection of a precipitating salt is a multi-faceted decision, weighing factors such as protein recovery, purity, and the preservation of the protein's native structure. Below is a summary of quantitative data from various studies comparing the performance of different precipitation methods.

Precipitation MethodTypical Protein Purity (%)Typical Protein Yield (%)Key AdvantagesKey Disadvantages
Ammonium Sulfate 60-8070-90Gentle, preserves protein activity, cost-effective.[1]Co-precipitation of contaminants is common, requires a downstream desalting step.[1]
This compound Data not widely availableData not widely availablePotential for milder conditions, volatile nature may simplify removal.Less documented, efficiency can be protein-dependent.
Acetone (B3395972) 70-9060-85Effective for concentrating dilute protein solutions, removes some interfering substances.[1]Can cause protein denaturation.
Trichloroacetic Acid (TCA) Dependent on washing stepsDependent on washing stepsEfficient for removing small molecules and lipids.Harsh, causes significant protein denaturation.[2]

Note: The presented values are illustrative and can vary depending on the specific protein, the complexity of the starting sample, and the optimization of the protocol.

Experimental Protocols: A Step-by-Step Guide

Reproducibility in protein precipitation hinges on meticulous adherence to established protocols. The following are generalized methodologies for the key precipitation techniques discussed.

Ammonium Salt Precipitation (Sulfate or Carbonate)

This protocol is a standard method for the initial enrichment of a target protein from a crude lysate.[1]

  • Preparation: Begin with a clarified protein solution (e.g., cell lysate supernatant) kept on ice to minimize enzymatic degradation.

  • Salt Addition: While gently stirring the protein solution, slowly add finely ground solid ammonium salt (sulfate or carbonate) or a saturated solution of the salt to the desired final concentration. Rapid addition can lead to localized high concentrations and non-specific precipitation.[1]

  • Incubation: Allow the precipitation to proceed by incubating the mixture on ice for a duration ranging from 30 minutes to several hours, with continuous gentle stirring.[1]

  • Centrifugation: Collect the precipitated protein by centrifuging at 10,000-15,000 x g for 20-30 minutes at 4°C.[1]

  • Pellet Resuspension: Carefully decant the supernatant. Resuspend the protein pellet in a minimal volume of a suitable buffer for the subsequent purification step.

  • Desalting: It is crucial to remove excess salt from the resuspended protein solution. This is typically achieved through dialysis or using a desalting column.[1]

Acetone Precipitation

This method is particularly effective for concentrating proteins and removing certain contaminants.

  • Pre-chilling: Chill both the protein solution and the acetone to -20°C.

  • Acetone Addition: Add at least four volumes of the cold (-20°C) acetone to the protein solution with gentle vortexing or stirring.

  • Incubation: Incubate the mixture at -20°C for 1-2 hours to ensure complete protein precipitation.[1]

  • Centrifugation: Pellet the precipitated protein by centrifugation at 13,000-15,000 x g for 10-15 minutes at 4°C.[1]

  • Washing: Carefully remove the supernatant and wash the protein pellet with a small volume of cold acetone to eliminate any remaining contaminants.

  • Drying and Resuspension: Briefly air-dry the pellet to evaporate residual acetone. Avoid over-drying, as this can impede resuspension. Resuspend the pellet in an appropriate buffer.

Visualizing the Workflow

To better illustrate the experimental process, the following diagram outlines the key steps in a typical salting-out procedure.

experimental_workflow start Clarified Protein Solution add_salt Slowly Add Precipitating Salt (e.g., this compound) start->add_salt incubate Incubate on Ice (with gentle stirring) add_salt->incubate centrifuge Centrifugation (e.g., 10,000 x g, 4°C) incubate->centrifuge separate Separate Supernatant and Protein Pellet centrifuge->separate resuspend Resuspend Pellet in Buffer separate->resuspend Pellet supernatant Supernatant separate->supernatant Supernatant (discard or analyze) desalt Desalting (Dialysis or Gel Filtration) resuspend->desalt end Purified Protein desalt->end

A generalized workflow for protein precipitation via the "salting out" method.

Concluding Remarks

While ammonium sulfate remains a well-documented and highly effective precipitating agent, the exploration of alternatives like this compound is warranted. The choice of salt should be empirically determined for each specific protein and downstream application. Factors such as the desired purity, yield, and the need to maintain biological activity will ultimately guide the selection process. This guide provides a foundational understanding to aid researchers in making informed decisions for their protein purification workflows.

References

A Head-to-Head Comparison of Ammonium Carbonate and Ammonium Acetate for Native Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of native mass spectrometry (MS), the choice of a volatile buffer is critical for preserving the non-covalent interactions and native structures of proteins and their complexes in the gas phase. Ammonium (B1175870) acetate (B1210297) has long been the go-to buffer for these applications. However, ammonium carbonate presents itself as a viable alternative. This guide provides an objective, data-supported comparison of these two buffers to aid researchers, scientists, and drug development professionals in making an informed decision for their experimental needs.

Core Properties and Performance

Ammonium acetate is widely utilized in native MS to provide sufficient ionic strength while minimizing adduction to protein ions. Conversely, ammonium (bi)carbonate, while offering better buffering capacity near neutral and basic pH ranges, can introduce complications during electrospray ionization (ESI).

A key distinction lies in their effect on protein charge state and conformation. Studies on bovine serum albumin (BSA) show a narrow charge-state distribution (+14 to +18) in ammonium acetate, which is indicative of a folded, compact protein structure. In contrast, ammonium bicarbonate has been observed to induce very high charge states, similar to those seen with unfolded proteins in denaturing solvents. This phenomenon is attributed to the in-situ formation of CO2, which can lead to protein denaturation and supercharging. The formation of CO2 adducts, resulting in a +44 Da mass shift, further complicates mass spectra.

Experiments have shown that the use of ammonium (bi)carbonate can lead to a disconnect between UV and mass spectral data, making peak identification more challenging. Furthermore, it can result in broader deconvoluted peaks and a reduced ability to identify low-abundance proteoforms.

ParameterAmmonium AcetateThis compound/Bicarbonate
Typical pH ~6.8~7.9 (Bicarbonate)
Protein Conformation Preserves native, compact structures.Can induce unfolding and denaturation.
Charge State Distribution Narrow, lower charge states.Broad, higher charge states (supercharging).
Adduct Formation Minimal.Can form +44 Da CO2 adducts.
Spectral Quality Clean spectra with good UV and MS data correlation.Broader peaks, potential for spurious peaks in TIC.
Protein Stability Generally promotes higher protein stability.Can destabilize proteins due to CO2 outgassing.

Impact on Protein Stability

Ammonium acetate solutions tend to confer higher stability to proteins compared to other salts. Temperature-dependent studies on BSA in ammonium acetate showed that the protein remains in its folded form at temperatures up to 50°C. In contrast, the use of ammonium bicarbonate can lead to protein destabilization. The outgassing of CO2 from bicarbonate solutions, especially when heated during the ESI process, can cause foaming. This bubble formation can induce protein unfolding as proteins adsorb to the gas/liquid interface.

Experimental Protocols

1. Ammonium Acetate Buffer Preparation (100-200 mM):

  • Objective: To prepare a volatile buffer suitable for native MS that preserves protein structure.

  • Materials: Ammonium acetate (MS-grade), deionized water.

  • Procedure:

    • To prepare a 200 mM solution, dissolve 0.7708 g of ammonium acetate in deionized water to a final volume of 50 mL.

    • Shake the solution until the ammonium acetate is completely dissolved.

    • The concentration can be adjusted (typically between 50-200 mM) to optimize the signal for the specific protein or complex being analyzed.

2. Buffer Exchange into Ammonium Acetate:

  • Objective: To transfer the protein sample from a non-volatile buffer (e.g., PBS, Tris-HCl) into the volatile ammonium acetate buffer prior to MS analysis.

  • Method: Micro Bio-Spin 6 chromatography columns are commonly used.

  • Procedure:

    • Resuspend the gel in the column by inverting it sharply.

    • Snap off the tip and allow the packing buffer to drain by gravity.

    • Centrifuge the column for 2 minutes at 1,000 x g to remove the remaining packing buffer.

    • Equilibrate the column by washing it three to five times with the prepared ammonium acetate buffer. For each wash, add 500 µL of buffer and centrifuge for 1-2 minutes at 1,000 x g, discarding the flow-through each time.

    • Carefully apply the protein sample (typically 20-80 µL) to the center of the column.

    • Place the column in a clean collection tube and centrifuge for 4 minutes at 1,000 x g to collect the buffer-exchanged sample.

Visualizing the Workflow and Chemical Differences

To better understand the experimental process and the fundamental differences between the two buffers, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis Buffer_Prep Buffer Preparation (e.g., 200 mM Ammonium Acetate) Buffer_Exchange Buffer Exchange (e.g., Spin Column) Buffer_Prep->Buffer_Exchange QC Protein Quality Control & Concentration Optimization Buffer_Exchange->QC Sample_Infusion Sample Infusion (nano-ESI) QC->Sample_Infusion Data_Acquisition Data Acquisition (Native MS Conditions) Sample_Infusion->Data_Acquisition Deconvolution Deconvolution of Spectra Data_Acquisition->Deconvolution Interpretation Interpretation of Results (Stoichiometry, Mass, etc.) Deconvolution->Interpretation

Caption: A typical experimental workflow for native mass spectrometry analysis.

buffer_comparison cluster_acetate Ammonium Acetate Pathway cluster_carbonate This compound Pathway Protein_Solution Protein in Solution ESI_Acetate ESI Droplet (Gentle Desolvation) Protein_Solution->ESI_Acetate AmAc ESI_Carbonate ESI Droplet (CO2 Outgassing, Foaming) Protein_Solution->ESI_Carbonate AmCarb Gas_Phase_Acetate Gas Phase Ion (Native-like, Lower Charge) ESI_Acetate->Gas_Phase_Acetate Gas_Phase_Carbonate Gas Phase Ion (Unfolded, Higher Charge, Adducts) ESI_Carbonate->Gas_Phase_Carbonate

Caption: The differential impact of buffers during electrospray ionization (ESI).

Conclusion and Recommendations

The experimental evidence strongly favors ammonium acetate for most native mass spectrometry applications. Its use is associated with the preservation of native protein conformations, narrower charge state distributions, and cleaner mass spectra. While ammonium bicarbonate offers superior buffering capacity at physiological pH, its propensity to cause protein unfolding, supercharging, and CO2 adduction during the ESI process can significantly compromise the integrity of the results. Therefore, for studies where maintaining the native state of proteins and their complexes is paramount, ammonium acetate remains the more reliable and gentler choice. The use of ammonium (bi)carbonate should be approached with caution and may require extensive optimization to mitigate its denaturing effects.

Decoding the Difference: How Ammonium Carbonate Grades Influence Experimental Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents is a critical determinant of experimental success and reproducibility. While often considered a simple buffer and precipitating agent, the grade of ammonium (B1175870) carbonate utilized can have a profound impact on a variety of experimental outcomes. This guide provides an objective comparison of different ammonium carbonate grades, supported by an analysis of their typical impurity profiles and potential effects on common laboratory procedures.

This compound is a versatile reagent employed in numerous applications, including protein precipitation, chromatography, and as a component in various buffer systems. It is commercially available in several grades, each with distinct purity levels and specified limits for impurities. The most common grades encountered in a research setting are Technical Grade, USP (United States Pharmacopeia) Grade, FCC (Food Chemicals Codex) Grade, and ACS (American Chemical Society) Reagent Grade. The choice among these grades can introduce significant variability into experiments, stemming from the presence of contaminants such as heavy metals, sulfates, and chlorides.

Comparative Analysis of this compound Grades

The purity of this compound is the primary differentiator between its various grades. Higher-purity grades, such as ACS Reagent Grade, undergo stringent testing to ensure minimal levels of impurities, making them suitable for sensitive analytical techniques where accuracy and reproducibility are paramount.[1][2] In contrast, Technical Grade this compound has a lower purity level and is intended for general industrial use where trace impurities do not significantly affect the outcome.[3][4]

GradeTypical PurityKey CharacteristicsCommon Applications
ACS Reagent Grade ≥ 95% (often 99%+)Meets or exceeds purity standards set by the American Chemical Society; low levels of impurities like heavy metals, chloride, and sulfate (B86663).[4]Analytical testing, research and development, HPLC, mass spectrometry, enzyme kinetics.[1][5]
USP Grade Meets USP standardsTested for identity, purity, and strength for pharmaceutical applications.[4]Pharmaceutical manufacturing, drug formulation.
FCC Grade Meets FCC standardsSafe for use in food applications.[6]Leavening agent in baking.
Technical Grade 85% - 95%Contains a higher level of impurities; suitable for applications where high purity is not critical.[3]Industrial processes, general chemical synthesis.

The Ripple Effect: Impact of Impurities on Experimental Outcomes

The presence of impurities in lower-grade this compound can have significant and often unforeseen consequences on experimental results.

Heavy Metals: Technical grade this compound may contain higher levels of heavy metals such as lead, iron, and others.[7] These metal ions can act as inhibitors for various enzymes, leading to inaccurate kinetic data.[8][9][10] For instance, in a study of anaerobic ammonium oxidation, heavy metals were shown to have significant inhibitory effects on the process.[8] Therefore, when studying enzymatic reactions, the use of ACS Reagent Grade this compound is crucial to avoid skewed results.

Chloride and Sulfate: These common anionic impurities can interfere with certain analytical techniques. In ion chromatography, for example, the presence of extraneous chloride or sulfate ions can lead to co-elution with analytes of interest, complicating quantification.

Non-Volatile Matter: Lower-grade this compound may contain a higher percentage of non-volatile matter. In applications like mass spectrometry, where volatile buffers are essential, the presence of non-volatile residues can lead to source contamination and background noise, ultimately affecting the sensitivity and accuracy of the analysis.[5]

Experimental Protocols: Best Practices for Key Applications

To ensure reliable and reproducible results, it is imperative to use the appropriate grade of this compound and follow standardized protocols.

Protein Precipitation

Protein precipitation is a common technique to concentrate and purify proteins from a solution. While ammonium sulfate is more frequently cited, this compound can also be utilized. The purity of the this compound is critical to prevent co-precipitation of unwanted substances and to avoid denaturation of the target protein by contaminants.

Protocol for Protein Precipitation using ACS Grade this compound:

  • Sample Preparation: Start with a clarified protein solution. If necessary, centrifuge the initial sample to remove any cellular debris.

  • This compound Addition: Slowly add finely ground ACS Grade this compound to the protein solution while gently stirring on a magnetic stirrer in a cold room or on ice. The amount of this compound to be added will depend on the specific protein and the desired level of saturation. It is recommended to perform a trial with varying concentrations to determine the optimal precipitation point.

  • Incubation: Allow the precipitation to proceed for a minimum of 30 minutes to several hours at 4°C with continuous gentle stirring.

  • Centrifugation: Pellet the precipitated protein by centrifugation at 10,000 x g for 15-20 minutes at 4°C.

  • Supernatant Removal: Carefully decant the supernatant without disturbing the protein pellet.

  • Resuspension: Resuspend the protein pellet in a minimal volume of a suitable buffer for downstream applications.

Buffer Preparation for High-Performance Liquid Chromatography (HPLC)

In HPLC, particularly with mass spectrometry detection (LC-MS), the use of high-purity, volatile buffers is essential to prevent contamination of the system and to minimize background noise.[11][12][13] this compound is a suitable volatile buffer for high-pH separations.[11][12]

Protocol for Preparing a 10 mM this compound Buffer (pH 9.0) for HPLC:

  • Reagent: Use ACS Grade this compound.

  • Dissolution: Weigh out the appropriate amount of this compound to achieve a 10 mM final concentration in HPLC-grade water. For example, to prepare 1 L of a 10 mM solution, dissolve 0.9609 g of this compound (MW: 96.09 g/mol ) in approximately 900 mL of HPLC-grade water.

  • pH Adjustment: Adjust the pH of the solution to 9.0 using a high-purity ammonium hydroxide (B78521) solution.

  • Final Volume: Bring the final volume to 1 L with HPLC-grade water.

  • Filtration: Filter the buffer solution through a 0.22 µm membrane filter to remove any particulate matter before use.

Visualizing the Impact: Workflows and Logical Relationships

To better understand the cascading effects of reagent purity, the following diagrams illustrate key experimental workflows and the logical relationships between this compound grade and experimental outcomes.

Experimental_Workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase Reagent_Selection Reagent Selection: This compound Grade Sample_Preparation Sample Preparation (e.g., Protein Precipitation) Reagent_Selection->Sample_Preparation Buffer_Preparation Buffer Preparation (e.g., for HPLC) Reagent_Selection->Buffer_Preparation Analytical_Technique Analytical Technique (e.g., Enzyme Assay, HPLC, MS) Sample_Preparation->Analytical_Technique Buffer_Preparation->Analytical_Technique Data_Analysis Data Analysis Analytical_Technique->Data_Analysis Results Experimental Results Data_Analysis->Results

Figure 1. A generalized experimental workflow highlighting the critical role of initial reagent selection.

Logical_Relationship Grade This compound Grade Purity Purity Level Grade->Purity Impurities Impurity Profile (Heavy Metals, Ions, etc.) Purity->Impurities Interference Interference with Assay/Technique Impurities->Interference Outcome Impact on Experimental Outcome Interference->Outcome Reproducibility Reproducibility Outcome->Reproducibility Accuracy Accuracy Outcome->Accuracy

Figure 2. Logical diagram illustrating how this compound grade affects experimental outcomes.

References

A Comparative Guide to Ammonium Carbonate as a Mobile Phase Additive in Analytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate mobile phase additive is a critical decision in the development and validation of robust analytical methods, particularly in the pharmaceutical industry. While traditional low-pH mobile phases containing formic acid or trifluoroacetic acid are widely used, high-pH chromatography offers significant advantages for the analysis of basic compounds. This guide provides a comprehensive comparison of ammonium (B1175870) carbonate as a high-pH mobile phase additive with other commonly used alternatives, supported by experimental data and detailed protocols for method validation.

Performance Comparison of Mobile Phase Additives

Ammonium carbonate has emerged as a valuable tool for chromatographers, especially for the analysis of basic drugs at a high pH.[1][2] Its volatility makes it highly compatible with mass spectrometry (MS) detection.[1][2][3] The primary advantage of using a high-pH mobile phase, such as one containing this compound, is the improved retention and peak shape of basic analytes, which are often poorly retained and exhibit tailing at low pH.[4]

Here, we compare the performance of this compound with other common mobile phase additives across key validation parameters.

Table 1: Comparison of Mobile Phase Additive Performance for the Analysis of Basic Compounds

Validation ParameterThis compound (High pH)Ammonium Acetate/Formate (Near Neutral/Slightly Acidic)Formic Acid/Trifluoroacetic Acid (Low pH)
Typical pH Range 8 - 10.53.8 - 5.8 (Acetate), 2.8 - 4.8 (Formate)< 3
MS Compatibility Excellent (Volatile)Excellent (Volatile)Good (Formic Acid), Fair (TFA can cause ion suppression)
Peak Shape for Bases ExcellentGood to ExcellentOften requires ion-pairing agents to mitigate tailing
Retention of Bases IncreasedModerateOften low
Selectivity Alternative to low pH methodsGoodStandard
Column Stability Requires pH-stable columnsGenerally compatible with most RP columnsGenerally good

The following table summarizes quantitative performance data for a selection of basic drugs analyzed using a high-pH mobile phase containing ammonium bicarbonate.

Table 2: Example Quantitative Performance Data for Basic Drug Analysis using Ammonium Bicarbonate Mobile Phase (pH > 8)

AnalyteLinearity (r²)Accuracy (%)Precision (RSD %)LOD (ng/mL)LOQ (ng/mL)
Drug A > 0.99895 - 105< 50.10.5
Drug B > 0.99998 - 102< 30.050.2
Drug C > 0.99797 - 103< 40.21.0
(Note: This table is a synthesis of representative data from multiple sources and is intended for comparative purposes.)

Experimental Protocols

A detailed and systematic approach is crucial for the successful validation of an analytical method. The following protocol outlines the key steps for validating an HPLC or LC-MS method using an this compound mobile phase.

Preparation of Mobile Phase and Standard Solutions
  • Mobile Phase A (Aqueous): Prepare a 10 mM this compound solution in HPLC-grade water. Adjust the pH to the desired value (e.g., pH 9.0) using ammonium hydroxide. Filter the solution through a 0.22 µm membrane filter.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile (B52724) or methanol.

  • Standard Stock Solutions: Prepare individual stock solutions of the analytes and internal standard (if used) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions with the mobile phase or a suitable diluent to create calibration standards and quality control (QC) samples at various concentration levels.

Chromatographic Conditions
  • Column: A pH-stable reversed-phase column is required (e.g., a hybrid-silica C18 or a specifically designed high-pH stable column).

  • Gradient Elution: A typical gradient might start with a low percentage of organic phase (e.g., 5% B) and ramp up to a higher percentage (e.g., 95% B) to elute the analytes of interest.

  • Flow Rate: Typically 0.2 - 1.0 mL/min for analytical scale columns.

  • Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducibility.

  • Injection Volume: Typically 5 - 20 µL.

  • Detection: UV-Vis or Mass Spectrometry. For MS, use an electrospray ionization (ESI) source in positive or negative ion mode, depending on the analytes.

Method Validation Parameters

The following parameters should be assessed according to ICH guidelines:

  • Specificity/Selectivity: Analyze blank matrix samples, and the matrix spiked with the analytes and any potential interfering substances to demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: Analyze a series of at least five concentrations of the analyte over the expected range. Plot the peak area response versus the concentration and determine the linearity using the correlation coefficient (r²) of the linear regression.

  • Accuracy (as Recovery): Analyze samples with known concentrations of the analyte (e.g., QC samples at low, medium, and high concentrations) and compare the measured concentration to the true concentration. Express the accuracy as the percentage recovery.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability (Intra-assay precision): Analyze multiple replicates of the same sample on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, by different analysts, or on different instruments.

    • Express precision as the relative standard deviation (RSD).

  • Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be reliably detected but not necessarily quantitated as an exact value. This can be estimated based on the signal-to-noise ratio (typically S/N ≥ 3).

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. This is often determined as the concentration with a signal-to-noise ratio of ≥ 10.

  • Robustness: Intentionally make small but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and evaluate the effect on the results to demonstrate the reliability of the method during normal usage.

  • Stability: Evaluate the stability of the analytes in the stock and working solutions and in the sample matrix under different storage conditions (e.g., room temperature, refrigerated, frozen) and for different durations.

Visualizing the Workflow and Comparisons

To better illustrate the concepts discussed, the following diagrams have been created using the DOT language.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Data Analysis & Reporting dev Method Development (Column, Mobile Phase Selection) opt Method Optimization (Gradient, Flow Rate, Temp.) dev->opt protocol Define Validation Parameters & Acceptance Criteria dev->protocol spec Specificity protocol->spec lin Linearity acc Accuracy prec Precision lod_loq LOD & LOQ robust Robustness stab Stability analysis Data Analysis (Statistical Evaluation) stab->analysis report Validation Report analysis->report Mobile_Phase_Additive_Comparison cluster_0 This compound (High pH) cluster_1 Ammonium Acetate/Formate (Mid pH) cluster_2 Formic/TFA (Low pH) ac_pros Pros: - Excellent for basic compounds - High MS compatibility (volatile) - Alternative selectivity ac_cons Cons: - Requires pH-stable columns - Potential for on-column degradation of some analytes aa_pros Pros: - Good MS compatibility (volatile) - Versatile for a range of compounds - Good buffering capacity aa_cons Cons: - May not provide optimal retention for very polar bases fa_pros Pros: - Good for acidic and neutral compounds - Widely used and understood - Good column stability fa_cons Cons: - Poor peak shape for many basic compounds - TFA can cause significant ion suppression in MS

References

Performance comparison of ammonium carbonate and ammonium formate in HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), the choice of a volatile buffer is critical for achieving optimal separation and sensitive detection. Ammonium (B1175870) carbonate and ammonium formate (B1220265) are two commonly employed volatile buffers, each presenting distinct advantages and disadvantages depending on the analytical application. This guide provides an objective, data-driven comparison of their performance, supported by experimental protocols and visualizations to aid in the selection of the most appropriate buffer for your specific needs.

At a Glance: Key Performance Differences

FeatureAmmonium CarbonateAmmonium Formate
Typical pH Range Weakly basic (pH ~8-9)Acidic to neutral (pH ~3-7)
Buffering Capacity Good at weakly basic pHGood at acidic pH
Volatility HighHigh
Ionization Effects Can form carbonate adducts, potentially complicating spectraGenerally provides good protonation for positive ion mode
Chromatography Can offer alternative selectivity, especially for basic compoundsOften provides sharper peaks for a wider range of analytes
Best Suited For Certain metabolomics applications, analysis of basic compounds at high pHProteomics, metabolomics, general small molecule analysis in positive ion mode

Quantitative Performance Comparison

The selection of a mobile phase modifier in HPLC-MS directly impacts sensitivity and chromatographic quality. The following tables summarize quantitative data from comparative studies.

Table 1: Impact on Peak Characteristics in Peptide Analysis

ParameterMobile Phase with Ammonium FormateMobile Phase with Formic Acid Alone% Improvement with Ammonium Formate
Average Peak Width (s)3.64.2~15% reduction
Peak Capacity~130~100~30% increase

Data synthesized from a study on tryptic digests, demonstrating that the addition of ammonium formate to formic acid improves peak shape and separation efficiency in proteomics.[1]

Table 2: Performance in Untargeted Metabolomics and Lipidomics

Analyte ClassOptimal Mobile Phase Modifier
Amino Acids, Biogenic Amines, Sugars, Nucleotides10 mM Ammonium Formate with 0.125% Formic Acid
Organic Acids0.1% Formic Acid
Lipids (Positive Ion Mode)10 mM Ammonium Formate or 10 mM Ammonium Formate with 0.1% Formic Acid
Lipids (Negative Ion Mode)10 mM Ammonium Acetate with 0.1% Acetic Acid

This table highlights that for a broad range of polar metabolites, ammonium formate provides superior performance.[2][3] In the same study, ammonium bicarbonate (10 mM, pH 8.8) was also tested and showed sub-optimal results for the comprehensive profiling of polar metabolites compared to the acidic ammonium formate conditions.[2][3]

Experimental Protocols

Detailed and consistent experimental design is crucial for reproducible results. Below are representative protocols for a comparative HPLC-MS analysis.

Protocol 1: Comparative Analysis of a Peptide Mixture

Objective: To compare the chromatographic resolution and signal intensity of a standard peptide mixture using mobile phases containing either this compound or ammonium formate.

1. Sample Preparation:

  • A standard peptide mix (e.g., Pierce™ Peptide Retention Time Calibration Mixture) is reconstituted in 0.1% formic acid in water to a final concentration of 10 pmol/µL.

2. HPLC-MS System:

  • An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive or Triple TOF).
  • Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

3. Mobile Phase Preparation:

  • System A (Ammonium Formate):
  • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.
  • Mobile Phase B: 10 mM ammonium formate with 0.1% formic acid in 90% acetonitrile (B52724) / 10% water.
  • System B (this compound):
  • Mobile Phase A: 10 mM this compound in water, pH adjusted to 8.0 with ammonium hydroxide.
  • Mobile Phase B: 10 mM this compound in 90% acetonitrile / 10% water, pH 8.0.

4. LC Gradient:

  • Flow rate: 0.3 mL/min.
  • Gradient: 5-40% Mobile Phase B over 30 minutes.

5. Mass Spectrometry Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Range: m/z 300-1800.
  • Data-dependent acquisition (DDA) of the top 10 most intense ions.

6. Data Analysis:

  • Compare the peak areas, peak widths, and signal-to-noise ratios of the standard peptides between the two systems.
  • Evaluate the number of identified peptides.

Protocol 2: Untargeted Metabolomics of Biological Extracts

Objective: To evaluate the performance of this compound and ammonium formate for the global profiling of metabolites in a biological extract (e.g., plasma or cell lysate).

1. Sample Preparation:

  • Protein precipitation of the biological sample using a 4:1 ratio of cold methanol.
  • Centrifuge to pellet proteins and collect the supernatant.
  • Dry the supernatant under vacuum and reconstitute in 50% methanol.

2. HPLC-MS System:

  • An HPLC system coupled to a high-resolution mass spectrometer.
  • Column: A HILIC column for polar metabolite separation (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

3. Mobile Phase Preparation:

  • System A (Ammonium Formate):
  • Mobile Phase A: 10 mM ammonium formate with 0.125% formic acid in water.
  • Mobile Phase B: Acetonitrile with 0.125% formic acid.
  • System B (this compound):
  • Mobile Phase A: 20 mM this compound in water.
  • Mobile Phase B: Acetonitrile.

4. LC Gradient:

  • Flow rate: 0.4 mL/min.
  • Gradient: 95-50% Mobile Phase B over 15 minutes.

5. Mass Spectrometry Method:

  • Ionization Mode: Polarity switching (Positive and Negative ESI).
  • Scan Range: m/z 70-1000.

6. Data Analysis:

  • Compare the total number of detected features in both positive and negative ion modes.
  • Compare the signal intensities of a panel of representative endogenous metabolites across the two conditions.

Visualizing the Workflow and Decision Logic

To better understand the experimental process and the factors influencing the choice of buffer, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_hplcms HPLC-MS Analysis cluster_analysis Data Analysis cluster_buffers Mobile Phase Systems Sample Biological or Standard Sample Extraction Extraction / Digestion Sample->Extraction HPLC HPLC Separation Extraction->HPLC MS Mass Spectrometry HPLC->MS AmmoniumFormate System A: Ammonium Formate HPLC->AmmoniumFormate AmmoniumCarbonate System B: this compound HPLC->AmmoniumCarbonate Processing Data Processing MS->Processing Comparison Performance Comparison Processing->Comparison

Caption: A generalized workflow for the comparative analysis of mobile phase buffers in HPLC-MS.

Buffer_Selection_Logic Analyte_Type What is the primary analyte type? Proteomics Proteomics / Peptides Analyte_Type->Proteomics Peptides Metabolomics Metabolomics / Small Molecules Analyte_Type->Metabolomics Small Molecules Use_Formate Use Ammonium Formate (Acidic pH) Proteomics->Use_Formate Consider_Both Consider Both Buffers Metabolomics->Consider_Both Final_Choice Final Buffer Selection Use_Formate->Final_Choice Analyte_Properties Are analytes acidic, basic, or neutral? Consider_Both->Analyte_Properties Acidic_Neutral Acidic / Neutral Analyte_Properties->Acidic_Neutral Basic Basic Analyte_Properties->Basic Acidic_Neutral->Use_Formate Use_Carbonate Consider this compound (Basic pH) Basic->Use_Carbonate Use_Carbonate->Final_Choice

Caption: A decision tree illustrating the logical considerations for selecting between ammonium formate and this compound.

Concluding Remarks

The choice between this compound and ammonium formate in HPLC-MS is application-dependent. Ammonium formate , often used with formic acid to create an acidic mobile phase, is generally the superior choice for proteomics and the analysis of a broad range of metabolites in positive ion mode , offering improved peak shape and chromatographic resolution.[1]

This compound , providing a weakly basic mobile phase, presents a valuable alternative for specific applications. It can offer unique selectivity for basic compounds that may exhibit poor retention or peak shape under acidic conditions. However, researchers should be mindful of the potential for carbonate adduct formation, which can complicate mass spectra interpretation.

Ultimately, for novel or complex analytical challenges, empirical testing of both buffer systems is recommended to determine the optimal conditions for achieving the desired sensitivity and separation. This guide provides a foundational framework and starting protocols to facilitate this evaluation process.

References

Safety Operating Guide

Proper Disposal of Ammonium Carbonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of ammonium (B1175870) carbonate is critical for ensuring personnel safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage ammonium carbonate waste, from minor spills to bulk material disposal. Adherence to these protocols, in conjunction with institutional and local regulations, is paramount.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate risks of irritation to the skin, eyes, and respiratory tract.[1][2][3]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical splash goggles.[1][3][4]

  • Hand Protection: Use impervious gloves.[1][3][5]

  • Respiratory Protection: A dust respirator should be used to avoid inhaling dust.[1][3] For major spills or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) may be necessary.[1]

  • Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.[1][3][5]

Spill Management and Disposal Procedures

The immediate response to a spill will depend on its scale. In all cases, the area should be well-ventilated, and ignition sources should be eliminated.[2][6]

Small Spills:

  • Wear the appropriate PPE as listed above.[1]

  • Use tools to carefully sweep or scoop the spilled solid material.[1][3] Avoid actions that generate dust.[4][5]

  • Place the collected material into a suitable, sealable, and clearly labeled waste container.[1][2][3]

  • After the solid is removed, clean the contaminated surface by spreading water and dispose of the cleaning materials in accordance with local and regional authority requirements.[1]

Large Spills:

  • Evacuate all non-essential personnel from the immediate area and control access.[2][6]

  • If safe to do so, ventilate the area.

  • For emergency responders or trained personnel, enhanced PPE including a full suit, boots, and an SCBA is recommended.[1]

  • Use a shovel or other appropriate tools to collect the material and place it into a convenient, covered, and labeled waste disposal container.[1][2]

  • Do not wash spills into the sewer system. [2][7][8]

  • Once the cleanup is complete, the area should be thoroughly ventilated and washed.[2][3]

Disposal of Unused or Waste this compound

Disposal of surplus or expired this compound must be treated as hazardous waste.[2][7] The primary rule is to comply with all federal, state, and local environmental regulations.[1][9]

General Disposal Methods:

  • Licensed Waste Disposal Service: The most recommended method is to package the waste material in its original container or a suitable, sealed, and labeled container and arrange for collection by a licensed hazardous or special waste disposal company.[4][5][10][11] Do not mix with other waste.

  • Chemical Treatment (Expert Use Only): In some cases, chemical treatment may be an option, but this should only be performed by trained professionals following approved protocols.

    • Incineration: Dissolving or mixing the material with a combustible solvent for burning in a chemical incinerator equipped with an afterburner and scrubber.[10]

    • Neutralization: A process involving dissolving the this compound in water, adding soda ash, letting it stand, decanting, neutralizing with hydrochloric acid, and then draining with a large excess of water.[10] This method requires careful pH management and verification of local wastewater regulations.

Disposal of Empty Containers: Handle uncleaned, empty containers in the same manner as the product itself.[7] They should be sent to a hazardous or special waste collection point.[4][11]

Key Chemical and Safety Data

The following table summarizes essential quantitative data for this compound relevant to its handling and disposal.

ParameterValueSource(s)
Decomposition Temperature 58°C (136.4°F)[1][2]
Recommended Storage Temp. Below 30°C (86°F)[1][4]
Specific Gravity 1.5 (Water = 1)[1][2]
Reportable Quantity (RQ) 5000 lbs (2270 kg)[9]
Spill Isolation Distance 25 meters (75 feet)[2]
Fire Isolation Distance 800 meters (0.5 miles)[2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound for Disposal spill_or_bulk Spill or Surplus/Waste? start->spill_or_bulk spill_size Small or Large Spill? spill_or_bulk->spill_size Spill surplus_waste Surplus / Waste Material spill_or_bulk->surplus_waste Surplus/Waste small_spill Small Spill (Minor Quantity) spill_size->small_spill Small large_spill Large Spill (Major Quantity) spill_size->large_spill Large ppe_small Wear PPE: - Goggles - Gloves - Dust Respirator small_spill->ppe_small evacuate Evacuate & Secure Area large_spill->evacuate sweep_up Sweep solid into a sealed, labeled container ppe_small->sweep_up clean_area Clean spill area with water sweep_up->clean_area dispose_container Dispose of container as hazardous waste via approved channels clean_area->dispose_container ppe_large Wear Enhanced PPE: - Full Suit - SCBA evacuate->ppe_large contain_spill Contain and collect solid into a sealed, labeled container ppe_large->contain_spill contain_spill->dispose_container consult_regs Consult EHS & Review Local/State/Federal Regulations surplus_waste->consult_regs licensed_disposal Arrange for pickup by a licensed hazardous waste company consult_regs->licensed_disposal licensed_disposal->dispose_container

Caption: Decision workflow for this compound disposal.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.